Isomitraphylline
Description
isolated from Uncaria tomentosa
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-NWQITLLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4963-01-3 | |
| Record name | Isomitraphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4963-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomitraphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004963013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4963-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMITRAPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC69MV51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera, most notably Uncaria tomentosa (Cat's Claw).[1][2] It is a stereoisomer of mitraphylline and has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, experimental protocols for its study, and its role in relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄.[4] Its structure is characterized by a spiro-oxindole core fused to a pentacyclic ring system. The stereochemistry of this compound is crucial to its distinct biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate[5] |
| CAS Number | 4963-01-3[5] |
| Canonical SMILES | CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |
| Isomeric SMILES | C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |
| InChI Key | JMIAZDVHNCCPDM-NWQITLLVSA-N[4] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₄[4] |
| Molecular Weight | 368.43 g/mol [4] |
| Exact Mass | 368.1736[4] |
| Density | 1.335 g/cm³ |
| Boiling Point | 555.185°C at 760 mmHg |
| Solubility | Soluble in DMSO[4] |
| Appearance | Amorphous solid |
Experimental Protocols
Isolation and Purification of this compound from Uncaria tomentosa
The following is a generalized protocol for the isolation of oxindole alkaloids like this compound, adapted from methodologies for its stereoisomer, mitraphylline.[1]
-
Extraction : An alkaloid-enriched extract is obtained from the bark of Uncaria tomentosa through an acid-base partition.[1]
-
Precipitation : this compound, along with other alkaloids, can be selectively precipitated from the enriched extract.
-
Chromatographic Separation : Further purification is achieved using high-performance liquid chromatography (HPLC) to separate this compound from its stereoisomers and other related alkaloids.[6]
Structural Elucidation
The chemical structure of isolated this compound is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[1] 2D NMR techniques, such as COSY and HMBC, help to establish the connectivity between atoms.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass and molecular formula of the compound.[1] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which aids in structural confirmation.[3]
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, primarily as an anti-cancer and neuroprotective agent.
Anti-Cancer Activity: Induction of Apoptosis
This compound has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia cells.[7] This anti-proliferative effect is, at least in part, due to the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a key target.
Neuroprotective Effects: Inhibition of Amyloid-Beta Aggregation
In the context of Alzheimer's disease, this compound has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.[4] The accumulation of Aβ aggregates is a pathological hallmark of Alzheimer's.
A Thioflavin-T assay, a common method to assess Aβ aggregation, showed that this compound at a concentration of 50 μM inhibited Aβ aggregation by 60.321% ± 2.61.[4] It also exhibits neuroprotective effects against Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[4]
Conclusion
This compound is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, including its specific stereochemistry, is responsible for its potent biological activities. The ability of this compound to induce apoptosis in cancer cells and inhibit amyloid-beta aggregation highlights its promise as a lead compound in the development of novel therapeutics for oncology and neurodegenerative diseases. Further research into its mechanism of action and preclinical development is warranted.
References
- 1. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Isomitraphylline: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid found in various plant species, most notably within the Rubiaceae family. This compound, along with its stereoisomer mitraphylline, has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its relative abundance in different plant materials, and detailed methodologies for its extraction, isolation, and quantification.
Natural Sources and Abundance
This compound is predominantly found in plants of the Uncaria and Mitragyna genera. Commonly known as Cat's Claw, various species of Uncaria are a well-documented source of this alkaloid.[1][2][3] Similarly, Mitragyna speciosa, or Kratom, and other species within the same genus also contain this compound.[4][5]
The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., leaves, bark, stem), the geographical origin, and even the season of harvest.[6] Quantitative analyses have revealed a wide range of concentrations, highlighting the importance of standardized extraction and quantification methods for consistent research and development.
Quantitative Data on this compound Abundance
| Plant Species | Plant Part | This compound Content | Reference |
| Uncaria tomentosa | Stem Bark | Tended to be more abundant than in leaves | [1] |
| Uncaria tomentosa | Leaves | Lower content than in bark | [1] |
| Mitragyna speciosa (US-grown "Rifat") | Leaves | 0.943 ± 0.033 – 1.47 ± 0.18 mg/g | [4] |
Note: The table above presents a summary of available quantitative data. It is important to consult the original research for detailed information on the specific chemotypes, cultivation conditions, and analytical methods used.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices are critical steps for its study and potential therapeutic application. The following section outlines a general experimental workflow based on methodologies described in the scientific literature.
Extraction of this compound from Plant Material
A common approach for extracting alkaloids like this compound involves an acid-base partition method.
Protocol:
-
Maceration: Dried and powdered plant material (e.g., leaves, bark) is macerated with an organic solvent, such as methanol or a mixture of dichloromethane and methanol.[7] This initial step aims to liberate the alkaloids from the plant cells.
-
Acidification: The resulting extract is then acidified, typically with hydrochloric acid, to convert the alkaloids into their salt form, which are soluble in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic aqueous phase is separated and then basified, often with ammonium hydroxide, to convert the alkaloid salts back to their free base form. This is followed by liquid-liquid extraction with an immiscible organic solvent like dichloromethane to isolate the alkaloids.[8]
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid-enriched extract.
Isolation and Purification
Further purification of this compound from the crude extract is typically achieved using chromatographic techniques.
Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to separate the different compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.
Quantification of this compound
Accurate quantification of this compound is essential for standardization and pharmacological studies. High-performance liquid chromatography coupled with a suitable detector is the most widely used technique.
Protocol:
-
Sample Preparation: A known weight of the dried plant material is extracted using a validated procedure to ensure complete extraction of the alkaloids. The extract is then filtered and diluted to a suitable concentration.
-
HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of solvents, such as acetonitrile and water with additives like formic acid or ammonium acetate, is used for separation.
-
Detection: Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS).[4]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound with that of a certified reference standard of known concentration. A calibration curve is typically constructed using a series of standard solutions to ensure linearity and accuracy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.
References
- 1. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of Isomitraphylline
An In-depth Technical Guide to Isomitraphylline: Physical, Chemical, and Biological Properties
Introduction
This compound is a pentacyclic oxindole alkaloid found in several plant species, most notably from the genus Uncaria, commonly known as Cat's Claw, and Mitragyna.[1][2] As a stereoisomer of mitraphylline, it belongs to a class of compounds that has garnered significant interest from the scientific community for its diverse and potent biological activities.[1][3] These activities include neuroprotective, anti-cancer, and anti-inflammatory properties, making this compound a promising lead compound for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its biological mechanisms of action.
Physical and Chemical Properties
This compound is characterized as a complex heterocyclic molecule. Its identity and purity are confirmed through a combination of chromatographic and spectroscopic methods. Commercial preparations are typically available as a powder with purity exceeding 98%.[6][7][8]
Chemical Identifiers and Structure
The structural information and chemical identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 4963-01-3 | [1][6][7] |
| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][6][7] |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate | [1][7][8] |
| Synonyms | Ajmalicine oxindole A, 7-Isomitraphylline | [7][8] |
| InChI Key | JMIAZDVHNCCPDM-NWQITLLVSA-N | [7][8] |
| Canonical SMILES | CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | [7][8] |
| Chemical Family | Oxindole Alkaloid | [4][6][7] |
Physicochemical Data
Quantitative physical and chemical data for this compound are presented below. It is important to note that some values, such as boiling point and pKa, are predicted based on computational models.
| Property | Value | Reference |
| Molecular Weight | 368.42 - 368.43 g/mol | [4][6][9] |
| Appearance | Solid powder | [6][9] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [10] |
| Boiling Point (Predicted) | 555.2 ± 50.0 °C at 760 mmHg | [10] |
| pKa (Predicted) | 13.56 ± 0.60 | [10] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in Chloroform (1-10 mg/ml). Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [6][9][10] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark environment. | [9][10] |
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques.
| Technique | Data and Interpretation | Reference |
| ¹H and ¹³C NMR | Complete assignment of proton and carbon nuclear magnetic resonance spectra has been performed using 2D NMR techniques, including COSY and DEPT. These analyses confirm the pentacyclic oxindole skeleton and the specific stereochemistry of this compound. | [6][7] |
| Mass Spectrometry (MS) | Characterized by ESI-MS/MS. As an alkaloid, fragmentation patterns typically involve characteristic losses related to the heterocyclic ring systems. The exact mass is used to confirm the molecular formula C₂₁H₂₄N₂O₄. | [11][12] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for key functional groups: N-H stretching (from the indole), C=O stretching (from the oxindole lactam and the ester), C-O stretching (from the ether and ester), and C=C stretching (from the aromatic ring). | [11][13] |
| UV-Visible Spectroscopy | Used to confirm the presence of chromophores within the molecule, particularly the indole and oxindole ring systems. This technique is often employed in conjunction with HPLC for quantitative analysis. | [11][14] |
Experimental Protocols
Isolation and Purification from Uncaria Bark
The following protocol is adapted from a standard acid-base extraction method for isolating oxindole alkaloids like mitraphylline and this compound from plant material.[11][15]
Methodology:
-
Extraction : Powdered bark of Uncaria tomentosa is subjected to extraction with boiling methanol. The process is typically repeated three times to ensure exhaustive extraction of alkaloids.
-
Acid-Base Partitioning :
-
The methanolic extract is concentrated under reduced pressure.
-
The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic lipophilic compounds.
-
The acidic aqueous phase is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The alkaloids are then extracted from the basic aqueous solution into an organic solvent like dichloromethane. This step is repeated multiple times to create an alkaloid-enriched organic fraction.
-
-
Selective Precipitation & Purification :
-
The alkaloid-enriched extract is concentrated to dryness.
-
The residue is redissolved in a specific solvent system, such as a toluene/hexane mixture (e.g., 80:20 v/v), which can selectively precipitate certain alkaloids.[15]
-
Further purification is achieved through column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to isolate this compound from its isomers and other related alkaloids.
-
-
Characterization : The purity and identity of the isolated this compound are confirmed using HPLC-UV/DAD, mass spectrometry, and NMR spectroscopy.[11][15]
Biological Activity and Signaling Pathways
This compound has demonstrated significant therapeutic potential, particularly in the contexts of neurodegenerative diseases and oncology.
Neuroprotective Effects
Studies have shown that this compound exerts neuroprotective effects in models of Alzheimer's disease.[9] Its mechanism is multifaceted, targeting several pathological hallmarks of the disease.
-
Inhibition of Amyloid-β (Aβ) Aggregation : this compound has been shown to inhibit the aggregation of Aβ peptides in vitro. In one study using a Thioflavin-T assay, it demonstrated an inhibitory effect of 61.32% at a 50 μM concentration.[9]
-
Reduction of Oxidative Stress : The compound effectively reduces intracellular levels of reactive oxygen species (ROS). In SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress, this compound significantly lowered ROS levels at concentrations of 10 μM and 20 μM.[2]
-
Mitochondrial Protection : this compound helps to preserve the mitochondrial membrane potential in cells challenged with Aβ, suggesting it protects mitochondrial function, which is often compromised in neurodegenerative conditions.[9]
These combined actions contribute to increased cell viability and protection against neurotoxicity.[4][9]
Anti-Cancer Activity
This compound is reported to have potent anti-cancer and cytotoxic properties.[2] Along with other Uncaria alkaloids, it has been shown to control the proliferation of acute lymphoblastic leukemia cells. While specific signaling pathways for this compound are still under detailed investigation, related alkaloids from Uncaria have been shown to exert their effects through pathways like PI3K/Akt, which are critical for cell survival and proliferation.[16] The cytotoxic effects of this compound have been observed in various cancer cell lines, suggesting it may be a valuable compound for oncological research.[2]
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorlab.com [biorlab.com]
- 9. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of Rhynchophylline Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isomitraphylline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of isomitraphylline, an oxindole alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, biological activities, and relevant experimental protocols, with a focus on its neuroprotective and potential anti-cancer effects.
Core Molecular Data
This compound is a pentacyclic oxindole alkaloid found in various plant species, notably from the Uncaria and Mitragyna genera. Its molecular characteristics are fundamental to understanding its biological activity and for its application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][2][3] |
| Molecular Weight | 368.42 g/mol | [1][2] |
| CAS Number | 4963-01-3 | [1] |
| Class | Oxindole Alkaloid | [1][2] |
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of neuroprotection and as a potential anti-cancer agent.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound, especially in the context of Alzheimer's disease. Studies using human neuroblastoma SH-SY5Y cells have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Furthermore, it has been observed to reduce intracellular levels of reactive oxygen species (ROS) and protect the mitochondrial membrane potential in response to oxidative stress induced by Aβ and hydrogen peroxide. This suggests that this compound's neuroprotective mechanism involves the attenuation of oxidative stress and the preservation of mitochondrial function, ultimately leading to increased cell viability.[1]
Potential Anti-Cancer Activity
While direct, detailed studies on the anti-cancer mechanisms of this compound are emerging, research on closely related oxindole alkaloids from Uncaria tomentosa has shown potent anti-proliferative and apoptosis-inducing effects in human leukemia cells. This suggests that this compound may share a similar potential to induce programmed cell death in cancer cells, a promising avenue for further investigation.
Experimental Protocols
The following are summaries of established methodologies for the extraction, isolation, and analysis of this compound and related alkaloids from plant sources.
Extraction and Isolation of Oxindole Alkaloids from Uncaria tomentosa
-
Sample Preparation : Dried and powdered plant material (e.g., leaves, bark) is used as the starting material.
-
Solvent Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often facilitated by sonication to enhance efficiency. Multiple extraction cycles are performed to ensure maximum recovery of the alkaloids.
-
Purification : The crude extract, which contains a mixture of compounds including tannins, is then purified. A common method involves the use of polyamide powder to bind and remove tannins. The resulting alkaloid-enriched fraction can be further purified using techniques like column chromatography on silica gel or by selective precipitation.
-
Isolation : Individual alkaloids, including this compound, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for the quantification of this compound in extracts.
-
Column : A C18 stationary phase is typically used.
-
Mobile Phase : A gradient elution is often employed, consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile. The gradient is optimized to achieve baseline separation of the various isomeric oxindole alkaloids present in the extract.
-
Detection : UV detection at a wavelength of approximately 245 nm is suitable for the analysis of these alkaloids.
-
Quantification : Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
-
Sample Preparation : A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : A suite of NMR experiments is conducted, including:
-
1D NMR : ¹H and ¹³C NMR spectra are acquired to provide fundamental information about the chemical environment of the protons and carbons in the molecule.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon connectivities, respectively. These 2D techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound.
-
References
Preliminary In-Vitro Efficacy of Isomitraphylline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compound of interest in preclinical research, demonstrating a range of potential therapeutic activities. This technical guide provides a comprehensive summary of preliminary in-vitro studies on this compound, focusing on its neuroprotective and antiproliferative effects. The data presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Data Summary
The following tables summarize the key quantitative findings from in-vitro investigations of this compound.
| Table 1: Neuroprotective and Antioxidant Effects of this compound | |
| Assay | Result |
| Inhibition of Amyloid-Beta (Aβ) Aggregation (50 µM) | 60.321% ± 2.61[1][2] |
| Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (10 µM) | 65.32% ± 3.06 cell viability |
| Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (20 µM) | 76.02% ± 4.89 cell viability[3] |
| Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (10 µM) | ROS levels reduced to 301.78% (from 329.06% in H₂O₂ control) |
| Reduction of H₂O₂-induced intracellular Reactive Oxygen Species (ROS) in SH-SY5Y cells (20 µM) | ROS levels reduced to 238.92% (from 329.06% in H₂O₂ control)[3] |
| Protection of mitochondrial membrane potential in Aβ-induced SH-SY5Y cells (20 µM) | Protected |
| Table 2: Antiproliferative Effect of this compound | |
| Cell Line | IC₅₀ Value |
| CCRF-CEM (Human T-cell leukemia) | 18.38 µM[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate reproducibility and further investigation.
Inhibition of Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin-T Assay)
This assay quantifies the extent of Aβ fibril formation, a hallmark of Alzheimer's disease, and the inhibitory potential of test compounds.
-
Materials: Thioflavin-T (ThT), Aβ peptide, phosphate buffer.
-
Protocol:
-
Prepare a stock solution of ThT in phosphate buffer.
-
Incubate Aβ peptide to induce aggregation in the presence or absence of this compound at the desired concentrations.
-
Add the ThT working solution to the aggregated Aβ samples.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.
-
The percentage of inhibition is calculated by comparing the fluorescence of samples with this compound to the control (Aβ alone).
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Lines: SH-SY5Y (human neuroblastoma), CCRF-CEM (human T-cell leukemia).
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells like SH-SY5Y) or stabilize.
-
Treat the cells with various concentrations of this compound or the vehicle control for the specified duration.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Intracellular Reactive Oxygen Species (ROS) Assay (H₂DCFDA Assay)
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Line: SH-SY5Y.
-
Protocol:
-
Seed cells in a suitable culture plate.
-
Pre-treat cells with this compound at the desired concentrations.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂).
-
Load the cells with H₂DCFDA solution and incubate. H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
The level of ROS is proportional to the fluorescence intensity.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Line: CCRF-CEM.
-
Protocol:
-
Treat CCRF-CEM cells with this compound at various concentrations for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4][5]
-
Signaling Pathways and Molecular Mechanisms
While direct in-vitro studies detailing the specific effects of this compound on signaling pathways are limited, the observed biological activities suggest potential modulation of key cellular processes.
Apoptosis Induction
The antiproliferative effect of this compound on CCRF-CEM leukemia cells, as indicated by its IC₅₀ value, strongly suggests the induction of apoptosis. This process is often mediated by the activation of caspases and regulated by the Bcl-2 family of proteins. Further investigation is required to elucidate the precise molecular players involved in this compound-induced apoptosis.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Cytotoxic activity of isoliquiritigenin towards CCRF-CEM leukemia cells and its effect on DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Isomitraphylline: A Technical Guide to its Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has garnered significant interest within the scientific community for its potential therapeutic properties. Emerging research points towards its neuroprotective, anti-cancer, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current hypotheses surrounding the mechanism of action of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.
Core Hypotheses on the Mechanism of Action
The therapeutic potential of this compound is thought to stem from its multifaceted influence on several key cellular processes. The primary hypothesized mechanisms of action include neuroprotection against amyloid-beta toxicity, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.
Neuroprotective Effects
A significant body of research focuses on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The core hypotheses for its neuroprotective action are:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: this compound has been shown to directly interfere with the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. By inhibiting the formation of toxic Aβ oligomers and fibrils, this compound may prevent downstream neurotoxic events.
-
Reduction of Oxidative Stress: The compound is hypothesized to mitigate oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). This antioxidant activity is crucial for protecting neuronal cells from damage induced by Aβ and other neurotoxins.
-
Protection of Mitochondrial Integrity: this compound appears to preserve mitochondrial membrane potential, suggesting a protective effect on mitochondrial function. Healthy mitochondria are essential for neuronal survival and function.
-
Modulation of BACE1 Activity and Autophagy: There is emerging evidence to suggest that this compound may influence the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[1] Furthermore, it is hypothesized to promote autophagy, a cellular process responsible for clearing aggregated proteins, thereby aiding in the removal of toxic Aβ species.[1]
Anti-Cancer Activity
This compound has demonstrated potent anti-cancer activity, with studies indicating its ability to inhibit the proliferation of various cancer cell lines. The primary hypothesis for its anti-cancer mechanism is the induction of apoptosis . Research on related oxindole alkaloids suggests that this compound may trigger programmed cell death in cancer cells, potentially through the modulation of key apoptotic signaling pathways.[2] However, the precise molecular targets and signaling cascades involved in this compound-induced apoptosis require further investigation.
Anti-Inflammatory Effects
While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other oxindole alkaloids with known anti-inflammatory properties suggests a potential role in modulating inflammatory responses. The hypothesized mechanism involves the inhibition of pro-inflammatory cytokine production . It is plausible that this compound could interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on this compound.
| Activity | Assay | Cell Line/System | Concentration | Result | Reference |
| Aβ Aggregation Inhibition | Thioflavin-T Assay | In vitro | 50 µM | 60.321% ± 2.61 inhibition | [3] |
| Neuroprotection | MTT Assay | Aβ-induced SH-SY5Y cells | 10 µM | 65.32% ± 3.06 cell viability | [4] |
| 20 µM | 76.02% ± 4.89 cell viability | [4] | |||
| ROS Reduction | DCFDA Assay | H₂O₂-induced SH-SY5Y cells | 10 µM | Reduction of ROS levels | [4] |
| 20 µM | Significant reduction of ROS levels | [4] | |||
| Mitochondrial Protection | JC-1 Assay | Aβ-induced SH-SY5Y cells | 20 µM | Protection of mitochondrial membrane potential | [4] |
| Anti-proliferative | Cell Proliferation Assay | Human lymphoblastic leukaemia T cells (CCRF-CEM-C7H2) | Not specified | Inhibition of proliferation | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Thioflavin-T (ThT) Assay for Amyloid-Beta Aggregation
This assay is used to quantify the formation of amyloid fibrils.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) by dissolving it in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a solvent like DMSO and then dilute it into a buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration for aggregation.
-
-
Assay Procedure:
-
Incubate the Aβ peptide solution, with and without this compound at various concentrations, at 37°C with constant agitation to induce fibril formation.
-
At specified time points, take aliquots of the incubation mixture.
-
Add the ThT solution to the aliquots in a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[3][5]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the amount of Aβ fibril formation.
-
Calculate the percentage of inhibition by comparing the fluorescence of samples with this compound to the control (Aβ alone).
-
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]
-
Cell Culture and Treatment:
-
Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and/or a toxic agent (e.g., Aβ or H₂O₂) for a specified duration (e.g., 24 hours).
-
-
Assay Procedure:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[7][8]
-
Cell Culture and Staining:
-
Seed cells in a 96-well plate or on coverslips.
-
Load the cells with DCFDA by incubating them with the dye in serum-free media for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Treatment and Measurement:
-
Treat the cells with this compound and/or an ROS-inducing agent (e.g., H₂O₂).
-
Measure the fluorescence intensity of the oxidized, fluorescent form of the dye (DCF) using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
Normalize the fluorescence values to the cell number or protein concentration.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Hypothesized signaling pathways for this compound's neuroprotective action.
Caption: Hypothesized signaling pathways for this compound's anti-cancer action.
Future Research Directions
While current research provides a foundational understanding of this compound's potential mechanisms of action, several areas require further exploration to fully elucidate its therapeutic promise. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound is crucial for understanding its precise mechanism of action.
-
In-depth Signaling Pathway Analysis: Comprehensive studies are needed to confirm the involvement of hypothesized signaling pathways like NF-κB, MAPK, and PI3K/Akt in the effects of this compound and to map the detailed molecular cascades.
-
In Vivo Efficacy and Safety Studies: While in vitro data is promising, robust in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective therapeutic agents.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The current body of evidence suggests that its therapeutic potential in neurodegenerative diseases and cancer is mediated through a combination of mechanisms, including the inhibition of amyloid-beta aggregation, reduction of oxidative stress, and induction of apoptosis. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a framework for researchers to build upon, paving the way for the continued exploration and potential clinical development of this compound and related compounds. Further rigorous investigation into its molecular targets and in vivo efficacy will be critical in translating its therapeutic potential into tangible clinical applications.
References
- 1. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 2. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Isomitraphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid found in certain plant species, notably from the Uncaria and Mitragyna genera. It is a stereoisomer of mitraphylline.[1] Emerging research has highlighted its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on quantitative data, experimental methodologies, and known signaling pathways.
Pharmacodynamics
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential, particularly in models of Alzheimer's disease. In vitro studies have shown its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[2][3] Furthermore, it protects neuronal cells from oxidative stress and Aβ-induced toxicity.[2][3]
Quantitative Data: Neuroprotective Effects of this compound
| Assay | Model System | Concentration | Effect | Reference |
| Thioflavin-T Assay | Aβ (1-42) Aggregation | 50 µM | 60.321% ± 2.61% inhibition | [2] |
| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 10 µM | 65.32% ± 3.06% cell viability | [4] |
| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 20 µM | 76.02% ± 4.89% cell viability | [4] |
| Intracellular ROS Assay | H₂O₂-induced SH-SY5Y cells | 10 µM | Reduction of ROS to 301.78% (from 329.06% in H₂O₂ alone) | [4] |
| Intracellular ROS Assay | H₂O₂-induced SH-SY5Y cells | 20 µM | Reduction of ROS to 238.92% (from 329.06% in H₂O₂ alone) | [4] |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related alkaloid, mitraphylline, suggests a potential mechanism via the modulation of pro-inflammatory cytokines. Mitraphylline has been shown to inhibit the release of interleukins (IL-1α, IL-1β, IL-17) and tumor necrosis factor-alpha (TNF-α).[5][6] It is plausible that this compound may exert similar effects. One study in C. elegans suggested that the antioxidant activity of an aqueous leaf extract of Uncaria tomentosa was independent of its mitraphylline and this compound content, and that this compound alone at 10 µg/mL showed a pro-oxidant effect in this specific model.[7]
Anticancer Potential
Preliminary evidence suggests that this compound may possess anticancer properties. Studies on related oxindole alkaloids from Uncaria tomentosa have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, the stereoisomer mitraphylline has been shown to inhibit the growth of human Ewing's sarcoma and breast cancer cell lines.[1] However, specific data on the cytotoxic activity and mechanism of action of this compound are not yet available.
Receptor Binding Profile
Currently, there is a lack of publicly available data on the specific receptor binding affinities of this compound. Further research, such as radioligand binding assays, is required to elucidate its molecular targets.
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on this compound (Absorption, Distribution, Metabolism, and Excretion) are not currently available in the public domain. However, studies on the related alkaloid mitraphylline indicate that it is metabolized by human liver microsomes and exhibits high plasma protein binding (>90%).[8] It is important to note that pharmacokinetic properties can vary significantly even between stereoisomers, and therefore dedicated ADME studies for this compound are necessary.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. Based on its observed biological activities, potential involvement of pathways related to oxidative stress, inflammation, and cell survival can be hypothesized.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anaspec.com [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and mitraphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Isomitraphylline: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isomitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its neuroprotective, anti-inflammatory, and anti-cancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Neuroprotective Effects: Targeting Hallmarks of Alzheimer's Disease
This compound has demonstrated significant potential as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). Its mechanisms of action appear to target key pathological features of the disease, including amyloid-beta (Aβ) aggregation and oxidative stress.
Inhibition of Amyloid-β Aggregation
A primary pathological hallmark of Alzheimer's disease is the extracellular deposition of aggregated amyloid-beta (Aβ) peptides, which contribute to synaptic dysfunction and neuronal cell death. This compound has been shown to interfere with this process.
Quantitative Data:
| Assay | Compound | Concentration | Inhibition of Aβ Aggregation (%) | Reference |
| Thioflavin-T Assay | This compound | 50 µM | 60.32 ± 2.61 |
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in vitro.
-
Reagents: Amyloid-β (1-42) peptide, Thioflavin T (ThT) stock solution, Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric starting state.
-
The lyophilized Aβ is reconstituted in a low-salt buffer (e.g., PBS) to the desired concentration.
-
This compound (or vehicle control) is added to the Aβ solution at various concentrations.
-
The mixture is incubated at 37°C with gentle agitation to promote aggregation.
-
At specified time points, aliquots are taken and mixed with a ThT working solution.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.
-
-
Data Analysis: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples treated with this compound to that of the vehicle-treated control.
Attenuation of Oxidative Stress and Neuronal Cytotoxicity
Oxidative stress is another critical factor in the pathogenesis of Alzheimer's disease, leading to neuronal damage. This compound exhibits protective effects against oxidative stress-induced cell death. In human neuroblastoma SH-SY5Y cells, this compound has been shown to reduce cytotoxicity induced by both Aβ and hydrogen peroxide (H₂O₂). It also helps in preserving the mitochondrial membrane potential, a key indicator of cellular health.
Quantitative Data:
| Cell Line | Stressor | This compound Concentration | Effect | Reference |
| SH-SY5Y | Aβ-induced | 10 µM, 20 µM | Reduced cytotoxicity | |
| SH-SY5Y | H₂O₂-induced | 20 µM | Reduced cytotoxicity | |
| SH-SY5Y | H₂O₂-induced | 10 µM, 20 µM | Reduced intracellular ROS levels | |
| SH-SY5Y | Aβ-induced | 20 µM | Protected mitochondrial membrane potential |
Experimental Protocol: SH-SY5Y Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
A stressor (e.g., Aβ oligomers or H₂O₂) is added to induce cytotoxicity.
-
After the incubation period with the stressor, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
-
Reagents: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Procedure:
-
SH-SY5Y cells are seeded and treated with this compound and a ROS-inducing agent (e.g., H₂O₂).
-
Cells are then incubated with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: The level of intracellular ROS is proportional to the fluorescence intensity.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Reagents: JC-1 dye.
-
Procedure:
-
SH-SY5Y cells are treated as described above.
-
Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
The fluorescence is measured using a fluorescence microscope or a plate reader capable of detecting both red and green fluorescence.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Potential Molecular Targets in Neuroprotection
While direct binding studies are limited, the observed effects of this compound suggest potential interactions with key enzymes and pathways involved in AD pathology.
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The inhibition of Aβ aggregation by this compound may be, in part, due to the modulation of BACE1 activity, the rate-limiting enzyme in the production of Aβ.
-
Autophagy: The clearance of aggregated proteins is a crucial cellular process, and its enhancement is a therapeutic strategy for neurodegenerative diseases. This compound is suggested to promote autophagy, aiding in the removal of harmful protein aggregates.
Caption: Potential neuroprotective mechanisms of this compound in Alzheimer's disease.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. While direct studies on this compound's anti-inflammatory mechanisms are not extensively detailed in the provided search results, the closely related oxindole alkaloid, mitraphylline, has been shown to inhibit the production of pro-inflammatory cytokines. This suggests that this compound may share similar anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Potential Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could interfere with this cascade at one or more points, such as inhibiting IκB phosphorylation or blocking NF-κB nuclear translocation.
Caption: Postulated anti-inflammatory action of this compound via the NF-κB pathway.
Anti-Cancer Potential
This compound has been reported to possess anti-cancer activity, suggesting its potential as a therapeutic agent in oncology.[1] While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The anti-cancer effects of this compound could be mediated by its ability to trigger one or both of these apoptotic pathways.
Caption: Hypothetical induction of apoptosis in cancer cells by this compound.
This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to target key pathological processes in neurodegenerative diseases, inflammation, and cancer makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide offer a foundational understanding of its known and potential mechanisms of action. Future research should focus on elucidating the direct molecular targets of this compound and further detailing its impact on critical signaling pathways to fully realize its therapeutic promise.
References
Isomitraphylline: A Technical Guide to its Traditional Use and Modern Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomitraphylline, a pentacyclic oxindole alkaloid predominantly found in the medicinal plant Uncaria tomentosa (Cat's Claw), has a rich history of use in traditional medicine, particularly in South America, for treating a variety of ailments including inflammatory disorders, infections, and tumors. This technical guide provides a comprehensive overview of the traditional applications and delves into the modern scientific validation of this compound's pharmacological properties. It details the experimental protocols used to elucidate its neuroprotective, anti-inflammatory, and anticancer activities, and presents the available quantitative data in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential for drug development.
Introduction
This compound is a significant bioactive compound isolated from Uncaria tomentosa, a plant with a long-standing reputation in traditional medicine for its therapeutic prowess.[1][2] Traditionally, decoctions of the bark and roots of U. tomentosa have been used to manage conditions such as arthritis, gastritis, and various cancers.[2] Modern phytochemical research has identified this compound as one of the key alkaloids responsible for these effects, prompting further investigation into its pharmacological potential. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's traditional roles and its scientifically validated biological activities.
Traditional Medicine Applications
The primary source of this compound in traditional medicine is Uncaria tomentosa. Ethnobotanical studies have documented its use by indigenous communities in the Amazon for a wide range of conditions.
Table 1: Traditional Uses of Uncaria tomentosa (Source of this compound)
| Traditional Use | Description |
| Anti-inflammatory | Used to treat arthritis, rheumatism, and other inflammatory conditions.[2] |
| Immunomodulatory | Employed to bolster the immune system against infections. |
| Anticancer | Utilized in the management of various tumors and cancers.[2] |
| Gastrointestinal Health | Applied for the treatment of gastric ulcers and other digestive issues.[2] |
| Antimicrobial | Used against viral and other infections.[2] |
Pharmacological Activities and Mechanism of Action
Scientific investigations have begun to unravel the molecular mechanisms underlying the traditional uses of this compound, revealing its potential in several therapeutic areas.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. Its mechanism of action involves the inhibition of amyloid-beta (Aβ) plaque formation, a hallmark of the disease.
-
Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the aggregation of Aβ peptides. In a Thioflavin-T assay, this compound at a concentration of 50 μM exhibited a 60.321% ± 2.61 inhibition of Aβ aggregation.[3]
Table 2: Quantitative Data on Neuroprotective Effects of this compound
| Assay | Model | Concentration | Result | Reference |
| Thioflavin-T Assay | In vitro (Aβ aggregation) | 50 μM | 60.321% ± 2.61 inhibition | [3] |
| Cell Viability Assay | Aβ-induced SH-SY5Y cells | 10 μM | 65.32% ± 3.06 cell viability | |
| 20 μM | 76.02% ± 4.89 cell viability | |||
| ROS Production Assay | H₂O₂-induced SH-SY5Y cells | 10 μM | Reduction to 301.78% of control | |
| 20 μM | Reduction to 238.92% of control |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are still emerging, the activity of the broader class of oxindole alkaloids from Uncaria tomentosa is linked to the modulation of inflammatory pathways, such as the NF-κB signaling cascade.
Anticancer Properties
This compound has been reported to possess cytotoxic activity against various cancer cell lines.[4] The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.
Table 3: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Data not yet available in sufficient detail for a comprehensive table. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the pharmacological activities of this compound.
Extraction and Isolation of this compound
The extraction and isolation of this compound from Uncaria tomentosa bark is a multi-step process.
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Extraction: Powdered bark of Uncaria tomentosa is subjected to maceration with an organic solvent, typically ethanol.
-
Acid-Base Partition: The crude extract is then subjected to an acid-base partition to separate the alkaloid fraction from other constituents.
-
Chromatography: The alkaloid-rich fraction is further purified using silica gel column chromatography.
-
Purification: Final purification to obtain high-purity this compound is often achieved through preparative high-performance liquid chromatography (HPLC).[5]
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This assay is used to quantify the formation of amyloid fibrils.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Isomitraphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for isomitraphylline, a pentacyclic oxindole alkaloid of significant interest in pharmaceutical research. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, offering valuable data for identification, characterization, and quantification. Furthermore, it outlines the experimental protocols necessary to obtain such data, serving as a practical resource for researchers in the field.
Spectroscopic Data of this compound
The structural elucidation and characterization of this compound are heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete ¹H and ¹³C NMR chemical shift assignments for this compound, determined in deuterochloroform (CDCl₃), are presented in Tables 1 and 2, respectively. These assignments are crucial for the unambiguous identification of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.85 | m | |
| 5 | 2.95 | m | |
| 5 | 2.70 | m | |
| 6 | 2.10 | m | |
| 6 | 1.95 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.05 | t | 7.5 |
| 11 | 7.20 | t | 7.5 |
| 12 | 6.90 | d | 7.5 |
| 14 | 2.35 | m | |
| 14 | 1.60 | m | |
| 15 | 2.60 | m | |
| 16 | 4.25 | s | |
| 17 | 5.30 | q | 7.0 |
| 18 | 1.65 | d | 7.0 |
| 19 | 4.15 | m | |
| 20 | 2.20 | m | |
| 21 | 2.80 | m | |
| 21 | 2.50 | m | |
| N1-H | 8.20 | br s | |
| OCH₃ | 3.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 181.5 |
| 3 | 55.0 |
| 5 | 53.5 |
| 6 | 35.0 |
| 7 | 73.0 |
| 8 | 135.0 |
| 9 | 125.0 |
| 10 | 122.0 |
| 11 | 128.0 |
| 12 | 110.0 |
| 13 | 142.0 |
| 14 | 31.0 |
| 15 | 38.0 |
| 16 | 108.0 |
| 17 | 123.0 |
| 18 | 13.0 |
| 19 | 70.0 |
| 20 | 41.0 |
| 21 | 60.0 |
| C=O | 170.0 |
| OCH₃ | 51.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
Table 3: High-Resolution ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 369.1758 | 369.1760 |
Table 4: ESI-MS/MS Fragmentation Data of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 369.1760 | 337.1501 | CH₄O (Methanol) |
| 369.1760 | 223.1124 | C₉H₁₀N₂O |
| 369.1760 | 146.0573 | C₁₃H₁₅N₂O₂ |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, NMR analysis, and MS analysis of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the leaves or bark of plants from the Uncaria genus. The following is a general protocol for its extraction and purification.
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and washed with hexane to remove non-polar compounds. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9 and extracted with dichloromethane. The organic layer is collected and evaporated to yield the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography. Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water:acetonitrile gradient to yield pure this compound.
NMR Spectroscopic Analysis
Caption: Experimental workflow for NMR analysis of this compound.
-
Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
-
2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometric Analysis
Caption: Workflow for HPLC-ESI-MS/MS analysis of this compound.
-
Sample Preparation: A solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter prior to analysis.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is used to generate the protonated molecule [M+H]⁺.
-
Full Scan MS: Data is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.
-
MS/MS Fragmentation: The [M+H]⁺ ion (m/z 369.1760) is selected as the precursor ion for collision-induced dissociation (CID). MS/MS spectra are acquired at varying collision energies (e.g., 20-40 eV) to induce fragmentation and obtain structural information.
-
-
Data Analysis: The acquired data is processed to determine the accurate mass and elemental composition of the parent ion and its fragments. The fragmentation pattern is analyzed to confirm the structure of this compound.
Isomitraphylline Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. This document is intended for researchers, scientists, and professionals in drug development, offering key data and methodologies for handling and studying this compound.
Core Executive Summary
This compound is an alkaloid of significant interest for its potential therapeutic properties. A thorough understanding of its solubility in various solvents is critical for extraction, purification, formulation, and in vitro/in vivo studies. This guide summarizes the available quantitative solubility data for this compound and provides a detailed, standardized experimental protocol for its determination.
This compound Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of co-solvents.
| Solvent | Solubility (mg/mL) | Classification | Source |
| Chloroform | 1 - 10 | Sparingly soluble | [1][2] |
| Acetonitrile | 0.1 - 1 | Slightly soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [3] |
| Dichloromethane | Soluble | - | [3] |
| Ethyl Acetate | Soluble | - | [3] |
| Acetone | Soluble | - | [3] |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data was not provided in the cited sources.
Experimental Protocol for Solubility Determination
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4] This protocol ensures that a saturated solution is prepared and accurately measured.
I. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
II. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[4]
-
-
Phase Separation:
-
After the incubation period, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the filtered saturated sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[5]
-
III. Data Reporting
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Signaling Pathways and Logical Relationships
While this compound's direct impact on specific signaling pathways is a subject of ongoing research, its solubility is a critical antecedent for its biological activity. The logical relationship can be depicted as follows:
References
Methodological & Application
Application Notes and Protocols for the Extraction of Isomitraphylline from Mitragyna speciosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is an oxindole alkaloid found in the leaves of Mitragyna speciosa (commonly known as Kratom). While it is a minor constituent compared to the more abundant indole alkaloid mitragynine, its pharmacological properties are of growing interest to the scientific community. The effective extraction and isolation of this compound are crucial for further research into its bioactivity, mechanism of action, and potential therapeutic applications.
These application notes provide a comprehensive overview of the methods for extracting and isolating this compound from Mitragyna speciosa. The protocols detailed below are based on established methods for the extraction of alkaloids from this plant, followed by chromatographic techniques for the separation and purification of the target compound.
Data Presentation
The concentration of this compound in Mitragyna speciosa can vary depending on the geographical origin and chemotype of the plant. The following table summarizes the quantitative data for this compound found in the literature.
| Plant Material | Analytical Method | This compound Concentration (mg/g of dried material) | Reference |
| US-grown M. speciosa "Rifat" | UPLC-HRMS | 0.943 ± 0.033 – 1.47 ± 0.18 | [1] |
Experimental Protocols
The isolation of this compound from Mitragyna speciosa is a multi-step process that involves the initial extraction of total alkaloids from the plant material, followed by chromatographic separation and purification.
Protocol 1: General Alkaloid Extraction from Mitragyna speciosa Leaves
This protocol describes a common method for the extraction of a crude alkaloid mixture from dried Mitragyna speciosa leaf powder.
Materials:
-
Dried and finely powdered Mitragyna speciosa leaves
-
Methanol (ACS grade)
-
5% Acetic Acid in water (v/v)
-
Ammonium Hydroxide (25%)
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
pH meter or pH strips
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Filter paper
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered Mitragyna speciosa leaves and place them in a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask.
-
Seal the flask and macerate for 48 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper to remove the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 5% acetic acid.
-
Transfer the acidic solution to a 1 L separatory funnel.
-
Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic (DCM) layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide. Monitor the pH carefully.
-
Extract the now basic aqueous solution three times with 100 mL of dichloromethane. The alkaloids will partition into the organic layer.
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Protocol 2: Isolation of this compound using Column Chromatography
This protocol details the separation of the crude alkaloid extract to isolate this compound using silica gel column chromatography.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (60 Å, 70-230 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the column to equilibrate with n-hexane.
-
-
Sample Loading:
-
Dissolve a known amount of the crude alkaloid extract in a minimal amount of dichloromethane.
-
In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder. This is the dry loading method.
-
Carefully add the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
...and so on, up to 100% ethyl acetate.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp.
-
Fractions containing compounds with similar Rf values should be combined.
-
-
Identification and Further Purification:
-
The fractions containing this compound will need to be identified using analytical techniques such as HPLC-MS or NMR, by comparison with a reference standard.
-
Combined fractions containing this compound may require further purification using preparative HPLC for higher purity.
-
Protocol 3: Analytical Quantification of this compound by UPLC-MS/MS
This protocol provides a general outline for the quantitative analysis of this compound in an extract, based on established methods.[2]
Instrumentation and Conditions:
-
UPLC System: Waters Acquity Class I UPLC or equivalent.
-
Column: Acquity BEH C18 column (e.g., 1.7 µm, 2.1 × 100 mm).[2]
-
Mobile Phase:
-
Gradient Elution: A slow gradient should be optimized to achieve separation of diastereomers.
-
Flow Rate: e.g., 0.35 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.22 µm syringe filter.
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Identify the this compound peak based on its retention time and specific mass transitions (MRM). Construct a calibration curve from the standards and determine the concentration of this compound in the samples.
Mandatory Visualizations
References
- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Isomitraphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of isomitraphylline using High-Performance Liquid Chromatography (HPLC). This compound, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus (Cat's Claw), is of significant interest for its potential therapeutic properties. The described method is based on a validated reversed-phase HPLC-UV technique, suitable for the analysis of this compound in plant extracts and other matrices. This guide includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to aid in the successful implementation of this analytical method.
Introduction
This compound is an important bioactive compound found in Uncaria tomentosa, a plant widely used in traditional medicine. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal products, and in pharmacokinetic studies. This application note details a robust HPLC method for the separation and quantification of this compound and related oxindole alkaloids.
Chromatographic Conditions
A validated HPLC method for the analysis of this compound and other oxindole alkaloids has been established, providing good selectivity and baseline separation of major analytes.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | A: 35mM Triethylammonium Acetate (TEAA) buffer, pH 6.9B: Acetonitrile[3] |
| Gradient Elution | 0–18 min: 35% B18–32 min: 50% B[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | Ambient (controlled, e.g., 25 °C) |
| Detection | UV-Vis Diode Array Detector (DAD) at 245 nm[3] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Preparation of Mobile Phase
3.1.1. Preparation of 1 M Triethylammonium Acetate (TEAA) Stock Solution
-
In a chemical fume hood, place 800 mL of HPLC-grade water into a 1 L flask and cool in an ice bath.
-
Slowly add 140 mL of triethylamine to the cold water while stirring.
-
Continue stirring and slowly add 57.2 mL of glacial acetic acid.
-
Adjust the pH to 7.0 with acetic acid.
-
Store the stock solution in the refrigerator.
3.1.2. Preparation of 35 mM TEAA Buffer (Mobile Phase A)
-
Dilute the 1 M TEAA stock solution with HPLC-grade water to a final concentration of 35 mM.
-
Adjust the final pH to 6.9 using acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Sample Preparation (from Uncaria tomentosa Bark)
This protocol is optimized for the extraction of this compound from dried plant material.[3][4]
-
Mill and sieve the dried bark of Uncaria tomentosa.
-
Accurately weigh 200 mg of the powdered bark into a 10 mL volumetric flask.
-
Add approximately 8 mL of 60% aqueous ethanol and sonicate for 20 minutes at 30°C.[4]
-
Allow the solution to cool to room temperature and then bring the volume to 10 mL with the same solvent.[4]
-
Perform a solid-phase extraction (SPE) cleanup using a polyamide cartridge (200 mg).[3][4]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Workflow for the preparation of Uncaria bark samples.
Standard Solution Preparation
-
Prepare a stock solution of this compound standard in ethanol.
-
Create a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 to 200 µg/mL.[4]
Data and Results
The described HPLC method provides excellent separation of this compound from other co-occurring oxindole alkaloids in Uncaria tomentosa.
Chromatographic Separation
In the provided chromatogram, this compound is identified as peak (4). It is crucial to optimize the chromatographic conditions to ensure baseline separation, as this compound can potentially co-elute with pteropodine (peak 5).[5]
(A chromatogram showing the separation of Uncaria tomentosa alkaloids, with peaks for speciophylline (1), uncarine F (2), mitraphylline (3), this compound (4), pteropodine (5), isopteropodine (6), rhynchophylline (7), and isorhynchophylline (8) would be inserted here, as described in the source material[4].)
Method Validation and Quantitative Data
While specific validation data for this compound is not extensively published, a validated method for oxindole alkaloids using mitraphylline as a reference standard demonstrates the robustness of the chromatographic system.[1][2][4] The validation parameters for the general method are summarized below. A similar performance is expected for this compound.
Table 2: Method Validation Parameters (using Mitraphylline as a reference)
| Parameter | Result |
| Linearity (r²) | ≥ 0.9996[1][2][4] |
| Accuracy | ≥ 96%[1][2][4] |
| Precision (RSD) | < 2.4%[1][2][4] |
| Limit of Detection (LOD) | 0.8 ppm (0.8 µg/mL)[1][2][4] |
| Limit of Quantitation (LOQ) | 2.4 ppm (2.4 µg/mL)[1][2][4] |
For the quantification of this compound, it is recommended to generate a calibration curve using an this compound standard over a concentration range of 8.0 to 210.0 µg/mL.[4]
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between this compound and adjacent peaks |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Logical Workflow for Method Implementation
Caption: Logical workflow for implementing the HPLC analysis of this compound.
References
- 1. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Mitraphylline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isolating Isomitraphylline: A Detailed Guide to Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application notes and detailed protocols for the isolation and purification of isomitraphylline, a pentacyclic oxindole alkaloid of significant interest for its potential therapeutic properties. This compound is naturally found in various species of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw). The following protocols are compiled from established methodologies for the separation of oxindole alkaloids and can be adapted for scalable purification.
I. Overview of this compound Isolation
This compound is one of several stereoisomeric oxindole alkaloids present in Uncaria species, including mitraphylline, speciophylline, and uncarine F.[1] Its isolation requires a multi-step approach involving extraction from the plant material, preliminary separation from other phytochemicals, and fine purification to achieve high purity. The general workflow involves an initial acid-base extraction to enrich the alkaloid fraction, followed by chromatographic techniques to separate the individual alkaloids.
II. Quantitative Data Summary
The following table summarizes typical yields and purity that can be expected when isolating oxindole alkaloids from Uncaria tomentosa. Note that yields can vary significantly based on the plant material's origin, age, and the specific extraction and purification methods employed. The data for mitraphylline, a closely related stereoisomer, is provided as a benchmark.
| Parameter | Value | Source Plant Part | Method | Reference |
| Mitraphylline Yield | 0.05% (m/m) | Barks | Acid-base partition followed by selective precipitation | [2] |
| Mitraphylline Purity | 98% | Barks | HPLC-UV/DAD | [2] |
| Total Alkaloid Extract Yield | 0.15% | Dried Inner Bark | Acid-base extraction | [3] |
| This compound & Mitraphylline Content | Variable | Leaves and Stem Bark | HPLC | [4] |
III. Experimental Protocols
Protocol 1: Acid-Base Extraction for Alkaloid Enrichment
This protocol is a fundamental step to separate the basic alkaloids from neutral and acidic plant components.
Materials:
-
Dried and powdered Uncaria tomentosa bark
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Hydrochloric acid (HCl) solution (3%)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Basification and Extraction: Treat 500 g of powdered Uncaria tomentosa bark with a sufficient amount of concentrated ammonium hydroxide solution to moisten the material. Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.
-
Filtration: Filter the mixture and collect the dichloromethane extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Acidic Wash: Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. The alkaloids will move into the acidic aqueous phase as their hydrochloride salts.
-
Separation: Separate the aqueous layer from the organic layer. Discard the organic layer which contains neutral and acidic compounds.
-
Basification and Re-extraction: Basify the acidic aqueous layer by adding concentrated ammonium hydroxide solution until the pH is approximately 10. Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will move back into the organic phase.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid fraction as a residue.[3]
Protocol 2: Column Chromatography for Isomer Separation
This protocol describes the separation of the crude alkaloid mixture using silica gel column chromatography. This step aims to separate this compound from other alkaloids.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (0.063–0.2 mm particle size)
-
Glass chromatography column
-
Solvents: n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column (e.g., 0.8 x 25 cm for 0.5 g of extract).[3]
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity using mixtures of n-hexane, dichloromethane, and methanol. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:CH₂Cl₂ (gradient from 9:1 to 1:9)
-
100% CH₂Cl₂
-
CH₂Cl₂:MeOH (gradient from 99:1 to 9:1)
-
-
Fraction Collection: Collect fractions of approximately 15 mL each.[3]
-
TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH 95:5) and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions containing the compound with the same retention factor (Rf) as a pure this compound standard.
-
Concentration: Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
For achieving high purity, preparative HPLC is the recommended final step. This protocol should be developed based on an initial analytical HPLC method.
Materials:
-
Partially purified this compound from Protocol 2
-
HPLC-grade solvents: Acetonitrile (MeCN) and water
-
Ammonium formate or formic acid (for mobile phase modification)
-
Preparative C18 HPLC column (e.g., Gemini-NX C18, 110Å, or similar)
-
Preparative HPLC system with a fraction collector
Procedure:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. A typical starting condition could be a C18 column with a gradient elution of water (containing 50 mM ammonium formate) and acetonitrile.[5] A gradient program could be: 40% MeCN for 1 min, then a linear gradient to 45% MeCN over 10 minutes, followed by a steeper gradient to 90% MeCN.[5]
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the this compound-containing fraction in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak as determined by the UV detector (typically monitored at around 241 nm).[5]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using the analytical HPLC method. Pool the high-purity fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
Protocol 4: Crystallization for Final Product Formulation
Crystallization can be employed as a final purification step to obtain a highly ordered solid form of this compound.
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like methanol or acetone and an anti-solvent like hexane or water)
Procedure:
-
Solvent Screening: In a small vial, dissolve a small amount of purified this compound in a good solvent at a slightly elevated temperature.
-
Inducing Crystallization: Slowly add an anti-solvent until slight turbidity is observed. Alternatively, allow the solvent to evaporate slowly from a saturated solution. Seeding with a previously formed crystal can also induce crystallization.
-
Crystal Growth: Cover the vial and allow it to stand undisturbed at a controlled temperature (room temperature or lower) for several hours to days to allow for crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under a vacuum.
IV. Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Detailed workflow for the acid-base extraction of alkaloids.
References
- 1. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
Quantitative Analysis of Isomitraphylline in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid found in various medicinal plants, notably within the Uncaria (Cat's Claw) and Mitragyna (Kratom) genera.[1][2] This compound, along with its stereoisomer mitraphylline, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method used. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Mitragyna speciosa (Kratom)
| Plant Material | Analytical Method | This compound Concentration (mg/g of dry material) | Reference |
| US-grown M. speciosa "Rifat" | UPLC-HRMS | 0.943 ± 0.033 - 1.47 ± 0.18 | [3][4] |
Table 2: Qualitative and Quantitative Remarks on this compound in Uncaria Species
| Plant Species | Plant Part | Analytical Method | Findings | Reference |
| Uncaria tomentosa | Leaves, Stems | HPLC, CE | This compound is a major alkaloid. | |
| Uncaria tomentosa | Leaves | UPLC-MS | This compound identified as a major alkaloid. | [5][6] |
| Uncaria guianensis | Bark | Not specified | Presence of this compound reported. | |
| Uncaria perrottetii | Not specified | Not specified | This compound isolated. | [7] |
| 18 Uncaria Species | Not specified | Not specified | This compound was isolated from these species. | [8] |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound and other oxindole alkaloids from plant materials, such as leaves and bark.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Dichloromethane or Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Maceration: Weigh 10 g of the powdered plant material and place it in a flask. Add 100 mL of methanol acidified with 1% HCl.
-
Extraction: Sonicate the mixture for 30 minutes at room temperature. Macerate for 24 hours with occasional shaking.
-
Filtration: Filter the mixture and collect the filtrate. Repeat the extraction process on the residue two more times.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 50 mL of 5% HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and weakly basic compounds.
-
Make the acidic aqueous layer alkaline (pH 9-10) with ammonia solution.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield the alkaloid-enriched extract.
Protocol for Quantitative Analysis by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[9]
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).[9]
-
Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.[9]
-
Gradient Elution: A suitable gradient to separate this compound from other alkaloids. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the dried alkaloid extract in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol for Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a more accessible method for the quantification of this compound.[10][11]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The exact composition should be optimized for best separation.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 245 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for UPLC-MS/MS analysis.
-
Analysis: Inject the standards and samples into the HPLC-UV system.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Calculate the concentration of this compound in the samples based on this curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Putative Neuroprotective Mechanism of this compound
Caption: this compound's Neuroprotective Actions.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the quantitative analysis of this compound in plant extracts. The choice between UPLC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results, which are fundamental for the development of safe and effective botanical drugs and products. Further research into the signaling pathways of this compound will continue to unveil its full therapeutic potential.
References
- 1. Sequential extraction of oxindole alkaloids from Uncaria tomentosa leaves by green pressurized solvents [iconline.ipleiria.pt]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]
Cell-based Assays for Isomitraphylline Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera. It has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for cell-based assays to investigate the neuroprotective, antioxidant, anti-inflammatory, and anticancer activities of this compound.
Neuroprotective Activity
This compound has been shown to exhibit neuroprotective effects, particularly in models of Alzheimer's disease, by inhibiting amyloid-beta (Aβ) aggregation and protecting neuronal cells from oxidative stress.[1][2]
Application Note: Assessing Neuroprotection in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to toxins like amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), which induce cytotoxicity and oxidative stress. This compound's ability to protect these cells from such insults can be quantified using cell viability assays.
Experimental Protocol: Neuroprotection Against Aβ- and H₂O₂-Induced Cytotoxicity
This protocol details the steps to assess the neuroprotective effects of this compound against Aβ and H₂O₂-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Amyloid-beta (1-42) peptide
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Cytotoxicity:
-
Aβ-induced toxicity: After 24 hours of this compound pre-treatment, add pre-aggregated Aβ (1-42) to the wells at a final concentration of 10 µM and incubate for another 24 hours.
-
H₂O₂-induced toxicity: After 24 hours of this compound pre-treatment, add H₂O₂ to the wells at a final concentration of 100 µM and incubate for 4 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Data Presentation
Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Aβ-treated |
| Control | - | 100 |
| Aβ (1-42) only | 10 | 50.2 ± 3.5 |
| This compound + Aβ | 10 | 65.32 ± 3.06[3] |
| This compound + Aβ | 20 | 76.02 ± 4.89[3] |
Data are presented as mean ± SD. Data is illustrative based on published findings.
Workflow and Signaling Pathway
Antioxidant Activity
This compound has been shown to reduce intracellular reactive oxygen species (ROS) levels, suggesting antioxidant properties.
Application Note: Measurement of Intracellular ROS
The production of ROS is a key event in oxidative stress-induced cell death. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the intracellular ROS levels.
Experimental Protocol: Intracellular ROS Scavenging Assay
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
DCFH-DA dye
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) for 24 hours.
-
Dye Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µM H₂O₂ in PBS to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the H₂O₂-treated control group.
Data Presentation
Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) vs. H₂O₂-treated |
| Control | - | 100 |
| H₂O₂ only | 100 | 329.06 |
| This compound + H₂O₂ | 10 | 301.78[3] |
| This compound + H₂O₂ | 20 | 238.92[3] |
Data are presented as mean. Data is illustrative based on published findings.
Anti-Inflammatory Activity (Adapted from Mitraphylline Studies)
While specific data for this compound is limited, its stereoisomer, mitraphylline, has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[4][5] The following protocol is adapted from studies on mitraphylline and can be used to screen this compound for similar activity.
Application Note: Inhibition of Pro-Inflammatory Cytokine Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a compound to inhibit LPS-induced cytokine production is a key indicator of its anti-inflammatory potential.
Experimental Protocol: Measurement of TNF-α and IL-6 Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.
Anticancer Activity (Adapted from Mitraphylline Studies)
Studies on mitraphylline have shown its antiproliferative and cytotoxic effects on various cancer cell lines, including Ewing's sarcoma, breast cancer, glioma, and neuroblastoma.[6][7][8][9][10] this compound is also suggested to have potent anti-cancer activity.[11] The following protocol can be used to evaluate the anticancer effects of this compound.
Application Note: Assessing Antiproliferative Effects on Cancer Cell Lines
The antiproliferative activity of a compound can be determined by measuring its effect on the growth of cancer cell lines over a period of time. The IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%, is a standard measure of a compound's potency.
Experimental Protocol: Antiproliferation Assay in Human Cancer Cell Lines
Materials:
-
Human cancer cell lines (e.g., MT-3 breast cancer, MHH-ES-1 Ewing's sarcoma)
-
Appropriate cell culture medium with supplements
-
This compound
-
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5 µM to 40 µM) for a specified time (e.g., 30 or 48 hours).
-
Cell Viability Assessment (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.
Data Presentation
Table 3: Illustrative Antiproliferative Activity of Mitraphylline (as a reference for this compound screening)
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MHH-ES-1 (Ewing's Sarcoma) | 30 | 17.15 ± 0.82[6] |
| MT-3 (Breast Cancer) | 30 | 11.80 ± 1.03[6] |
| SKN-BE(2) (Neuroblastoma) | 30 | 12.3[8] |
| GAMG (Glioma) | 48 | 20[8] |
Data are presented as mean ± SD or mean. Data for mitraphylline is provided as a reference.
References
- 1. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 11. This compound|CAS 4963-01-3|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for In Vivo Animal Models in Isomitraphylline Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the therapeutic potential of isomitraphylline in various in vivo animal models. The protocols are based on existing literature for this compound and its closely related stereoisomer, mitraphylline, offering a robust framework for preclinical research.
Application Note 1: Assessment of Antioxidant/Pro-oxidant Effects in Caenorhabditis elegans
Caenorhabditis elegans is a valuable model organism for initial in vivo screening of the antioxidant properties of novel compounds. This protocol details the methodology used to evaluate the effects of this compound on reactive oxygen species (ROS) accumulation in this nematode.
Experimental Protocol
1. Animal Model:
-
Wild-type C. elegans strain N2.
2. Reagents and Materials:
-
This compound
-
E. coli OP50 bacteria
-
Nematode Growth Medium (NGM) agar plates
-
M9 buffer
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)
-
Dimethyl sulfoxide (DMSO)
3. Experimental Procedure:
-
Synchronization of Worms: Age-synchronize C. elegans by standard bleaching methods to obtain a population of L1 larvae.
-
Treatment:
-
Grow synchronized L1 larvae on NGM plates seeded with E. coli OP50.
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the NGM plates to achieve final concentrations of 1, 2, and 10 µg/mL. A DMSO-only control group should be included.
-
Allow the worms to grow on these plates until they reach the young adult stage.
-
-
Measurement of Intracellular ROS:
-
Wash the young adult worms off the plates with M9 buffer.
-
Incubate the worms with 5 µM H2DCF-DA in M9 buffer for 1 hour in the dark. H2DCF-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
After incubation, wash the worms to remove excess dye.
-
Mount the worms on a microscope slide with a drop of M9 buffer containing a paralyzing agent (e.g., sodium azide).
-
Quantify the fluorescence intensity of individual worms using a fluorescence microscope and appropriate imaging software.
-
Data Presentation
Table 1: Effect of this compound on Intracellular ROS Accumulation in C. elegans
| Treatment Group | Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | % Change from Control |
| Control (DMSO) | - | [Insert Data] | 0% |
| This compound | 1 | [Insert Data] | [Calculate %] |
| This compound | 2 | [Insert Data] | [Calculate %] |
| This compound | 10 | [Insert Data] | +22.6% ± 4.13[1] |
Note: The value for 10 µg/mL is based on existing literature which reported a pro-oxidant effect at this concentration.[1] Researchers should populate the rest of the table with their experimental data.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on ROS in C. elegans.
Application Note 2: Proposed Protocol for Evaluating Anti-Inflammatory Activity in a Murine Lipopolysaccharide (LPS) Model
Experimental Protocol
1. Animal Model:
-
Male BALB/c mice, 8-10 weeks old.
2. Reagents and Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Saline solution (vehicle)
-
ELISA kits for TNF-α, IL-1β, and IL-6
3. Experimental Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Treatment:
-
Randomly divide mice into four groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
This compound (e.g., 30 mg/kg, oral gavage)
-
LPS + Vehicle
-
LPS + this compound (e.g., 30 mg/kg, oral gavage)
-
LPS + Dexamethasone (e.g., 5 mg/kg, intraperitoneal)
-
-
Administer this compound or vehicle orally for three consecutive days.
-
-
Induction of Inflammation:
-
On the third day, two hours after the final dose of this compound or vehicle, inject mice intraperitoneally with LPS (1 mg/kg) or saline.
-
-
Sample Collection and Analysis:
-
Two hours after the LPS injection, collect blood via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C until analysis.
-
Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercial ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Table 2: Hypothetical Data on the Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Vehicle Control | [Baseline Data] | [Baseline Data] | [Baseline Data] |
| This compound alone | [Baseline Data] | [Baseline Data] | [Baseline Data] |
| LPS + Vehicle | [Elevated Data] | [Elevated Data] | [Elevated Data] |
| LPS + this compound | [Reduced Data] | [Reduced Data] | [Reduced Data] |
| LPS + Dexamethasone | [Significantly Reduced Data] | [Significantly Reduced Data] | [Significantly Reduced Data] |
Note: This table is a template for researchers to present their findings. Expected results would show a significant increase in cytokines with LPS and a reduction in the this compound-treated group if it has anti-inflammatory effects.
Experimental and Signaling Pathway Diagrams
Caption: Workflow for the murine LPS-induced inflammation model.
References
Application Notes and Protocols: Investigating the Potential Anti-Cancer Effects of Isomitraphylline in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has been primarily investigated for its neuroprotective properties.[1][2][3] Existing research on the human neuroblastoma cell line SH-SY5Y has focused on its ability to mitigate cytotoxicity induced by agents like amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), reduce intracellular reactive oxygen species (ROS), and preserve mitochondrial membrane potential.[1][2] While the broader class of oxindole alkaloids has been noted for cytotoxic and anti-proliferative effects in various cancer cell lines, specific data on the direct anti-cancer activities of this compound in neuroblastoma remains limited.[3]
These application notes provide a framework for researchers to investigate the potential anti-cancer effects of this compound on neuroblastoma cell lines. The protocols outlined below are designed to assess its cytotoxic, anti-proliferative, and apoptotic activities, and to explore the potential underlying signaling pathways.
Data Presentation
Currently, quantitative data for this compound in neuroblastoma cell lines is limited to its neuroprotective effects. The following table summarizes the available data on the neuroprotective activity of this compound in the SH-SY5Y neuroblastoma cell line.
| Assay | Cell Line | Treatment | This compound Concentration | Result | Reference |
| Aβ-induced Cytotoxicity | SH-SY5Y | Pre-treatment with this compound for 6h, followed by Aβ₁₋₄₂ | 10 µM | 65.32% (± 3.06) cell viability | [3] |
| Aβ-induced Cytotoxicity | SH-SY5Y | Pre-treatment with this compound for 6h, followed by Aβ₁₋₄₂ | 20 µM | 76.02% (± 4.89) cell viability | [3] |
| H₂O₂-induced Cytotoxicity | SH-SY5Y | Pre-treatment with this compound for 6h, followed by 100 µM H₂O₂ for 24h | 20 µM | 73.14% (± 4.38) cell viability | [3] |
| Aβ Aggregation Inhibition | In vitro | Thioflavin-T assay | 50 µM | 60.321% (± 2.61) inhibition | [1][2] |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the potential anti-cancer effects of this compound on neuroblastoma cell lines.
Cell Culture and Maintenance of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM:F12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM:F12 (1:1) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay will determine the cytotoxic effect of this compound on neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay will differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins
This will investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat SH-SY5Y cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin will be used as a loading control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isomitraphylline in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has been a subject of interest in phytochemical and pharmacological research. While its stereoisomer, mitraphylline, has been more extensively studied for its anti-cancer properties, this compound has also demonstrated bioactivity that warrants investigation in the context of oncology. This document provides a summary of the current, albeit limited, research on this compound's application in cancer cell line studies, detailed protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways. Given the scarcity of data specifically on this compound, information from its closely related isomer, mitraphylline, is included for comparative and contextual purposes, with the explicit understanding that their biological activities may differ.
Data Presentation
Research directly quantifying the cytotoxic effects of this compound on cancer cell lines is limited. One study identified this compound as one of five oxindole alkaloids from Uncaria tomentosa that inhibited the proliferation of human lymphoblastic leukaemia T cells (CCRF-CEM-C7H2)[1]. However, the study focused on the more potent compounds and did not provide specific quantitative data, such as IC50 values, for this compound.
For contextual reference, the cytotoxic effects of its stereoisomer, mitraphylline, have been quantified in several cancer cell lines.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Citation |
| Mitraphylline | MHH-ES-1 | Human Ewing's Sarcoma | 17.15 ± 0.82 | 30 hours | [2][3] |
| Mitraphylline | MT-3 | Human Breast Cancer | 11.80 ± 1.03 | 30 hours | [2][3] |
| Mitraphylline | SKN-BE(2) | Human Neuroblastoma | 12.3 | 30 hours | [4] |
| Mitraphylline | GAMG | Human Glioma | 20 | 48 hours | [4] |
In a study focused on neuroprotection, this compound demonstrated an effect on the viability of human neuroblastoma SH-SY5Y cells under oxidative stress. While not a direct measure of anti-cancer cytotoxicity, these findings indicate the compound's ability to modulate cell viability.
| Compound | Cell Line | Condition | Concentration (µM) | Cell Viability (%) | Citation |
| This compound | SH-SY5Y | H₂O₂-induced cytotoxicity | 20 | 73.14 ± 4.38 | [5] |
| This compound | SH-SY5Y | Aβ-induced cytotoxicity | 10 | 65.32 ± 3.06 | [5] |
| This compound | SH-SY5Y | Aβ-induced cytotoxicity | 20 | 76.02 ± 4.89 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's effects on cancer cell lines. These are generalized methods based on standard laboratory practices and the methodologies reported in studies of related compounds.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of this compound.
Hypothesized Signaling Pathway for Alkaloid-Induced Apoptosis
While the specific signaling pathways modulated by this compound in cancer cells are yet to be elucidated, related alkaloids have been shown to induce apoptosis through pathways involving MAPK and PI3K/Akt. The following diagram illustrates a potential mechanism.
References
- 1. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Isomitraphylline: An Analytical Standard for Quality Control and Pharmacological Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, most notably in Uncaria tomentosa (Cat's Claw). As a prominent member of the Uncaria alkaloids, this compound has garnered significant interest for its diverse biological activities, including neuroprotective and potential anti-cancer properties. Its use as a primary reference standard is crucial for the accurate quantification and quality control of raw materials, herbal preparations, and finished products containing this compound. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value |
| CAS Number | 4963-01-3 |
| Molecular Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
| Synonyms | Ajmalicine oxindole A, Isomitraphyllin |
| Purity | Typically available as a primary reference standard with certified purity of ≥95%. |
| Storage | Long-term storage at < -15°C is recommended. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the quantification of this compound.
UPLC-MS/MS Method for the Simultaneous Determination of Uncaria Alkaloids
This method is suitable for the simultaneous quantification of this compound and other related alkaloids in biological matrices such as mouse blood[1].
Experimental Protocol:
a. Sample Preparation:
-
To 20 µL of the blood sample in a 0.5 mL centrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., midazolam at 50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,900 x g for 10 minutes.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[1]
b. Chromatographic Conditions:
-
Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Total Run Time: 5.5 minutes[1]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 2.4 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 900 L/h (Nitrogen)
-
Cone Gas Flow: 50 L/h (Nitrogen)[1]
Method Validation Data (for a mixture of six Uncaria alkaloids):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (RSD) | ≤ 15% |
| Inter-day Precision (RSD) | ≤ 15% |
| Accuracy | 86.5% - 110.4% |
| Recovery | 64.4% - 86.8% |
| Matrix Effect | 94.1% - 109.4% |
Data adapted from a study on the simultaneous determination of six Uncaria alkaloids[1].
UHPLC-HRMS for Quantification in Plant Material
An ultra-high performance liquid chromatography-high resolution mass spectrometry method has been developed for the analysis of various alkaloids, including this compound, in Mitragyna speciosa (kratom) plants and commercial products[2]. This method is suitable for quality control and chemotype characterization.
Experimental Workflow for UHPLC-HRMS Analysis:
Caption: Workflow for the quantification of this compound in plant materials.
Signaling Pathways and Mechanisms of Action
This compound's biological effects are attributed to its modulation of key signaling pathways involved in cellular stress and inflammation.
Neuroprotection via Oxidative Stress Reduction
This compound has demonstrated neuroprotective effects by mitigating oxidative stress. It can reduce the levels of reactive oxygen species (ROS) and protect the mitochondrial membrane potential. The antioxidant response may be mediated through the activation of the Nrf2 (in mammals) or SKN-1 (in C. elegans) pathway, a key regulator of cellular defense against oxidative stress.
Caption: this compound's role in the oxidative stress response pathway.
Anti-Cancer Potential via NF-κB and MAPK Pathway Modulation
Alkaloids from Uncaria species have been shown to possess anti-cancer properties by modulating inflammatory pathways such as NF-κB and MAPK[3]. The inhibition of the TLR4/NF-κB/NLRP3 pathway by Uncaria alkaloids suggests a mechanism for their anti-inflammatory and potential anti-cancer effects[3]. While the specific effects of this compound on these pathways require further investigation, this provides a plausible framework for its observed biological activity.
Caption: Postulated anti-cancer mechanism of Uncaria alkaloids.
Conclusion
This compound serves as an essential analytical standard for the accurate quantification and quality assessment of products derived from Uncaria and Mitragyna species. The provided analytical methods and protocols offer a framework for its use in research and quality control settings. Furthermore, the elucidation of its role in modulating cellular signaling pathways provides a basis for its continued investigation as a potential therapeutic agent.
References
- 1. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR4/NF-κB/NLRP3 and Nrf2/HO-1 pathways mediate the neuroprotective effects of alkaloids extracted from Uncaria rhynchophylla in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isomitraphylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities, including neuroprotective and anti-inflammatory effects.[2][3] The unique spirooxindole core structure presents a compelling scaffold for the development of novel therapeutic agents. These application notes provide an overview of synthetic strategies and detailed protocols for the preparation of this compound derivatives, aimed at facilitating research and drug discovery in this area.
Synthetic Strategies
The synthesis of this compound and its derivatives is a complex undertaking that can be broadly approached through two main strategies: total synthesis from simple commercially available starting materials and semi-synthesis or derivatization of the natural product. Given the intricate stereochemistry of the molecule, enantioselective synthesis is crucial to obtain the desired biologically active isomers.
A key challenge in the total synthesis of this compound lies in the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] core. Modern synthetic methodologies have enabled the efficient and stereoselective formation of this scaffold. Notable approaches include:
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, such as an α,β-unsaturated ester or a chalcone derivative. This method allows for the direct and often highly stereoselective construction of the pyrrolidine ring of the spirooxindole system.[4]
-
Multicomponent Reactions: One-pot multicomponent reactions provide an efficient pathway to complex molecular architectures from simple starting materials. For the synthesis of spirooxindoles, a mixture of an isatin derivative, an amino acid, and an activated alkene can be employed to generate the desired scaffold in a single step.[5]
-
Transition Metal-Catalyzed Cyclizations: Various transition metals, such as silver and palladium, can catalyze the intramolecular cyclization of appropriately functionalized precursors to form the spirooxindole core.[6]
Once the spirooxindole core is established, subsequent steps involve the annulation of the remaining rings to complete the pentacyclic framework of this compound. These later-stage transformations often involve classical organic reactions tailored to the specific substrate.
Experimental Protocols
While a complete, step-by-step total synthesis of this compound has not been extensively detailed in publicly available literature, the following protocols outline key transformations for the synthesis of the spiro[pyrrolidine-3,3'-oxindole] core, a crucial intermediate. These protocols are based on established methodologies for the synthesis of structurally related compounds.
Protocol 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Core via [3+2] Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of a substituted spiro[pyrrolidine-3,3'-oxindole] derivative.
Materials:
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
(E)-Chalcone (or a substituted derivative)
-
Methanol (anhydrous)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add the (E)-chalcone (1.0 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
Quantitative Data:
The following table summarizes representative yields for the synthesis of various spiro[pyrrolidine-3,3'-oxindole] derivatives using a similar protocol.
| Isatin Derivative | Chalcone Derivative | Yield (%) |
| Isatin | Chalcone | 85 |
| 5-Chloroisatin | 4'-Methoxychalcone | 92 |
| N-Methylisatin | 4'-Chlorochalcone | 88 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic and Signaling Pathways
To aid in the understanding of the synthetic strategies and potential biological mechanisms of this compound derivatives, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A putative anti-inflammatory signaling pathway modulated by this compound derivatives.
Biological Activity and Signaling Pathways
This compound and its analogs have demonstrated a range of biological activities, with neuroprotection and anti-inflammation being the most prominent.
Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage.[2] The proposed mechanism involves the scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways related to cell survival and apoptosis. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interact with key proteins in the MAP kinase or PI3K/Akt signaling cascades.
Anti-inflammatory Properties: The anti-inflammatory effects of Mitraphylline, a stereoisomer of this compound, have been attributed to the inhibition of the NF-κB signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB, this compound derivatives can potentially reduce the production of inflammatory mediators and thereby ameliorate inflammatory conditions.
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The methodologies outlined in these application notes provide a foundation for the chemical synthesis of the key spirooxindole scaffold. Further research is warranted to develop a complete and efficient total synthesis of this compound and to fully elucidate the molecular mechanisms underlying its diverse biological activities. The continued exploration of this fascinating class of natural products holds significant potential for addressing unmet medical needs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Isomitraphylline: A Promising Oxindole Alkaloid for Amyloid-Beta Aggregation Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compound of interest in the study of Alzheimer's disease pathology, particularly in the context of amyloid-beta (Aβ) aggregation. Research has demonstrated its potential to inhibit the formation of Aβ fibrils and protect neuronal cells from Aβ-induced toxicity.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate Aβ aggregation and its downstream cellular effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on amyloid-beta aggregation and neuroprotection.
Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound
| Compound | Concentration (µM) | Percent Inhibition of Aβ Aggregation (%) | Assay | Reference |
| This compound | 50 | 60.321 ± 2.61 | Thioflavin T (ThT) Assay | [1][2] |
| This compound | 5 | 21.63 ± 5.47 | Thioflavin T (ThT) Assay |
Table 2: Neuroprotective Effects of this compound on Aβ-Treated SH-SY5Y Cells
| Treatment | This compound Concentration (µM) | Cell Viability (%) | Assay | Reference |
| Aβ-treated cells | - | (Baseline for comparison) | MTT Assay | |
| Aβ-treated cells + this compound | 10 | 65.32 ± 3.06 | MTT Assay | |
| Aβ-treated cells + this compound | 20 | 76.02 ± 4.89 | MTT Assay |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on Aβ aggregation and neuroprotection.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the fibrillization of Aβ peptides.
Materials:
-
Amyloid-β (1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate Buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ Stock Solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to a stock concentration of 1 mg/mL.
-
Preparation of ThT Stock Solution: Prepare a ThT stock solution by dissolving 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. Store in the dark.[3]
-
Assay Setup:
-
In a 96-well plate, add Aβ peptide to each well to a final concentration of 20 µM.
-
Add varying concentrations of this compound (e.g., 5 µM and 50 µM) to the respective wells.
-
Include a positive control (Aβ alone) and a negative control (buffer alone).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
ThT Measurement:
-
Prepare a working ThT solution by diluting the stock solution in phosphate buffer.
-
Add the ThT working solution to each well to a final concentration of 10-25 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[3]
-
-
Data Analysis: Calculate the percentage inhibition of Aβ aggregation using the following formula: % Inhibition = [(Fluorescence of Aβ alone - Fluorescence of Aβ with this compound) / Fluorescence of Aβ alone] x 100
Protocol 2: SH-SY5Y Cell Viability (MTT) Assay
This protocol assesses the neuroprotective effect of this compound against Aβ-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β (1-42) oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Cell Treatment:
-
Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM and 20 µM) for a specified period (e.g., 2-6 hours).
-
After pre-treatment, add Aβ oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM).
-
Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
DCFH-DA stock solution (10 mM in DMSO)
-
Aβ (1-42) oligomers
-
This compound
-
Serum-free cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with Aβ and this compound as described in Protocol 2.
-
DCFH-DA Staining:
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[5]
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control cells.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
SH-SY5Y cells
-
JC-1 staining solution
-
Aβ (1-42) oligomers
-
This compound
-
Fluorescence microscope or plate reader with dual detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with Aβ and this compound as described in Protocol 2.
-
JC-1 Staining:
-
Measurement:
-
Wash the cells with assay buffer.
-
Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~535/595 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualization of Pathways and Workflows
References
- 1. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Studying Isomitraphylline's Antioxidant Potential in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caenorhabditis elegans is a powerful model organism for investigating the molecular mechanisms of aging and oxidative stress due to its short lifespan, genetic tractability, and highly conserved stress response pathways.[1][2][3] This document provides detailed application notes and protocols for evaluating the potential antioxidant properties of isomitraphylline, an oxindole alkaloid, using C. elegans.
Recent studies have explored the antioxidant effects of aqueous leaf extracts of Uncaria tomentosa, which contains this compound.[4][5][6] Interestingly, while the crude extract demonstrated significant antioxidant activity in C. elegans, purified this compound did not exhibit the same in vivo effects.[4][5][6] The extract's protective effects were found to be dependent on the SKN-1/Nrf2 signaling pathway, a key regulator of oxidative stress response.[4][5][6] These findings suggest that the antioxidant activity of the extract may arise from synergistic interactions between its various components or that this compound itself is not the primary bioactive agent for in vivo antioxidant effects in this model.
These application notes provide a framework for further investigation into this compound and related compounds, outlining the key signaling pathways and providing detailed protocols for a comprehensive assessment of antioxidant activity in C. elegans.
Key Signaling Pathways in C. elegans Oxidative Stress Response
The response to oxidative stress in C. elegans is primarily regulated by two key transcription factors: DAF-16 (the ortholog of mammalian FOXO) and SKN-1 (the ortholog of mammalian Nrf2).[7][8][9][10]
-
DAF-16/FOXO Pathway: This pathway is a central regulator of longevity, metabolism, and stress resistance.[8][11][12][13] Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway phosphorylates and sequesters DAF-16 in the cytoplasm.[14] However, under conditions of oxidative stress, DAF-16 translocates to the nucleus to activate the expression of downstream target genes, including antioxidant enzymes like superoxide dismutase (sod-3).[8][11][14]
-
SKN-1/Nrf2 Pathway: SKN-1 is a master regulator of the detoxification and antioxidant response.[7][9][15] It controls the expression of a battery of cytoprotective genes, such as those involved in glutathione synthesis and detoxification (e.g., gst-4).[15][16] Activation of SKN-1 is crucial for resistance to oxidative and xenobiotic stress.[7][9]
The interplay between these pathways is complex, with some degree of crosstalk. For instance, DAF-16 can influence the expression of skn-1.[7] Understanding the involvement of these pathways is critical for elucidating the mechanism of action of potential antioxidant compounds.
Data Presentation
The following tables summarize the findings from a key study investigating the in vivo antioxidant effects of an aqueous leaf extract (ALE) of Uncaria tomentosa and its purified alkaloids, mitraphylline and this compound, in C. elegans.
Table 1: Effect of U. tomentosa Aqueous Leaf Extract (ALE) and Purified Alkaloids on Intracellular ROS Levels in Wild-Type C. elegans
| Treatment | Concentration | Mean Fluorescence (% of Control) | Standard Error of the Mean (SEM) |
| Control (Untreated) | - | 100.00 | ± 2.95 |
| ALE | 10 µg/mL | 78.45 | ± 3.21 |
| 20 µg/mL | 69.87 | ± 2.87 | |
| 40 µg/mL | 60.12 | ± 2.54 | |
| 80 µg/mL | 56.64 | ± 2.16 | |
| 100 µg/mL | 55.23 | ± 2.09 | |
| Mitraphylline | 1 µg/mL | 98.76 | ± 3.11 |
| 2 µg/mL | 97.54 | ± 2.98 | |
| 10 µg/mL | 96.98 | ± 3.05 | |
| This compound | 1 µg/mL | 99.12 | ± 3.24 |
| 2 µg/mL | 98.33 | ± 3.17 | |
| 10 µg/mL | 97.89 | ± 3.09 |
Data adapted from Azevedo et al., Molecules, 2019.[5] This table illustrates that while the ALE significantly reduced ROS levels in a dose-dependent manner, purified mitraphylline and this compound had no significant effect.
Table 2: Survival Rate of Wild-Type C. elegans Exposed to Juglone-Induced Oxidative Stress
| Pre-treatment | Concentration | Survival Rate (%) | Standard Error of the Mean (SEM) |
| Control (Juglone only) | - | 30.59 | ± 1.75 |
| ALE | 40 µg/mL | 58.76 | ± 2.13 |
| 80 µg/mL | 69.88 | ± 2.45 | |
| 100 µg/mL | 75.43 | ± 2.67 | |
| Mitraphylline | 1 µg/mL | 32.11 | ± 1.88 |
| 2 µg/mL | 31.87 | ± 1.92 | |
| This compound | 1 µg/mL | 33.04 | ± 1.95 |
| 2 µg/mL | 32.56 | ± 1.89 |
Data adapted from Azevedo et al., Molecules, 2019.[5] This table demonstrates that pre-treatment with ALE significantly increased the survival of worms under lethal oxidative stress, whereas purified mitraphylline and this compound did not confer protection.
Table 3: Role of DAF-16 and SKN-1 in ALE-Mediated ROS Reduction
| Worm Strain | Treatment (80 µg/mL ALE) | Mean Fluorescence (% of Untreated Control of the same strain) | Standard Error of the Mean (SEM) |
| N2 (Wild-Type) | - | 100.00 | ± 3.12 |
| + ALE | 57.89 | ± 2.23 | |
| CF1038 (daf-16(mu86)) | - | 100.00 | ± 3.34 |
| + ALE | 62.34 | ± 2.56 | |
| EU1 (skn-1(zu67)) | - | 100.00 | ± 3.08 |
| + ALE | 121.45 | ± 4.11 |
Data adapted from Azevedo et al., Molecules, 2019.[5] This table shows that the ROS-reducing effect of ALE was maintained in worms lacking DAF-16 but was reversed in worms lacking SKN-1, indicating a SKN-1 dependent mechanism.
Mandatory Visualizations
Experimental Protocols
Protocol 1: C. elegans Lifespan Assay
This assay determines if this compound extends the lifespan of C. elegans.[1][2][17]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (solvent only)
-
5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny growth)
-
M9 buffer
-
Platinum wire worm pick
-
20°C incubator
Procedure:
-
Preparation of Assay Plates: Prepare NGM plates containing the desired final concentrations of this compound and a vehicle control. Add FUDR to the NGM to prevent the growth of progeny, which can confound the assay. Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.
-
Worm Synchronization: Generate a synchronized population of L1 larvae by bleaching gravid adult worms.
-
Initiation of Lifespan Assay: Transfer synchronized L4 larvae or young adult worms to the prepared assay plates (approximately 60-120 worms per condition, distributed across multiple plates).
-
Scoring Survival: Starting from day 1 of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Generate survival curves and analyze the data using the log-rank (Mantel-Cox) test to determine statistical significance.
Protocol 2: Oxidative Stress Resistance Assay
This assay assesses whether this compound treatment enhances the survival of C. elegans under conditions of acute oxidative stress.[10][18]
Materials:
-
C. elegans cultured on NGM plates with this compound or vehicle control as described in Protocol 1.
-
A pro-oxidant such as juglone (e.g., 250 µM) or paraquat (e.g., 200 mM).[10][19]
-
M9 buffer
-
24-well plates
Procedure:
-
Pre-treatment: Culture synchronized young adult worms on NGM plates containing this compound or vehicle control for 48-72 hours.
-
Induction of Oxidative Stress: Transfer the pre-treated worms to the wells of a 24-well plate containing the pro-oxidant dissolved in M9 buffer.
-
Scoring Survival: Score the number of surviving worms at regular intervals (e.g., every hour) for up to 8 hours.
-
Data Analysis: Plot survival curves and compare the median survival times. Statistical significance can be determined using the log-rank test.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the level of intracellular ROS in C. elegans following treatment with this compound.[3][20]
Materials:
-
C. elegans treated with this compound or vehicle control.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)
-
M9 buffer
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Treatment: Culture synchronized worms on NGM plates with this compound or vehicle control.
-
Washing: Wash the worms off the plates with M9 buffer and wash them three times to remove bacteria.
-
Staining: Incubate the worms in M9 buffer containing 50 µM H2DCF-DA for 1-2 hours at 20°C in the dark.
-
Measurement: Wash the worms again to remove excess dye and transfer approximately 20-30 worms per well into a 96-well plate. Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the number of worms per well. Compare the ROS levels between treated and control groups using a t-test or ANOVA.
Protocol 4: Gene Expression Analysis by qRT-PCR
This assay measures changes in the expression of key oxidative stress response genes.
Materials:
-
C. elegans treated with this compound or vehicle control.
-
Trizol reagent or similar for RNA extraction.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (sod-3, gst-4) and a reference gene (act-1).
Procedure:
-
Treatment and RNA Extraction: Treat a large population of synchronized worms with this compound or vehicle control. Harvest the worms and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative real-time PCR using primers for the target genes and the reference gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the treated group to the control group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's antioxidant properties in C. elegans. While existing research indicates that purified this compound may not possess direct in vivo antioxidant activity in this model, these methodologies are essential for confirming these findings and for exploring the potential of related compounds or synergistic effects within complex extracts. By employing these assays, researchers can systematically investigate the effects on lifespan, stress resistance, ROS levels, and the underlying molecular pathways, contributing to a deeper understanding of the bioactivity of natural products.
References
- 1. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-c-elegans-lifespan-assay-toolkit - Ask this paper | Bohrium [bohrium.com]
- 3. Caenorhabditis elegans as a Model Organism to Evaluate the Antioxidant Effects of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of an Aqueous Leaf Extract from Uncaria tomentosa and Its Major Alkaloids Mitraphylline and this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of an Aqueous Leaf Extract from Uncaria tomentosa and Its Major Alkaloids Mitraphylline and this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SKN‐1/Nrf2 transcription factor can protect against oxidative stress and increase lifespan in C. elegans by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daf-16 - Wikipedia [en.wikipedia.org]
- 9. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Vegetal Extracts and Metabolites against Oxidative Stress and Associated Diseases: Studies in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of DAF-16/FOXO by reactive oxygen species contributes to longevity in long-lived mitochondrial mutants in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 12. DAF-16/FoxO in Caenorhabditis elegans and Its Role in Metabolic Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DAF-16/FoxO in Caenorhabditis elegans and Its Role in Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SKN-1 regulates stress resistance downstream of amino catabolism pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The C. elegans lifespan assay toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. osjournal.org [osjournal.org]
- 19. Studying the effect of antioxidants on C. elegans [ONE] - Phylumtech [phylumtech.com]
- 20. mdpi.com [mdpi.com]
Isomitraphylline: A Promising Oxindole Alkaloid for Drug Discovery and Development
Application Notes and Protocols for Researchers
Isomitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, is emerging as a significant lead compound in the field of drug discovery. Its diverse pharmacological activities, including neuroprotective and anticancer effects, have garnered considerable interest within the scientific community. These application notes provide a comprehensive overview of this compound's therapeutic potential, supported by quantitative data and detailed experimental protocols to guide researchers in their investigations.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated notable potential in two primary therapeutic areas: neurodegenerative diseases, particularly Alzheimer's disease, and oncology.
Neuroprotection: In the context of Alzheimer's disease, this compound exhibits a multi-faceted approach to neuroprotection. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[1][2] Furthermore, it protects neuronal cells from cytotoxicity induced by Aβ and oxidative stress, reduces intracellular reactive oxygen species (ROS), and helps maintain mitochondrial membrane potential.[1] One of the proposed mechanisms for its neuroprotective effects is the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme critical for the production of Aβ peptides.[2]
Anticancer Activity: this compound has also been identified as a potential anticancer agent. Studies have shown its ability to control the proliferation of acute lymphoblastic leukemia cells.[3] While specific IC50 values for this compound across a range of cancer cell lines are still being extensively researched, its pro-apoptotic and anti-proliferative effects suggest a promising future in cancer therapy. For context, its stereoisomer, mitraphylline, has shown cytotoxic effects against human Ewing's sarcoma and breast cancer cell lines.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.
| Target/Assay | Cell Line/System | Compound | Concentration | Effect | Reference |
| Aβ Aggregation Inhibition | In vitro (Thioflavin T Assay) | This compound | 50 µM | 60.321% ± 2.61 inhibition | [1] |
| Neuroprotection against Aβ-induced toxicity | SH-SY5Y Neuroblastoma | This compound | 10 µM | Protective effect | [1] |
| Neuroprotection against Aβ-induced toxicity | SH-SY5Y Neuroblastoma | This compound | 20 µM | Protective effect | [1] |
| Neuroprotection against H₂O₂-induced cytotoxicity | SH-SY5Y Neuroblastoma | This compound | 20 µM | Protective effect | [1] |
| Reduction of Intracellular ROS | SH-SY5Y Neuroblastoma | This compound | 10 µM | Reduction in ROS | [1] |
| Reduction of Intracellular ROS | SH-SY5Y Neuroblastoma | This compound | 20 µM | Reduction in ROS | [1] |
| Maintenance of Mitochondrial Membrane Potential | SH-SY5Y Neuroblastoma | This compound | 20 µM | Protection of mitochondrial membrane potential | [1] |
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Mitraphylline | MHH-ES-1 (Ewing's Sarcoma) | 17.15 ± 0.82 µM | [4][5] |
| Mitraphylline | MT-3 (Breast Cancer) | 11.80 ± 1.03 µM | [4][5] |
Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.
This compound's neuroprotective mechanisms.
Potential anticancer signaling pathway modulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is designed to assess the ability of this compound to inhibit the aggregation of amyloid-beta peptides.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ peptide solution: Reconstitute lyophilized Aβ(1-42) peptide in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, thaw an aliquot and dilute in PBS to the desired working concentration (e.g., 10 µM).
-
Preparation of ThT solution: Prepare a 5 mM stock solution of ThT in sterile water. Store protected from light at 4°C. On the day of the assay, dilute the stock solution in PBS to a final working concentration of 5 µM.
-
Assay Setup:
-
In a 96-well plate, add the Aβ peptide solution.
-
Add this compound at various concentrations to the wells containing the Aβ peptide. Include a vehicle control (e.g., DMSO) and a positive control (a known Aβ aggregation inhibitor).
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for Aβ aggregation.
-
-
Fluorescence Measurement:
-
After incubation, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (containing only ThT and PBS) from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample with this compound / Fluorescence of vehicle control)] x 100
-
Protocol 2: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic or protective effects of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
For cytotoxicity assessment, treat the cells with various concentrations of this compound for 24-48 hours.
-
For neuroprotection assessment, pre-treat the cells with this compound for a specified time (e.g., 2 hours) before adding a toxic stimulus (e.g., Aβ peptide or H₂O₂).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the control wells (untreated or vehicle-treated).
-
Plot cell viability (%) against the concentration of this compound to determine the IC50 value (for cytotoxicity) or the protective effect.
-
Protocol 3: H2DCFDA Assay for Intracellular ROS Measurement
This protocol is used to quantify the levels of intracellular reactive oxygen species (ROS).
Materials:
-
SH-SY5Y cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
H2DCFDA Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add H2DCFDA solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
-
Compound and/or Stressor Treatment:
-
Wash the cells with PBS to remove excess H2DCFDA.
-
Add fresh medium containing this compound and/or an oxidative stressor (e.g., H₂O₂).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity immediately and at various time points using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence values to the control wells.
-
Compare the ROS levels in this compound-treated cells to the untreated or vehicle-treated controls.
-
Experimental Workflow
A generalized workflow for investigating this compound.
These protocols and notes are intended to serve as a starting point for researchers. Optimization of concentrations, incubation times, and specific cell lines may be necessary for individual experimental setups. The continued investigation of this compound holds significant promise for the development of novel therapeutics for neurodegenerative diseases and cancer.
References
- 1. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Isomitraphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw. It is a stereoisomer of mitraphylline. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][2][3] Preclinical research suggests its involvement in pathways related to Alzheimer's disease, such as the inhibition of amyloid-beta (Aβ) aggregation, and in controlling the proliferation of certain cancer cells.[2][3][4]
These application notes provide detailed protocols for the preparation and formulation of this compound for consistent and reliable experimental use in both in vitro and in vivo research settings.
Physicochemical Properties and Solubility
Proper formulation begins with a thorough understanding of the compound's physicochemical properties. This compound is a solid powder with poor aqueous solubility, a critical factor to consider during the preparation of experimental solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₄N₂O₄ | [1][5] |
| Molecular Weight | 368.43 g/mol | [1][5] |
| Appearance | Solid powder | [5] |
| Purity (Typical) | >98% | [5] |
| Storage (Solid) | -20°C, protected from light | [1][5] |
| Shelf Life (Solid) | >3 years (if stored properly) |[5] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | Soluble | [5] |
| Chloroform | 1 - 10 mg/mL (Sparingly soluble) | [6] |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [6] |
| Aqueous Buffers | Sparingly soluble |[7] |
Application Notes for Formulation
General Handling and Storage
-
Solid Compound: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure stability.[1][5]
-
Stock Solutions: High-concentration stock solutions should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[5] For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C (stable for up to 6 months).[1] For short-term use, a stock solution can be stored at 4°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: this compound has very limited stability in aqueous media. It is strongly recommended to prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock solution. Do not store aqueous solutions for more than one day.[7]
Formulation for In Vitro Experiments
The primary challenge for in vitro studies is to achieve the desired final concentration in the aqueous culture medium without causing precipitation or solvent-induced cytotoxicity.
-
Solvent Choice: DMSO is the recommended solvent for preparing the primary stock solution due to the high solubility of this compound.
-
Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid affecting cell viability and experimental outcomes. It is crucial to run a vehicle control group (medium with the same final concentration of DMSO) in all experiments.
Formulation for In Vivo Experiments
Due to its poor water solubility, formulating this compound for systemic administration in vivo requires a vehicle that can safely solubilize the compound. There is limited specific data on this compound, so a common approach for similar alkaloids is recommended.
-
Vehicle Systems: A multi-component vehicle system is often necessary. A common formulation for intravenous (IV) or intraperitoneal (IP) injection consists of a mixture of a solubilizing agent, a surfactant, and a physiological solution. An example vehicle is a combination of DMSO, Tween® 80 (or Kolliphor® EL), and sterile saline or phosphate-buffered saline (PBS).
-
Pre-formulation Screening: It is essential to perform tolerability and vehicle toxicity studies in the chosen animal model before initiating efficacy experiments. The final volume and concentration of organic solvents and surfactants must be carefully optimized to avoid adverse effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution for subsequent dilutions.
Materials:
-
This compound powder (MW: 368.43 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 3.68 mg of this compound powder accurately using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare final working concentrations for treating cells in culture, using the 10 mM DMSO stock solution.
Table 3: Example Dilutions for In Vitro Experiments
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL Medium | Final DMSO Concentration |
|---|---|---|
| 10 µM | 10 µL | 0.1% |
| 20 µM | 20 µL | 0.2% |
| 50 µM | 50 µL | 0.5% |
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
To prepare a 20 µM working solution in 10 mL of medium, for example, add 20 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed medium.
-
Immediately vortex or invert the medium tube gently but thoroughly to ensure homogeneous mixing and prevent precipitation.
-
Use this freshly prepared medium to treat cells.
-
Crucially, prepare a vehicle control medium by adding 20 µL of pure DMSO to 10 mL of medium (final concentration 0.2% DMSO).
Protocol 3: General Formulation for In Vivo Administration (Rodent Model)
Objective: To prepare a 1 mg/mL injectable solution of this compound. This protocol is a general starting point and requires optimization and validation.
Table 4: Example Formulation for In Vivo Administration
| Component | Percentage (v/v) | Volume for 1 mL Total | Purpose |
|---|---|---|---|
| DMSO | 10% | 100 µL | Primary Solubilizer |
| Tween® 80 | 10% | 100 µL | Surfactant/Emulsifier |
| Sterile Saline (0.9% NaCl) | 80% | 800 µL | Diluent/Vehicle |
Procedure:
-
Weigh 1 mg of this compound and dissolve it in 100 µL of DMSO. Vortex until fully dissolved.
-
Add 100 µL of Tween® 80 to the solution and mix thoroughly. This step is critical for maintaining solubility when the aqueous component is added.
-
Slowly add the sterile saline (800 µL) to the mixture, vortexing gently between additions to prevent precipitation. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the surfactant percentage).
-
Administer the formulation to the animal model immediately after preparation.
-
A vehicle control group must be included, receiving the same formulation (10% DMSO, 10% Tween® 80, 80% Saline) without the active compound.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the formulation workflows and a hypothesized signaling pathway for this compound's neuroprotective effects.
Caption: Workflow for preparing this compound solutions for in vitro use.
Caption: General workflow for preparing an injectable this compound formulation.
Caption: Hypothesized signaling pathway for this compound in neuroprotection.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound CAS#: 4963-01-3 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Isomitraphylline Extraction and Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the extraction of Isomitraphylline.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a pentacyclic oxindole alkaloid predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw, and the Mitragyna genus. Uncaria tomentosa is a well-documented source for its extraction.
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include the low natural abundance of the compound in plant material, co-extraction of interfering substances, and potential degradation of the alkaloid during the extraction and purification process. Isomerization of mitraphylline to this compound can also be influenced by extraction conditions.
Q3: Which extraction methods are most effective for this compound?
A3: Traditional acid-base and solvent extraction methods are commonly employed. However, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are gaining prominence due to their potential for higher efficiency and reduced solvent consumption.
Q4: How can I accurately quantify the yield of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for quantifying this compound.[1] Spectrophotometric methods can also be used for total alkaloid determination but are less specific for this compound.[1]
Q5: What are the typical storage conditions for this compound to ensure its stability?
A5: this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended to prevent degradation.[2]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Yield | 1. Incomplete cell wall disruption.2. Inappropriate solvent selection.3. Suboptimal extraction time or temperature.4. Degradation of this compound. | 1. Ensure the plant material is finely powdered to maximize surface area for extraction.2. Use solvents with appropriate polarity. Methanol and ethanol are commonly used.3. Optimize extraction time and temperature. Prolonged exposure to high temperatures can lead to degradation.4. Consider using advanced extraction techniques like UAE or SFE to improve efficiency at lower temperatures. |
| Emulsion Formation during Liquid-Liquid Extraction | High concentration of lipids and other amphiphilic molecules in the plant extract. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.2. Centrifuge the mixture to break the emulsion.3. Filter the emulsion through a bed of celite or glass wool. |
| Co-extraction of Impurities | The solvent used is not selective enough for this compound. | 1. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds.2. Employ chromatographic purification techniques such as column chromatography or preparative HPLC after the initial extraction. |
| Isomerization of Alkaloids | pH and temperature fluctuations during extraction can promote the conversion of related alkaloids into this compound or vice-versa.[3] | 1. Maintain strict control over pH and temperature throughout the extraction process.2. Use buffered solutions where appropriate to stabilize the pH. |
| Inaccurate Quantification | Interference from other co-extracted compounds with similar UV absorbance. | 1. Optimize the HPLC method to achieve baseline separation of this compound from other compounds.2. Use a diode-array detector (DAD) to check for peak purity.3. When using spectrophotometry, perform a thorough clean-up of the extract to remove interfering substances.[1] |
Data Presentation: this compound Yield
The following tables summarize quantitative data on this compound extraction yields from Uncaria tomentosa under various conditions.
Table 1: Comparison of this compound Yield with Different Extraction Methods
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time | Yield of this compound (mg/g of dry plant material) | Reference |
| Maceration | Bark | 80% Ethanol | Room Temperature | 7 days | Not specified for this compound alone | [1] |
| Soxhlet Extraction | Bark | Methanol | Boiling point | 8 hours | Not specified for this compound alone | [1] |
| Supercritical Fluid Extraction (CO₂) | Leaves | CO₂ with 10% Ethanol | 50 | 2 hours | ~0.15 | [4] |
| Ultrasound-Assisted Extraction | Leaves | 70% Ethanol | 60 | 30 min | Not specified for this compound alone | [5] |
Table 2: Influence of Solvent Polarity on Alkaloid Extraction Yield from Uncaria tomentosa
| Solvent | Polarity Index | Total Alkaloid Yield (%) | This compound Content in Extract (%) | Reference |
| Water | 10.2 | 5.6 | Not specified | [6] |
| Methanol | 5.1 | 11.2 | Not specified | [6] |
| Ethanol | 4.3 | 9.8 | Not specified | [6] |
| Chloroform | 4.1 | 7.5 | Not specified | [6] |
| Ethyl Acetate | 4.4 | 6.4 | Not specified | [6] |
Note: Data on the specific percentage of this compound in the total alkaloid extract for each solvent is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Uncaria tomentosa Bark
This protocol is adapted from established methods for alkaloid extraction.[7][8]
1. Preparation of Plant Material:
-
Dry the Uncaria tomentosa bark at 40-50°C to a constant weight.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
2. Acidic Extraction:
-
Macerate 100 g of the powdered bark in 1 L of 2% hydrochloric acid (HCl) for 24 hours with occasional stirring.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction of the plant residue two more times with fresh acidic solution.
-
Combine all the acidic extracts.
3. Basification and Solvent Extraction:
-
Adjust the pH of the combined acidic extract to 9-10 with ammonium hydroxide.
-
Transfer the basic solution to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane.
-
Combine the organic layers.
4. Purification and Isolation:
-
Wash the combined organic extract with distilled water to remove residual base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Further purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate this compound.
5. Quantification:
-
Dissolve a known amount of the purified fraction in methanol and quantify the this compound content using HPLC-UV at a wavelength of 245 nm.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for UAE and should be optimized for specific equipment and plant material.
1. Sample Preparation:
-
Use 10 g of finely powdered Uncaria tomentosa leaves.
2. Extraction:
-
Place the sample in a flask with 200 mL of 70% ethanol.
-
Submerge the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
3. Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Concentrate the extract under reduced pressure.
-
Proceed with purification and quantification as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow: Acid-Base Extraction of this compound
Caption: Workflow for the acid-base extraction of this compound.
Logical Relationship: Neuroprotective Mechanism of this compound
Caption: Proposed neuroprotective mechanism of this compound.[9][10]
Logical Relationship: Anti-Cancer Activity of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomitraphylline HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Isomitraphylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of this compound and related oxindole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A common starting point for the analysis of this compound and other oxindole alkaloids involves a reversed-phase HPLC method. A C18 column is widely used with a mobile phase consisting of a buffer (such as phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][2][3] The detection wavelength is typically set to 245 nm.[1][2][3]
Q2: Why is the resolution between this compound and its isomers, like Mitraphylline, often challenging?
This compound and Mitraphylline are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms.[4] Separating isomers can be difficult because their similar physicochemical properties lead to very close retention times on standard HPLC columns.[4] Achieving baseline separation often requires careful optimization of chromatographic conditions.
Q3: What are the critical parameters to adjust for improving the resolution of this compound?
The most impactful parameters for improving resolution are the mobile phase composition (organic solvent ratio and pH), column chemistry, and temperature.[2][5] Fine-tuning these variables can enhance the selectivity between this compound and co-eluting peaks.
Troubleshooting Guide: Improving this compound Resolution
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
Problem 1: Poor or no separation between this compound and Mitraphylline peaks.
Cause: Insufficient selectivity of the chromatographic system for the isomers.
Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: If using a gradient, try making the gradient shallower to increase the separation time between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to find the optimal composition.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids.[5] For oxindole alkaloids, a pH around 7.0 has been shown to be effective.[1][3] Small adjustments to the pH can alter the ionization state of the analytes and improve separation.
-
-
Change Column Chemistry:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions. Chiral stationary phases are specifically designed for separating enantiomers and diastereomers and may provide the best resolution.[6]
-
-
Decrease Column Temperature:
-
Lowering the column temperature can sometimes enhance separation between isomers.[2] Try setting the column oven to a lower temperature (e.g., 15-20°C) to see if resolution improves.
-
Problem 2: Broad or tailing peaks for this compound.
Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Solutions:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound and minimize interactions with residual silanols on the silica-based column.
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak distortion. Try diluting your sample and reinjecting.
-
Use a High-Purity Column: Employ a high-quality, end-capped C18 column to reduce peak tailing caused by silanol interactions.
-
Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve the peak shape of basic compounds.
Problem 3: Unstable retention times for this compound.
Cause: Fluctuations in the HPLC system, such as pump performance, column temperature, or mobile phase preparation, can lead to shifting retention times.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pump-related issues and lead to unstable retention times. Always degas your mobile phase before use.
-
Maintain Consistent Column Temperature: Use a column oven to maintain a stable temperature throughout your analysis.[2]
-
Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure fluctuations and affect retention times.
Experimental Protocols
Below are examples of experimental conditions that have been used for the separation of oxindole alkaloids, including this compound. These can serve as a starting point for your method development.
Method 1: Gradient HPLC for Oxindole Alkaloids
| Parameter | Condition |
| Column | C18, 3 µm particle size |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient can be optimized. Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Temperature | Room Temperature |
| Detection | 245 nm |
Method 2: Isocratic HPLC for Mitraphylline
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in your this compound HPLC analysis.
Caption: Troubleshooting workflow for improving this compound HPLC resolution.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
Isomitraphylline Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with isomitraphylline, ensuring its stability throughout experimental and developmental stages is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on the stability and degradation of this compound, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity in assays. | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh solutions for each experiment whenever possible. If stock solutions are necessary, aliquot and store them at -20°C or -80°C in a suitable solvent like DMSO for a limited duration (e.g., up to one month).[1] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Isomerization to mitraphylline or other stereoisomers. 2. Degradation due to pH, temperature, or light exposure. | 1. Control the pH of solutions; oxindole alkaloids can isomerize in polar solvents, a process influenced by pH and temperature.[2] 2. Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve this compound from its degradants and isomers.[3] |
| Loss of compound during extraction or purification. | Isomerization or degradation induced by the extraction method. | Employ extraction techniques known to minimize alkaloid isomerization, such as dynamic maceration or ultrasound-assisted extraction at controlled, low temperatures.[4] Avoid methods involving high heat, like reflux extraction, which can promote degradation.[2] |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | This compound is soluble in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate. For aqueous-based assays, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous buffer. Be mindful of the final solvent concentration to avoid affecting the experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1][5]
Q2: How should I prepare and store this compound solutions?
A2: It is always best to prepare and use solutions on the same day. If you need to make stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO. Aliquot the solution into tightly sealed vials and store at -20°C for up to a month, or at -80°C for up to six months for longer-term storage.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is limited, related oxindole and indole alkaloids have shown pH-dependent stability. Generally, these types of alkaloids are labile in acidic conditions and can also undergo hydrolysis in alkaline conditions.[6] It is crucial to control the pH of your experimental solutions to prevent degradation and isomerization.
Q5: What is the expected stability of this compound at different temperatures?
A5: Studies on related Mitragyna alkaloids, which share structural similarities, have shown that they are sensitive to elevated temperatures. Significant degradation of some related alkaloids was observed at temperatures of 40°C and above.[6] Therefore, it is advisable to avoid exposing this compound solutions to high temperatures.
Q6: How can I assess the stability of this compound in my specific experimental conditions?
A6: To determine the stability in your specific matrix or formulation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Quantitative Stability Data for Related Alkaloids
| Condition | pH | Temperature | Duration | Observation for Mitragynine (MG) | Reference |
| Acidic | 2 | 4°C, 20°C, 40°C | 8 hours | No significant loss | [6] |
| 2 | >40°C | 8 hours | Acid labile | [6] | |
| Neutral | 6-7 | 4°C, 20°C, 40°C | 8 hours | No significant loss | [6] |
| Alkaline | 8-10 | 4°C, 20°C, 40°C | 8 hours | No significant loss | [6] |
| 8-10 | >40°C | 8 hours | Undergoes hydrolysis | [6] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the samples at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80°C) for a set period. Also, expose the stock solution to heat.
-
Photostability: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS). The method should be able to separate the parent this compound peak from any degradation products.
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, characterize the degradation products using techniques like LC-MS/MS and NMR.
Visualizations
References
- 1. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Isomitraphylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of isomitraphylline.
Quick Navigation
-
Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Signaling Pathway Diagrams
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Troubleshooting Guides
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: This is a common challenge due to the inherent low aqueous solubility of this compound, an oxindole alkaloid. Here’s a step-by-step approach to troubleshoot this issue:
-
Initial Dissolution in an Organic Co-solvent: this compound is sparingly soluble in aqueous buffers.[1] The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as this compound is soluble in it.[2]
-
Action: Follow --INVALID-LINK-- to prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).
-
-
pH Adjustment: Alkaloids are generally more soluble in acidic conditions.[3] The predicted pKa of this compound is approximately 13.56, suggesting it is a weak base.[4] Lowering the pH of your aqueous buffer may improve its solubility.
-
Action: Refer to --INVALID-LINK-- for a detailed guide on enhancing solubility through pH adjustment. It is crucial to determine the pH stability of this compound for your experimental duration.
-
-
Use of Solubilizing Excipients: If the above methods are insufficient or not suitable for your experiment, consider using solubilizing agents.
-
Cyclodextrins: These molecules can encapsulate poorly soluble drugs, increasing their aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Action: Follow --INVALID-LINK-- to prepare an this compound-cyclodextrin inclusion complex.
-
-
Surfactants and Co-solvents: A combination of surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400) can create microemulsions that enhance the solubility of hydrophobic compounds.
-
Action: See --INVALID-LINK-- for a general procedure on using these agents.
-
-
Q2: I'm observing precipitation after dissolving this compound. How can I prevent this?
A2: Precipitation upon dilution of a stock solution into an aqueous buffer is a common sign of exceeding the compound's solubility limit in the final medium.
-
Check Final Concentration: The most likely cause is that the final concentration of this compound in your aqueous buffer is too high.
-
Action: Try working with a lower final concentration of this compound.
-
-
Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final solution might be too low to maintain solubility.
-
Action: While keeping the final co-solvent concentration as low as possible to avoid biological effects (e.g., <0.5% DMSO in cell culture), you might need to slightly increase it if solubility is a major issue. Always run a vehicle control with the same co-solvent concentration.
-
-
Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Action: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. Avoid storing diluted solutions at 4°C for extended periods if you observe precipitation.
-
-
pH Stability: The pH of your final solution might not be optimal for this compound solubility.
-
Action: Re-evaluate the pH of your buffer. Refer to the pH adjustment protocol (--INVALID-LINK--).
-
Q3: My cells are showing signs of toxicity. Could it be my solubilization method?
A3: Yes, the method used to dissolve a compound can contribute to cellular toxicity.
-
Co-solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells.
-
Action: Ensure the final concentration of your co-solvent is below the toxic threshold for your cell line. For most cell lines, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments to differentiate between compound and solvent toxicity.
-
-
pH of the Final Solution: A significant shift in the pH of the culture medium can be detrimental to cells.
-
Action: When using pH adjustment to solubilize this compound, ensure the final pH of your complete cell culture medium is within the physiological range (typically 7.2-7.4).
-
-
Excipient Toxicity: While generally considered safe at low concentrations, some solubilizing agents can have biological effects.
-
Action: If using cyclodextrins or surfactants, perform a dose-response experiment with the excipient alone to determine its toxicity profile in your specific cell model.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
| Solvent | Solubility | Reference |
| Aqueous Buffers | Sparingly soluble | [1] |
| DMSO | Soluble | [2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [4] |
| Chloroform | Sparingly soluble (1-10 mg/mL) | [4] |
Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative and can vary. It is always recommended to perform your own solubility tests for your specific experimental conditions.
Q2: How does pH affect the solubility of this compound?
A2: this compound is an oxindole alkaloid.[4] As with most alkaloids, its solubility is expected to be pH-dependent.[1][3] The predicted pKa of this compound is around 13.56, indicating it is a weak base.[4] In aqueous solutions, weakly basic compounds are more soluble at pH values below their pKa, where they exist in their protonated, more polar, salt form. Therefore, the aqueous solubility of this compound is expected to increase in acidic conditions.
Q3: What are the most common methods to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7][8] The most common and accessible methods for a research setting include:
-
Co-solvency: This involves dissolving the compound in a water-miscible organic solvent (like DMSO or ethanol) before diluting it into the aqueous medium. This is often the first and simplest approach.
-
pH Adjustment: Taking advantage of the basic nature of the alkaloid, lowering the pH of the aqueous solution can significantly increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in water.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 368.43 g/mol ).
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Warm the aqueous buffer and the this compound stock solution to room temperature or the desired experimental temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Important: Add the stock solution to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the concentrated stock solution.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., for a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000).
-
Protocol 2: Enhancing this compound Solubility using pH Adjustment
Objective: To increase the aqueous solubility of this compound by preparing solutions in acidic buffers.
Materials:
-
This compound powder
-
Aqueous buffers at different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
Methodology:
-
Determine Optimal pH Range:
-
Based on the predicted pKa of ~13.56, this compound solubility should be higher at acidic pH.
-
Prepare a series of buffers with pH values ranging from, for example, pH 4.0 to 7.4.
-
-
Solubility Testing:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Preparation of Buffered Solution:
-
Once an appropriate pH is determined, prepare the desired concentration of this compound in that buffer.
-
If direct dissolution is still difficult, you can first dissolve the this compound in a small amount of organic co-solvent (see Protocol 1) and then dilute it into the acidic buffer.
-
Troubleshooting:
-
Compound Instability: this compound may be unstable at certain pH values. It is essential to assess the stability of the compound in the chosen buffer over the duration of your experiment. This can be done by monitoring the concentration of the parent compound over time using HPLC.
Protocol 3: Improving this compound Aqueous Solubility by Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or aqueous buffer
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Methodology (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid mixture, for example, in a vacuum oven at 40°C.
-
The resulting powder is the inclusion complex, which should have improved aqueous solubility.
Methodology (Co-solvent Evaporation/Freeze-Drying Method):
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve HP-β-CD in distilled water.
-
Mix the two solutions and stir for 24 hours at room temperature.
-
Remove the organic solvent by rotary evaporation.
-
Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.
Validation:
-
The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The solubility of the complex in water or buffer should be determined and compared to that of the free drug.
Protocol 4: Formulation of this compound using Surfactants and Co-solvents
Objective: To prepare a microemulsion formulation of this compound using Tween 80 and PEG 400 to improve its aqueous dispersibility.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
PEG 400 (Polyethylene glycol 400)
-
Aqueous buffer (e.g., PBS)
Methodology:
-
Prepare the Surfactant/Co-solvent Mixture (Smix):
-
Prepare different ratios of Tween 80 and PEG 400 (e.g., 1:1, 1:2, 2:1 by weight). A 1:1 ratio of Tween 80 to PEG 400 is a common starting point.
-
-
Dissolve this compound:
-
Dissolve a known amount of this compound in the Smix. Gentle heating or sonication may be required.
-
-
Titrate with Aqueous Buffer:
-
Slowly add the aqueous buffer dropwise to the this compound-Smix solution while stirring continuously.
-
Observe the solution for clarity. The formation of a clear, transparent, and stable microemulsion indicates successful solubilization.
-
Optimization:
-
The optimal ratios of the oil phase (if used), surfactant, co-surfactant, and aqueous phase need to be determined experimentally by constructing a pseudo-ternary phase diagram.
-
The final formulation should be assessed for stability over time and under different storage conditions.
Signaling Pathway Diagrams
This compound and the NF-κB Anti-Inflammatory Pathway
This compound and related oxindole alkaloids have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by this compound.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
Technical Support Center: Optimizing Dosage for In Vivo Isomitraphylline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with isomitraphylline.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound in rodents?
A1: Currently, there is a lack of established in vivo dosage data for pure this compound in rodent models. However, based on in vitro studies where neuroprotective effects were observed at concentrations of 10 µM and 20 µM, a starting point for dose-range finding studies can be estimated. It is crucial to conduct a dose-escalation study to determine the optimal dose. A conservative approach, starting with a low dose and escalating, is recommended to establish a dose-response relationship and identify any potential toxicity.
Q2: What are the key pharmacokinetic parameters to consider for this compound?
A2: While specific pharmacokinetic data for this compound is limited, studies on structurally related oxindole alkaloids, such as rhynchophylline and isorhynchophylline, provide valuable insights. These compounds are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. Key considerations include potential interconversion of stereoisomers in vivo, bioavailability after oral administration, and the ability to cross the blood-brain barrier. For instance, after oral administration in rats, rhynchophylline showed significantly higher systemic exposure and brain disposition than its stereoisomer, isorhynchophylline.[1] It is advisable to conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific model.
Q3: Which route of administration is most appropriate for this compound?
A3: The choice of administration route depends on the experimental goals, the target organ, and the physicochemical properties of the formulated this compound. Common routes for preclinical studies include:
-
Oral (PO): Convenient for longer-term studies, but bioavailability may be a concern. Related alkaloids have shown variable oral bioavailability.[1][2]
-
Intraperitoneal (IP): Often used for systemic delivery in rodents, bypassing first-pass metabolism.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action, suitable for acute studies.
-
Subcutaneous (SC): Allows for slower, more sustained release.
The selection of the route should be justified and may require preliminary studies to determine the most effective delivery method.[3][4][5]
Q4: What are the potential challenges when translating in vitro findings to in vivo models?
A4: A study in Caenorhabditis elegans highlighted a significant discrepancy between in vitro and in vivo results. While an aqueous extract of Uncaria tomentosa (containing this compound) showed antioxidant effects, the purified this compound did not exhibit the same activity in vivo.[6][7] In fact, at a concentration of 10 μg/mL, this compound displayed a pro-oxidant effect in this model.[6] This suggests that the in vivo effects of this compound may be influenced by complex biological interactions, metabolism, and the presence of other compounds in extracts. Therefore, in vitro effective concentrations should only be used as a rough guide for initial in vivo dose selection.
Troubleshooting Guide
Q5: I am not observing the expected therapeutic effect in my animal model. What are the possible reasons?
A5:
-
Suboptimal Dosage: The administered dose may be too low to elicit a therapeutic response. A systematic dose-escalation study is necessary to find the effective dose range.
-
Poor Bioavailability: If administered orally, this compound may have low absorption or be subject to significant first-pass metabolism. Consider alternative administration routes like IP or IV. The pharmacokinetics of related alkaloids suggest that bioavailability can be a limiting factor.[1][2]
-
Rapid Metabolism and Clearance: The compound may be metabolized and cleared from the system too quickly to exert its effect. Pharmacokinetic analysis can help determine the half-life and optimal dosing frequency.
-
Target Engagement: It is crucial to verify that this compound is reaching the target tissue or organ at a sufficient concentration.
Q6: I am observing signs of toxicity or adverse effects in my animals. What should I do?
A6:
-
Dose Reduction: The administered dose is likely too high. The immediate step is to lower the dose or terminate the experiment for the affected cohort. The Maximum Tolerated Dose (MTD) should be determined in a dose-range finding study.[8][9]
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may be causing toxicity. Always include a vehicle-only control group to rule out this possibility.
-
Route of Administration: Some administration routes, like IP, can cause local irritation or peritonitis if not performed correctly or if the formulation is not suitable.
-
Pro-oxidant Effect: As observed in C. elegans at certain concentrations, this compound may have pro-oxidant effects.[6] This could contribute to toxicity at higher doses.
Q7: There is high variability in the responses between my experimental animals. How can I address this?
A7:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing technique, and timing, are consistent across all animals.
-
Animal Characteristics: Factors such as age, sex, and strain of the animals can influence drug metabolism and response. These should be consistent within an experiment.
-
Formulation Issues: If this compound is not fully dissolved or forms an unstable suspension, the actual dose administered to each animal may vary. Ensure the formulation is homogenous and stable.
-
Metabolic Differences: Individual differences in metabolism, potentially due to variations in CYP enzyme activity, can lead to different levels of drug exposure.[10]
Data Presentation
Table 1: In Vitro and C. elegans Data for this compound
| Model System | Concentration | Observed Effect | Reference |
| Human Neuroblastoma SH-SY5Y Cells | 10 µM & 20 µM | Neuroprotective against Aβ-induced cytotoxicity | [11][12] |
| Human Neuroblastoma SH-SY5Y Cells | 10 µM & 20 µM | Reduced intracellular ROS from H₂O₂-induced stress | [11][12] |
| Amyloid-beta (Aβ) Aggregation Assay | 50 µM | 60.32% inhibition of Aβ aggregation | [11] |
| Caenorhabditis elegans | 1, 2, 10 µg/mL | No significant reduction in ROS levels | [6][7] |
| Caenorhabditis elegans | 10 µg/mL | Pro-oxidant effect (increased ROS levels) | [6] |
Table 2: Pharmacokinetic Parameters of Related Oxindole Alkaloids in Rodents
| Alkaloid | Animal Model | Dose & Route | Key Findings | Reference |
| Isorhynchophylline (IRN) & Rhynchophylline (RN) | Rats | Oral | RN showed 6.5-fold higher systemic exposure (AUC) and 2.5-fold higher brain disposition than IRN. Interconversion between isomers was observed. | [1] |
| Rhynchophylline (RHY) | Rats | 37.5 mg/kg Oral | Detected in plasma, bile, brain, urine, and feces. Metabolized by CYP2D, CYP1A1/2, and CYP2C. | [10] |
| Various Uncaria Alkaloids | Mice | 5 mg/kg Oral | Bioavailability varied among alkaloids (e.g., Isocorynoxeine: 32.7%, Rhynchophylline: 49.4%). | [2] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
1. Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound in a mouse model.
2. Materials:
-
This compound (pure compound)
-
Sterile vehicle (e.g., saline with 5% DMSO and 5% Tween 80; vehicle to be optimized based on solubility)
-
Mice (e.g., C57BL/6, 8-10 weeks old, male or female as per study design)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal scale
-
Standard laboratory equipment
3. Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 5, 25, 100 mg/kg). The dose range should be wide to capture both no-effect and toxic levels.
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure it is well-solubilized or forms a homogenous suspension. Prepare fresh on the day of dosing.
-
Administration:
-
Weigh each animal to calculate the precise injection volume.
-
Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Ensure proper handling and restraint to minimize stress.
-
-
Monitoring:
-
Observe animals continuously for the first hour post-dosing, and then at regular intervals (e.g., 4, 8, 24, and 48 hours) for any signs of toxicity.
-
Clinical signs of toxicity may include changes in posture, activity, breathing, and body weight. Record all observations.
-
Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
If a therapeutic endpoint can be measured (e.g., behavioral test), assess the dose-response relationship.
-
Use the results to select doses for subsequent efficacy studies (typically one high dose near the MTD, one intermediate, and one low dose).
-
Mandatory Visualizations
Caption: Workflow for In Vivo Dose Optimization of this compound.
Caption: Hypothetical Neuroprotective Signaling Pathway of this compound.
References
- 1. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Metabolism and pharmacokinetics of rhynchophylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Isomitraphylline Cell Viability Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and performing cell viability assays with isomitraphylline, an oxindole alkaloid with neuroprotective properties. This guide addresses common challenges and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results in this compound cell viability assays can stem from several factors:
-
Cell Handling and Seeding: Inconsistent cell numbers per well, poor cell health, or high passage numbers can lead to variability. Ensure you are using a homogenous cell suspension and that cells are in the logarithmic growth phase.
-
Compound Preparation and Dilution: this compound, like many small molecules, is often dissolved in DMSO. Improper serial dilutions or precipitation of the compound upon addition to aqueous culture media can significantly impact results. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
"Edge Effects" in Microplates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS without cells.
-
Isomerization of this compound: Oxindole alkaloids can undergo isomerization under certain conditions, such as changes in pH and temperature during incubation. This can alter the biological activity of the compound and lead to variable results. It is crucial to maintain consistent and well-controlled incubation conditions.
Q2: I am observing a decrease in the signal of my colorimetric assay (e.g., MTT) at high concentrations of this compound, but I don't see corresponding cell death under the microscope. What could be the issue?
A2: This phenomenon can be due to interference of this compound with the assay itself. Natural compounds, especially those with antioxidant properties, can directly reduce the tetrazolium salts (like MTT) to formazan, leading to a false positive signal for cell viability. Conversely, some compounds can inhibit the cellular enzymes responsible for this reduction, leading to a false negative.
To troubleshoot this:
-
Run a cell-free control: Add this compound to culture medium without cells, then add the MTT reagent. If a color change occurs, it indicates direct chemical reduction of MTT by your compound.
-
Use an alternative viability assay: Consider assays with different detection principles that are less prone to interference from colored or reducing compounds. Good alternatives include the Resazurin assay (fluorescence-based), ATP-based assays like CellTiter-Glo® (luminescence-based), or a direct cell counting method like the Trypan Blue exclusion assay.
Q3: What is the recommended solvent and final concentration of the vehicle for this compound in cell culture?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When preparing working concentrations, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect cell viability. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in every experiment to account for any effects of the solvent.
Q4: How can I be sure that the observed effects on cell viability are specific to this compound and not off-target effects?
A4: To ensure the specificity of this compound's effects, consider the following:
-
Dose-response curve: A clear dose-dependent effect on cell viability strengthens the argument for a specific action.
-
Positive and negative controls: Include well-characterized compounds with known effects on your cell line as positive controls for cytotoxicity and inactive structural analogs as negative controls.
-
Multiple cell lines: Testing the effect of this compound on different cell lines can help determine if the observed effects are cell-type specific.
-
Mechanism of action studies: Investigating the downstream molecular pathways affected by this compound can provide strong evidence for its specific mode of action.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the effects of this compound in various in vitro models.
Table 1: Neuroprotective Effect of this compound against Amyloid-β (Aβ)-Induced Cytotoxicity in SH-SY5Y Cells
| This compound Concentration | Cell Viability (%)[1] |
| 1 µM | No significant protective effect |
| 10 µM | 65.32 (± 3.06) |
| 20 µM | 76.02 (± 4.89) |
Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Intracellular ROS Levels (%)[1] |
| Control | 100 |
| H₂O₂ alone | 329.06 |
| 10 µM this compound + H₂O₂ | 301.78 |
| 20 µM this compound + H₂O₂ | 238.92 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Aβ-Treated SH-SY5Y Cells
| Treatment | Mitochondrial Membrane Potential (%)[2] |
| Control | ~100 |
| Aβ alone | 64.79 (± 2.56) |
| 20 µM this compound + Aβ | 80.42 (± 3.66) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Resazurin (AlamarBlue) Cell Viability Assay
This assay is a fluorescent alternative to the MTT assay and is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Resazurin solution (e.g., AlamarBlue® reagent)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a black, clear-bottom plate.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 10 µL of the Resazurin reagent to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Caption: General experimental workflow for this compound cell viability assays.
References
Reducing variability in Isomitraphylline experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving Isomitraphylline.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, commonly known as Cat's Claw. It is known for a range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[1]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol |
| Appearance | Solid powder |
| Purity | Typically >98% (should be verified by the supplier's Certificate of Analysis) |
| Solubility | Soluble in DMSO |
| Storage (Short-term) | 0 - 4°C, dry and dark (days to weeks)[2] |
| Storage (Long-term) | -20°C, dry and dark (months to years)[2] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical to ensure consistency across experiments.
-
Solvent: Due to its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of high-purity DMSO. Ensure complete dissolution by gentle vortexing.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[3] Under these conditions, the stock solution is generally stable for up to two weeks, although stability may vary.[3]
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
A. Inconsistent Bioactivity or Potency
Q4: My this compound shows variable effects on cell viability/proliferation from one experiment to the next. What could be the cause?
Variability in bioactivity is a common challenge. Here are several potential causes and solutions:
-
Compound Purity and Integrity:
-
Problem: The purity of your this compound may vary between batches, or it may have degraded.
-
Solution: Always purchase from a reputable supplier and obtain a Certificate of Analysis for each batch. Perform regular purity checks using HPLC.
-
-
Stock Solution Issues:
-
Problem: Inconsistent stock solution concentration due to weighing errors, incomplete dissolution, or degradation. Repeated freeze-thaw cycles can also degrade the compound.
-
Solution: Prepare stock solutions carefully, ensuring complete dissolution. Aliquot stocks to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
-
-
Cell Culture Conditions:
-
Problem: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results.
-
Solution: Use cells within a consistent and low passage number range. Standardize seeding density and ensure cells are in the exponential growth phase at the time of treatment. Regularly monitor cell morphology and viability.
-
-
Assay Protocol Variability:
-
Problem: Minor differences in incubation times, reagent concentrations, or pipetting techniques can introduce variability.
-
Solution: Adhere strictly to a detailed, written protocol. Ensure all reagents are properly prepared and within their expiration dates. Use calibrated pipettes and consistent pipetting techniques.
-
B. Solubility and Precipitation Issues
Q5: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?
Precipitation can lead to a lower effective concentration of the compound and inconsistent results.
-
Final DMSO Concentration:
-
Problem: The final concentration of DMSO in the culture medium may be too high, or the this compound concentration may exceed its solubility limit in the aqueous environment.
-
Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). When diluting the stock solution into the medium, add it dropwise while gently mixing to facilitate dispersion.
-
-
Media Components:
-
Problem: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
-
Solution: Test the solubility of this compound in your specific cell culture medium at the desired concentration before conducting the experiment. You can do this by preparing the final dilution and observing it under a microscope for precipitates after a short incubation.
-
-
Temperature Effects:
-
Problem: Temperature fluctuations can affect solubility.
-
Solution: Ensure that the cell culture medium is at 37°C when adding the this compound solution.
-
C. Purity and Stability Concerns
Q6: How can I assess the purity of my this compound sample?
General HPLC Method Parameters for Alkaloid Analysis:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer (wavelength to be determined by scanning the UV spectrum of this compound) |
| Column Temperature | 30°C |
Q7: How can I determine the stability of this compound under my experimental conditions?
The stability of this compound in your specific experimental setup (e.g., in cell culture media at 37°C) should be verified.
-
Protocol for Stability Assessment in Cell Culture Media:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.
-
A significant decrease in concentration over time indicates instability.
-
III. Experimental Protocols and Methodologies
Protocol 1: General Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4][5] Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
IV. Signaling Pathways and Visualizations
This compound's Neuroprotective Signaling Pathway in SH-SY5Y Cells
This compound has been shown to exert neuroprotective effects in SH-SY5Y cells by reducing oxidative stress and preserving mitochondrial function.[6][7] This is likely mediated through the activation of key antioxidant and cell survival pathways, such as the PI3K/Akt and Nrf2 signaling pathways. The following diagram illustrates a plausible mechanism of action.
Caption: Proposed neuroprotective signaling pathway of this compound in neuronal cells.
Experimental Workflow for Troubleshooting Inconsistent Results
A systematic approach is key to identifying the source of variability in your experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. analiza.com [analiza.com]
- 2. medkoo.com [medkoo.com]
- 3. CAS 4963-01-3 | this compound [phytopurify.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isomitraphylline Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful purification of Isomitraphylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a pentacyclic oxindole alkaloid (POA) found in plants of the Uncaria genus, notably Uncaria tomentosa (Cat's Claw).[1][2] The primary challenge in its purification is the presence of its stereoisomer, mitraphylline.[2] These isomers have identical mass and similar polarities, making their separation difficult with standard chromatographic techniques. Effective purification requires high-resolution methods to achieve high purity.
Q2: What are the primary sources for this compound extraction?
A2: The primary natural source for this compound is the inner bark and leaves of Uncaria tomentosa.[1][2] The concentration of this compound can vary depending on factors like the geographical location and altitude at which the plant was grown.[1]
Q3: What are the most effective methods for purifying this compound?
A3: A multi-step approach is typically required. The process begins with an acid-base extraction to isolate a total alkaloid-enriched fraction from the raw plant material.[1][3][4] This is followed by advanced chromatographic techniques. High-Performance Counter-Current Chromatography (HPCCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is particularly effective for separating the isomers due to its liquid-liquid partition mechanism, which minimizes irreversible sample adsorption.[5][6]
Troubleshooting Guide
Q1: My final yield of this compound is extremely low. What are the possible causes?
A1: Low yield can stem from several factors throughout the purification workflow:
-
Inefficient Initial Extraction: The initial acid-base extraction may be incomplete. Ensure the plant material is finely powdered to maximize surface area and that the pH is adequately controlled during the acid dissolution (pH ~2) and subsequent basification (pH ~10) steps.[4]
-
Compound Degradation: Alkaloids can be sensitive to high temperatures and pH extremes. Avoid prolonged exposure to harsh conditions. Use rotary evaporation at moderate temperatures (e.g., 40-50°C) for solvent removal.[4]
-
Loss During Liquid-Liquid Partitioning: During the chloroform (or other organic solvent) extraction of the basified aqueous solution, multiple extractions are necessary to ensure complete transfer of the alkaloids.[4] Emulsion formation can also trap material at the interface; if this occurs, consider adding brine or using centrifugation to break the emulsion.
-
Poor Chromatographic Recovery: In solid-phase chromatography (like silica gel), highly polar compounds can irreversibly adsorb to the stationary phase.[5] If using silica, ensure the solvent system is optimized. For valuable, complex separations, using HPCCC is recommended to prevent this type of sample loss.[5][6]
Q2: I am struggling to separate this compound from its isomer, Mitraphylline. How can I improve the resolution?
A2: This is the most common challenge. Here are key strategies:
-
Utilize High-Performance Counter-Current Chromatography (HPCCC): This is the preferred method. The separation is governed by the partition coefficient (K) of each compound in a biphasic solvent system.[4] The key is to find a solvent system where the K values of this compound and Mitraphylline are sufficiently different.
-
Optimize the HPCCC Solvent System: The selection of the two-phase solvent system is the most critical step.[7] A systematic approach involves testing various solvent combinations (e.g., hexane-ethyl acetate-methanol-water) and calculating the K value for your target compounds to find a system that provides optimal selectivity.[4][8]
-
Adjust HPCCC Operating Parameters: Fine-tune the separation by adjusting the rotational speed and mobile phase flow rate. A lower flow rate can increase resolution but will also lengthen the run time.[8]
-
Consider Preparative HPLC: If HPCCC is unavailable, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or high-resolution C18 column can be used. This often requires extensive method development, including screening different mobile phases and gradients.
Q3: My alkaloid extract shows significant peak tailing during HPLC analysis. What can I do?
A3: Peak tailing in HPLC, especially with alkaloids, is often due to secondary interactions with the stationary phase.
-
Mobile Phase Additives: Alkaloids are basic. Residual, acidic silanol groups on the silica backbone of C18 columns can interact with the sample, causing tailing. Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the alkaloids and masks the silanol groups, leading to more symmetrical peaks.
-
Check Column Health: The column may be degrading or contaminated. Try cleaning it according to the manufacturer's instructions or replace it if it's old.
-
Adjust pH: Ensure the pH of the mobile phase is well below the pKa of the analytes to keep them in a single protonated state.
Quantitative Data Summary
The following tables provide reference data for yields and potential chromatographic conditions.
Table 1: Reported Yield and Purity of Oxindole Alkaloids from Uncaria tomentosa
| Compound | Yield (% m/m) | Purity (%) | Source Material | Method Highlights | Reference |
|---|---|---|---|---|---|
| Mitraphylline | 0.05% | 98% | Bark | Acid-base partition, selective precipitation | [1][3] |
| this compound | 0.036 - 0.375% | N/A | Dry Leaves | HPLC-DAD quantification |[1] |
Table 2: Example HPCCC Biphasic Solvent Systems for Alkaloid Separation
| System Components | Typical Ratio (v/v/v/v) | Polarity | Notes | Reference |
|---|---|---|---|---|
| Petroleum Ether-Ethyl Acetate-Methanol-Water | 3:2:3:2 | Low to Medium | Good starting point for screening less polar alkaloids. | [8] |
| Hexane-Ethanol-Water | 4:3:1 | Medium | Used for fractionating complex plant extracts containing flavonoids. | [9] |
| Diethyl Ether-Basic Water | Varies | High | Used for separating acidic/basic compounds like anthraquinones. |[6] |
Experimental Protocols
Protocol 1: Total Alkaloid Enrichment via Acid-Base Extraction
This protocol describes the initial step to isolate a crude alkaloid mixture from powdered plant material.[4]
-
Extraction: Mix 1 kg of finely powdered U. tomentosa bark with 6 L of 95% ethanol. Heat the mixture under reflux at 80°C for 3 hours. Filter the mixture while hot and repeat the extraction process two more times with fresh ethanol.
-
Concentration: Combine all ethanol extracts and concentrate them using a rotary evaporator at 50°C to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 1 L of 1% hydrochloric acid (adjusting to pH ~2.0).
-
Defatting: Extract the acidic solution three times with an equal volume of petroleum ether or hexane to remove non-polar compounds like fats and waxes. Discard the organic layers.
-
Basification: Adjust the aqueous layer to pH ~10 using concentrated ammonia water. Perform this step in a fume hood and cool the mixture in an ice bath.
-
Alkaloid Extraction: Extract the basified solution four times with an equal volume of chloroform. The alkaloids will move into the organic (chloroform) layer.
-
Final Concentration: Combine the chloroform layers, dry with anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure. The resulting residue is the total alkaloid extract, ready for chromatographic purification.
Protocol 2: Isomer Separation via High-Performance Counter-Current Chromatography (HPCCC)
This protocol provides a general methodology for separating this compound using HPCCC. The specific solvent system must be optimized beforehand.[7][8]
-
Solvent System Preparation: Prepare the selected biphasic solvent system (e.g., Hexane:Ethyl Acetate:Methanol:Water). Mix the solvents thoroughly in a separation funnel and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases.
-
Column Preparation: Fill the entire HPCCC column with the selected stationary phase (e.g., the upper phase) at a moderate flow rate.
-
Equilibration: Set the desired rotational speed (e.g., 1600 RPM). Once the speed is stable, begin pumping the mobile phase through the column. Wait for hydrodynamic equilibrium to be reached, indicated by the emergence of the mobile phase from the outlet and a stable baseline on the detector.
-
Sample Injection: Dissolve the total alkaloid extract (from Protocol 1) in a small volume of the stationary phase or a 1:1 mixture of both phases. Inject the sample into the column.
-
Elution and Fractionation: Continue pumping the mobile phase at the optimized flow rate (e.g., 2.0 mL/min). Collect fractions of the eluent at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions using HPLC-UV or TLC to identify which fractions contain pure this compound.
-
Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visual Guides and Workflows
Below are diagrams visualizing the purification workflow and a troubleshooting decision process.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. aocs.org [aocs.org]
- 8. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor | MDPI [mdpi.com]
- 9. Counter-current chromatography with off-line detection by ultra high performance liquid chromatography/high resolution mass spectrometry in the study of the phenolic profile of Lippia origanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomitraphylline and Biochemical Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers utilizing isomitraphylline in biochemical assays. This compound, an oxindole alkaloid derived from plants of the Uncaria genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. However, like many natural products, it can present challenges in experimental settings, leading to potential misinterpretation of results. This resource offers detailed information to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a pentacyclic oxindole alkaloid found in plants such as Uncaria tomentosa (Cat's Claw).[1] It is a stereoisomer of mitraphylline.[2] Research has primarily focused on its anti-inflammatory and neuroprotective properties. Studies have shown that it can modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway, and may have a role in reducing reactive oxygen species (ROS).[3][4]
Q2: What is biochemical assay interference?
A2: Biochemical assay interference occurs when a substance, in this case, this compound, affects the outcome of an assay through a mechanism unrelated to the biological activity being measured. This can lead to false-positive or false-negative results. Common interference mechanisms include aggregation, chemical reactivity with assay components, and optical interference (e.g., absorbance or fluorescence).
Q3: Why are natural products like this compound prone to assay interference?
A3: Natural products often have complex chemical structures with multiple functional groups that can interact non-specifically with assay components.[5] They can be prone to aggregation in aqueous solutions, especially at higher concentrations, forming colloidal particles that can sequester and denature proteins.[6] Additionally, their inherent optical properties may overlap with the detection wavelengths of common assay readouts.
Q4: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?
A4: There is no direct evidence in the reviewed literature specifically classifying this compound as a PAIN. However, given its structural class (oxindole alkaloid) and the general behavior of many natural products in high-throughput screening, it is prudent to consider the potential for non-specific activity and assay interference.
Q5: What are the primary signaling pathways known to be affected by this compound?
A5: The primary signaling pathway investigated in relation to this compound's anti-inflammatory effects is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines. It has also been studied for its role in modulating cellular levels of reactive oxygen species (ROS), suggesting an interaction with oxidative stress pathways.[3][4]
Troubleshooting Guides
This section provides practical advice for specific issues that may arise when working with this compound in biochemical assays.
Issue 1: Unexpected results in cell-based reporter assays (e.g., NF-κB luciferase assay)
Question: I am seeing either inhibition or unexpected activation in my NF-κB luciferase reporter assay when treating cells with this compound. How can I determine if this is a true biological effect or an artifact?
Answer: Luciferase-based assays are susceptible to interference from small molecules that can directly inhibit or stabilize the luciferase enzyme.[7][8][9][10]
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
Objective: To determine if this compound directly inhibits firefly luciferase.
-
Procedure: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound.
-
Interpretation: A decrease in luminescence in the presence of this compound suggests direct enzyme inhibition.
-
-
Run a Cytotoxicity Assay:
-
Objective: To ensure that the observed effects are not due to cell death.
-
Procedure: Treat your cells with the same concentrations of this compound used in the reporter assay and measure cell viability using a robust method (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
-
Interpretation: If significant cytotoxicity is observed, the results from the reporter assay may be unreliable.
-
-
Use an Orthogonal Assay:
-
Objective: To confirm the effect on the NF-κB pathway using a different method.
-
Procedure: Measure the expression of a known NF-κB target gene (e.g., IL-6, TNF-α) using qPCR or measure the phosphorylation of IκBα via Western blot.
-
Issue 2: Inconsistent or unexpected results in ROS assays (e.g., DCFDA/H2DCFDA assay)
Question: My results from a DCFDA-based ROS assay are variable after treatment with this compound. How can I troubleshoot this?
Answer: Assays using fluorescent probes like DCFDA can be affected by compounds that have intrinsic fluorescence or that can quench the fluorescence of the probe. Additionally, some compounds can act as pro-oxidants under certain conditions. One study noted that this compound at 10 μg/mL exhibited a pro-oxidant effect in C. elegans.[4]
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence and Quenching:
-
Objective: To determine if this compound itself fluoresces at the same wavelength as the DCF probe or quenches its signal.
-
Procedure: In a cell-free system, measure the fluorescence of this compound alone in the assay buffer at the excitation/emission wavelengths used for DCF (typically ~485 nm / ~535 nm). Also, mix this compound with a known amount of fluorescein (or DCF) to see if it reduces the fluorescence signal.
-
Interpretation: Significant fluorescence from this compound could lead to false positives, while quenching could lead to false negatives.
-
-
Use an Alternative ROS Detection Method:
-
Objective: To confirm the ROS modulation using a probe with a different chemical structure and detection mechanism.
-
Procedure: Consider using dihydroethidium (DHE) for superoxide detection or other ROS-sensitive probes.
-
Interpretation: Consistent results across different ROS detection methods increase confidence in the findings.
-
-
Include a Positive Control for Pro-oxidant Activity:
-
Objective: To have a benchmark for potential pro-oxidant effects.
-
Procedure: Run a known pro-oxidant (e.g., H₂O₂) in parallel with your this compound treatment.
-
Interpretation: This will help to contextualize any observed increase in ROS levels.
-
Issue 3: General concerns about non-specific inhibition
Question: I am observing inhibitory activity of this compound in my enzyme-based assay. How do I rule out non-specific inhibition due to aggregation?
Answer: Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[6]
Troubleshooting Steps:
-
Detergent-Based Counter-Screen:
-
Objective: To determine if the observed inhibition is attenuated by the presence of a non-ionic detergent.
-
Procedure: Perform the enzyme assay in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Objective: To directly detect the formation of aggregates.
-
Procedure: Use DLS to analyze a solution of this compound in the assay buffer at the concentrations used in your experiments.
-
Interpretation: The detection of particles in the nanometer to micrometer range is indicative of aggregation.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its related compounds.
Table 1: Effect of this compound on Amyloid-β Aggregation and Cell Viability [3]
| Assay | Concentration (µM) | Result |
| Thioflavin T (Aβ Aggregation Inhibition) | 50 | 61.32% (± 2.61) inhibition |
| Thioflavin T (Aβ Aggregation Inhibition) | 5 | 21.63% (± 5.47) inhibition |
| Cell Viability (Aβ-induced SH-SY5Y cells) | 20 | 76.02% (± 4.89) viability |
| Cell Viability (Aβ-induced SH-SY5Y cells) | 10 | 65.32% (± 3.06) viability |
Table 2: Effect of this compound on Intracellular ROS Levels [3]
| Treatment | Concentration (µM) | ROS Level (% of H₂O₂ treated cells) |
| H₂O₂ alone | - | 329.06% |
| This compound | 20 | 238.92% |
| This compound | 10 | 301.78% |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This protocol is a general guideline for assessing the effect of this compound on NF-κB activation using a luciferase reporter system.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1 hour).
-
-
Induction of NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the stimulated control.
-
Protocol 2: Intracellular ROS Measurement using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Cell Culture:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Loading with DCFDA:
-
Wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., 100 µM H₂O₂).
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Express the results as a percentage of the positive control or as a fold change over the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the potential point of inhibition by this compound.
Experimental Workflow
Caption: Logical workflow for troubleshooting potential assay interference of a test compound.
Logical Relationship
Caption: Decision tree illustrating the potential sources of an observed result in a biochemical assay.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Buy Mitraphylline (EVT-276005) | 509-80-8 [evitachem.com]
- 3. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Best practices for storing and handling Isomitraphylline
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isomitraphylline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are detailed in the table below.[1][2] If stored correctly, this compound has a shelf life of over three years.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve the this compound powder in an appropriate organic solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[3] For biological experiments, DMSO is a common choice. It is advisable to prepare and use solutions on the same day.[3]
Q3: How should I store this compound stock solutions?
If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials. For short-term storage (up to two weeks), a temperature of -20°C is recommended.[3][4] For longer-term storage (up to 6 months), it is best to keep the solutions at -80°C.[4]
Q4: I need to use this compound in an aqueous buffer. How can I do this given its poor water solubility?
Similar to the related compound mitraphylline, for maximum solubility in aqueous buffers, you should first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice.[5] It is important to note that aqueous solutions of similar compounds are not recommended to be stored for more than one day.[5]
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound should be handled with care. It is advised to treat it as a potentially hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Always wash your hands thoroughly after handling the compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage of solid this compound. | Ensure the compound is stored in a dry, dark place at the correct temperature (see Table 1). |
| Degradation of stock solution. | Prepare fresh stock solutions for each experiment. If storing, ensure they are aliquoted and stored at -20°C for no longer than two weeks or -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles. | |
| Difficulty dissolving this compound. | Use of an inappropriate solvent. | This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] Refer to the solubility data in Table 2. |
| The solution is supersaturated. | To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] | |
| Precipitation of the compound in an aqueous buffer. | Poor aqueous solubility. | First, dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware of the final DMSO concentration in your experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid | Dry, Dark | 0 - 4 °C | Short-term (days to weeks)[1] |
| Solid | Dry, Dark | -20 °C | Long-term (months to years)[1] |
| Solid | Dry, Freezer | Below -18 °C | Not specified |
| Stock Solution | Tightly sealed vials | -20 °C | Up to 2 weeks[3][4] |
| Stock Solution | Tightly sealed vials | -80 °C | Up to 6 months[4] |
| Aqueous Solution | Not Recommended | N/A | For no more than one day[5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml)[4][6] |
| Chloroform | Sparingly soluble (1-10 mg/ml)[4][6] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Acetone | Soluble[3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least one hour.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C as required.
Visual Guides
Caption: Workflow for preparing a stock solution of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Isomitraphylline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Isomitraphylline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
This compound is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw.[1][2] It is of significant research interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][3] However, like many natural compounds, this compound is expected to have low oral bioavailability, which can limit its therapeutic efficacy in preclinical and clinical studies. This is often attributed to poor aqueous solubility, potential metabolic instability, and efflux by membrane transporters.
Q2: What are the main factors that can limit the bioavailability of this compound?
The primary factors limiting the bioavailability of this compound are likely:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal tract.[4][5] It is more soluble in organic solvents like DMSO and chloroform.[5][6]
-
Metabolic Instability: Like its stereoisomer mitraphylline, this compound may be subject to metabolism by liver enzymes, such as cytochrome P450s, leading to its rapid clearance from the body.[7][8]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the gut lumen, thereby reducing its net absorption.[7][8]
-
High Plasma Protein Binding: Many alkaloids exhibit high binding to plasma proteins, which can limit the fraction of free drug available to exert its biological effects.[9]
Q3: What general strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to overcome the bioavailability challenges of this compound:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance its dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, higher-energy state.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.
-
Use of Bioenhancers: Co-administration with inhibitors of metabolic enzymes (e.g., CYP3A4 inhibitors) or efflux pumps (e.g., P-gp inhibitors) can increase systemic exposure.
Troubleshooting Guides
Problem 1: Low cellular uptake of this compound in in vitro experiments.
-
Possible Cause 1: Poor solubility in cell culture media.
-
Troubleshooting Tip: Prepare a stock solution of this compound in a suitable organic solvent like DMSO at a high concentration. When diluting into the aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent toxicity to the cells. Vortex or sonicate the final solution to aid dissolution.
-
-
Possible Cause 2: Efflux by transporters expressed on the cell line.
-
Troubleshooting Tip: Co-incubate the cells with a known inhibitor of relevant efflux transporters (e.g., verapamil for P-glycoprotein). If the intracellular concentration of this compound increases, it suggests that efflux is a limiting factor.
-
-
Possible Cause 3: Instability in the cell culture medium.
-
Troubleshooting Tip: Perform a stability study of this compound in the cell culture medium over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to determine if the compound is degrading.
-
Problem 2: High variability in animal pharmacokinetic studies.
-
Possible Cause 1: Inconsistent dissolution in the gastrointestinal tract.
-
Troubleshooting Tip: Employ a formulation strategy to improve dissolution, such as a nanosuspension or a solid dispersion. This will help to ensure more consistent release and absorption of the compound.
-
-
Possible Cause 2: Food effects.
-
Troubleshooting Tip: Standardize the feeding schedule of the animals in your study. Conduct pilot studies in both fasted and fed states to understand the impact of food on this compound absorption.
-
-
Possible Cause 3: Saturation of metabolic enzymes or transporters at higher doses.
-
Troubleshooting Tip: Conduct dose-ranging pharmacokinetic studies to assess for non-linear kinetics. If exposure increases disproportionately with dose, it may indicate saturation of a clearance mechanism.
-
Data Presentation
Table 1: Physicochemical and ADME Properties of Mitraphylline (Stereoisomer of this compound)
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | ~5 mg/mL | [10] |
| Dimethyl formamide | ~5 mg/mL | [10] |
| Ethanol | Slightly soluble | [10] |
| Aqueous Buffer (DMSO:PBS 1:2, pH 7.2) | ~0.33 mg/mL | [10] |
| Permeability (Caco-2) | ||
| Apparent Permeability (Papp) | Moderate | [7][8] |
| Efflux Ratio | Subject to P-gp mediated efflux | [7][8] |
| Metabolic Stability (Human Liver Microsomes) | ||
| Half-life (t1/2) | ~50 minutes | [7][8] |
| Plasma Protein Binding | ||
| Binding | > 90% | [7][9] |
| Stability | ||
| Simulated Gastric Fluid | Stable | [7][8] |
| Simulated Intestinal Fluid | Unstable (13.6% degradation) | [7][8] |
Note: This data is for Mitraphylline, the stereoisomer of this compound. Due to their structural similarity, these values can serve as a useful guide for initial experimental design with this compound.
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of this compound.
Methodology:
-
Add an excess amount of this compound powder to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Perform the experiment in triplicate for each pH condition.
In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
Objective: To determine the rate of metabolism of this compound in the presence of liver enzymes.
Methodology:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to provide cofactors for CYP enzymes), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t1/2 = 0.693/k).
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. This compound | CAS:4963-01-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Mitraphylline (EVT-276005) | 509-80-8 [evitachem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound CAS#: 4963-01-3 [m.chemicalbook.com]
- 7. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and mitraphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing batch-to-batch variability of Isomitraphylline extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomitraphylline extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. It is of significant interest to researchers for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[1] Studies have investigated its role in inhibiting amyloid-beta aggregation, which is relevant to Alzheimer's disease research, and its cytotoxic effects on various cancer cell lines.[2][3][4]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The primary sources of this variability can be categorized as follows:
-
Raw Material Variation:
-
Genetics and Plant Species: Different species or subspecies of Uncaria will have varying alkaloid profiles.
-
Geographical Origin and Cultivation: Climate, soil conditions, altitude, and farming techniques significantly impact the phytochemical composition of the plant material.[3][5]
-
Harvesting Time and Plant Part Used: The concentration of this compound can differ depending on the season of harvest and the specific part of the plant used (e.g., leaves, bark, roots).[6][7]
-
Post-Harvest Processing: Drying and storage conditions can lead to degradation or alteration of the active compounds.[5]
-
-
Extraction Process Inconsistencies:
-
Solvent Selection: The type of solvent (e.g., water, ethanol, methanol) and its concentration will determine the efficiency and selectivity of the extraction.[5]
-
Extraction Parameters: Variations in temperature, pressure, and extraction time can lead to significant differences in the final extract composition.[5]
-
Extraction Method: Different methods such as maceration, percolation, or supercritical fluid extraction will yield extracts with different profiles.
-
Q3: How can I assess the quality and consistency of my this compound extract batches?
A combination of analytical techniques is recommended to ensure the quality and consistency of your extracts. This typically involves creating a "chemical fingerprint" of each batch.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and other alkaloids in the extract.[8] Thin-Layer Chromatography (TLC) can be used for a more rapid, qualitative assessment.
-
Spectroscopic Techniques: UV-Vis spectroscopy can be used for quantitative analysis of total alkaloids, while techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for compound identification.[8]
Q4: What are some key bioassays to confirm the consistent activity of different this compound extract batches?
To ensure that different batches of your extract exhibit consistent biological effects, it is crucial to perform bioassays relevant to your research focus. Some examples include:
-
Neuroprotection Assays:
-
Thioflavin-T Assay: To assess the inhibition of amyloid-beta plaque formation.[2][4]
-
Cell Viability Assays (e.g., MTS, MTT): To evaluate the protective effects of the extract against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).[2][3]
-
Reactive Oxygen Species (ROS) Assay: To measure the antioxidant potential of the extract in reducing intracellular ROS levels.[5][9]
-
-
Anticancer Assays:
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound extracts.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent this compound concentration between batches in HPLC analysis. | 1. Variation in raw plant material. 2. Inconsistent extraction procedure. 3. Degradation of this compound during storage. 4. HPLC system variability. | 1. Source certified and standardized raw material. Perform macroscopic and microscopic analysis of the raw material. 2. Standardize your extraction protocol (solvent, temperature, time, etc.). 3. Store extracts in a cool, dark place and consider the use of stabilizers. 4. Calibrate your HPLC system regularly and use an internal standard for quantification. |
| Variable bioactivity results (e.g., IC50 values) despite similar this compound concentrations. | 1. Presence of other synergistic or antagonistic compounds in the extract. 2. Minor variations in the concentration of highly potent, unquantified compounds. 3. Inconsistent cell culture conditions or reagent quality in the bioassay. | 1. Perform comprehensive chemical fingerprinting (e.g., HPLC-MS) to identify and quantify other major components. 2. Consider that the overall "phytocomplex" contributes to the bioactivity, not just this compound alone. 3. Strictly standardize your bioassay protocols, including cell passage number, seeding density, and reagent preparation. |
| Poor peak resolution or shape in HPLC chromatograms. | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample overload. 4. Incompatible sample solvent. | 1. Optimize the mobile phase composition and gradient. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Precipitation of the extract upon dilution in cell culture media. | 1. Poor solubility of the extract in aqueous media. 2. High concentration of the stock solution. | 1. Use a co-solvent like DMSO to prepare the stock solution and ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.5%). 2. Prepare a less concentrated stock solution. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound in an extract.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water
-
Formic acid or trifluoroacetic acid
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in deionized water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas the mobile phases before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.
5. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a known volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
UV Detection Wavelength: 245 nm
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (equilibration)
-
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Cell Viability (MTS) Assay for Bioactivity Assessment
This protocol outlines a method for assessing the cytotoxic or protective effects of this compound extracts on a cell line.
1. Materials and Reagents:
-
Adherent cell line (e.g., SH-SY5Y for neuroprotection, or a cancer cell line)
-
Complete cell culture medium
-
This compound extract stock solution (in DMSO)
-
MTS reagent
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound extract in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the extract.
-
Include appropriate controls: untreated cells, vehicle control (DMSO), and a positive control (a known cytotoxic or protective agent).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log of the extract concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Linearity Range | 0.40 - 20 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mg |
| Limit of Quantification (LOQ) | 0.49 µg/mg |
Note: These values are illustrative and should be validated for your specific instrumentation and extract matrix.[8]
Table 2: Example Bioactivity Data for this compound
| Assay | Cell Line | Endpoint | Example Result |
| Amyloid-beta Aggregation | - | Inhibition | 60.32% ± 2.61 at 50 µM |
| Neuroprotection (Aβ-induced) | SH-SY5Y | Cell Viability | Protective effect at 10 µM and 20 µM |
| Cytotoxicity | MHH-ES-1 (Ewing's Sarcoma) | IC50 | 17.15 ± 0.82 µM |
| Cytotoxicity | MT-3 (Breast Cancer) | IC50 | 11.80 ± 1.03 µM |
Note: These values are compiled from published literature and may vary depending on experimental conditions.[2][10]
Visualizations
Caption: Experimental workflow for assessing batch-to-batch variability.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology [mdpi.com]
- 7. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isomitraphylline and Mitraphylline Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the oxindole alkaloids Isomitraphylline and Mitraphylline. This document summarizes key experimental data on their neuroprotective, anti-inflammatory, and anticancer properties, and provides detailed methodologies for the cited experiments.
This compound and Mitraphylline are stereoisomers of pentacyclic oxindole alkaloids predominantly found in plants of the Uncaria and Mitragyna genera. While structurally similar, their distinct stereochemistry leads to differences in their biological activities, making them subjects of significant interest in pharmacology and drug discovery. This guide aims to delineate these differences through a comparative analysis of their performance in various experimental models.
Neuroprotective Effects
Both this compound and Mitraphylline have demonstrated notable neuroprotective potential, particularly in models of Alzheimer's disease. Their activities have been primarily attributed to their ability to inhibit amyloid-beta (Aβ) aggregation and protect neuronal cells from oxidative stress.
Comparative Data on Neuroprotective Activity
| Activity | This compound | Mitraphylline | Reference |
| Inhibition of Aβ Aggregation (50 µM) | 60.32% ± 2.61% | 43.17% ± 3.48% | [1] |
| Neuroprotection against Aβ-induced cytotoxicity in SH-SY5Y cells (Cell Viability) | 10 µM: 65.32% ± 3.06% 20 µM: 76.02% ± 4.89% | 20 µM: 71.06% ± 4.56% | [2] |
| Neuroprotection against H₂O₂-induced cytotoxicity in SH-SY5Y cells (Cell Viability at 20 µM) | 73.14% ± 4.38% | 69.03% ± 2.43% | [2] |
| Reduction of Intracellular ROS in H₂O₂-treated SH-SY5Y cells (Compared to H₂O₂ control at 329.06%) | 10 µM: 301.78% 20 µM: 238.92% | 10 µM: 295.09% 20 µM: 255.54% | [2] |
| Protection of Mitochondrial Membrane Potential in Aβ-induced SH-SY5Y cells | Protective at 20 µM | Protective at 20 µM | [1] |
-
Caption: Experimental Workflow for Neuroprotection Assays.
Anti-inflammatory Activity
Mitraphylline has been more extensively studied for its anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines through the modulation of the NF-κB signaling pathway. While this compound is also suggested to have anti-inflammatory effects, direct comparative quantitative data with Mitraphylline is limited.
Anti-inflammatory Activity of Mitraphylline
| Cytokine Inhibited (in vivo, LPS-induced) | % Inhibition by Mitraphylline | Reference |
| TNF-α | ~50% | [3] |
| IL-1α | ~50% | [3] |
| IL-1β | ~50% | [3] |
| IL-17 | ~50% | [3] |
| IL-4 | ~40% | [3] |
| IL-6 | Reduced | [3] |
| IL-8 | Reduced | [3] |
-
Caption: Mitraphylline's Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity
Mitraphylline has demonstrated cytotoxic effects against a range of human cancer cell lines.[4][5][6] In contrast, there is a notable lack of publicly available, direct comparative studies detailing the cytotoxic or antiproliferative activity of this compound with specific IC50 values. One study mentions that this compound, along with other oxindole alkaloids, can control the proliferation of acute lymphoblastic leukemia cells.[7] However, this study also states that Mitraphylline was an exception. Recent research has shed light on the biosynthetic pathway of Mitraphylline, which may pave the way for its sustainable production for further investigation into its anticancer properties.[8][9]
Cytotoxic Activity of Mitraphylline
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 hours | [5] |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 hours | [5] |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 hours | [6] |
| GAMG | Glioma | 20 | 48 hours | [6] |
Receptor Binding Profile
The interaction of these alkaloids with various receptors is an important aspect of their mechanism of action. Mitraphylline has been shown to have a binding affinity for opioid receptors, with the highest affinity for the mu (µ) opioid receptor.[3] This interaction may contribute to its traditional use for pain relief. Data on the comprehensive receptor binding profile of this compound is not as readily available, highlighting an area for future research.
Experimental Protocols
Thioflavin-T (ThT) Assay for Aβ Aggregation
This assay is used to quantify the formation of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.
-
Preparation of Aβ Peptides: Aβ₁₋₄₂ peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to obtain a monomeric film. The film is then reconstituted in a buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.
-
Incubation: The Aβ solution is incubated with or without the test compounds (this compound or Mitraphylline) at 37°C with continuous agitation to promote aggregation.
-
ThT Staining: At specified time points, aliquots of the incubation mixture are transferred to a microplate. A ThT solution is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: The percentage inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compounds.
MTS Assay for Cell Viability and Cytotoxicity
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Mitraphylline, with or without a cytotoxic agent (e.g., Aβ or H₂O₂). Control wells with untreated cells and cells treated only with the cytotoxic agent are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
H₂DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Seeding and Treatment: Cells are seeded and treated with the compounds and an ROS-inducing agent (e.g., H₂O₂) as described in the MTS assay protocol.
-
H₂DCFDA Loading: After treatment, the cells are washed with a buffer and then incubated with H₂DCFDA solution in the dark. H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂DCF.
-
ROS Detection: In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The intracellular ROS levels are quantified relative to the control groups.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay utilizes a cationic dye to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.
-
Cell Seeding and Treatment: Cells are seeded and treated as described in the previous protocols.
-
JC-1 Staining: After treatment, the cells are incubated with the JC-1 staining solution. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope, flow cytometer, or fluorescence plate reader. The red fluorescence is typically measured at an emission wavelength of ~590 nm, and the green fluorescence at ~529 nm.
-
Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Multiplex ELISA for Cytokine Measurement
Multiplex ELISA assays allow for the simultaneous measurement of multiple cytokines in a single sample.
-
Sample Preparation: Biological samples (e.g., plasma, cell culture supernatants) are collected from in vivo or in vitro experiments.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The wells are coated with capture antibodies specific for different cytokines. The samples are added to the wells, and the cytokines bind to their respective capture antibodies.
-
Detection: A cocktail of biotinylated detection antibodies, each specific for one of the target cytokines, is added. This is followed by the addition of streptavidin conjugated to a fluorescent reporter.
-
Signal Measurement: The plate is read on a specialized instrument that can detect and quantify the signals from each of the different cytokine-specific antibody pairs.
-
Data Analysis: The concentration of each cytokine in the samples is determined by comparison to a standard curve generated for each analyte.
Conclusion
This compound and Mitraphylline exhibit distinct yet in some cases overlapping biological activities. In the context of neuroprotection, both compounds show promise, with this compound demonstrating slightly better efficacy in inhibiting Aβ aggregation and protecting against oxidative stress in the cited studies. Mitraphylline's anti-inflammatory properties are well-documented, primarily through its inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine production. The anticancer potential of Mitraphylline has been established against several cancer cell lines, while the corresponding activity of this compound requires further investigation to enable a direct comparison. The differing receptor binding profiles, particularly Mitraphylline's interaction with opioid receptors, may underlie some of their distinct pharmacological effects. This guide provides a foundation for researchers to understand the comparative activities of these two important oxindole alkaloids and highlights the need for further research to fully elucidate their therapeutic potential.
References
- 1. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. longevityone.org [longevityone.org]
- 9. Researchers reveal how plants make anti-tumour drugs - UBC's Okanagan News [news.ok.ubc.ca]
A Comparative Guide to Isomitraphylline and Other Oxindole Alkaloids from Uncaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of isomitraphylline and other prominent oxindole alkaloids found in plants of the Uncaria genus, commonly known as Cat's Claw. The information presented is supported by experimental data to aid in research and development initiatives.
Introduction to Uncaria Oxindole Alkaloids
The Uncaria genus is a rich source of bioactive pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs). These compounds have garnered significant interest for their diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. Among the POAs, this compound and its stereoisomer mitraphylline are frequently studied, alongside pteropodine, isopteropodine, speciophylline, and uncarine F. This guide focuses on a comparative analysis of their performance in various experimental models.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data on the antiproliferative, cytotoxic, and neuroprotective effects of this compound and other Uncaria oxindole alkaloids.
Table 1: Antiproliferative and Cytotoxic Activity (IC50 values in µM)
| Alkaloid | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | CCRF-CEM-C7H2 (Leukemia) | Antiproliferative | >100 | [1] |
| Mitraphylline | GAMG (Glioma) | Antiproliferative | 20 (48h) | |
| SKN-BE(2) (Neuroblastoma) | Antiproliferative | 12.3 (30h) | ||
| MHH-ES-1 (Ewing's Sarcoma) | Cytotoxic | 17.15 ± 0.82 (30h) | ||
| MT-3 (Breast Cancer) | Cytotoxic | 11.80 ± 1.03 (30h) | ||
| CCRF-CEM-C7H2 (Leukemia) | Antiproliferative | >100 | [1] | |
| Pteropodine | CCRF-CEM-C7H2 (Leukemia) | Antiproliferative | ~50 | [1] |
| Uncarine F | CCRF-CEM-C7H2 (Leukemia) | Antiproliferative | ~50 | [1] |
| Isopteropodine | CCRF-CEM-C7H2 (Leukemia) | Antiproliferative | ~75 | [1] |
Note: The antiproliferative effects on CCRF-CEM-C7H2 cells were evaluated after 48 hours of incubation.
Table 2: Neuroprotective Activity - Inhibition of Amyloid-β (Aβ) Aggregation
| Alkaloid | Concentration (µM) | % Inhibition of Aβ Aggregation | Reference |
| This compound | 50 | 60.32 ± 2.61 | [2][3] |
| Mitraphylline | 50 | 43.17 ± 3.48 | [2][3] |
Table 3: Anti-inflammatory Activity - Inhibition of Cytokine Release by Mitraphylline
| Cytokine | % Inhibition (at 30 mg/kg/day in vivo) | Reference |
| TNF-α | ~50 | [4][5] |
| IL-1α | ~50 | [4] |
| IL-1β | ~50 | [4] |
| IL-17 | ~50 | [4] |
| IL-4 | ~40 | [4] |
Note: Data for direct comparative IC50 values for anti-inflammatory effects of this compound and other alkaloids is limited.
Signaling Pathways and Mechanisms of Action
The biological effects of Uncaria oxindole alkaloids are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified in preclinical studies.
Apoptosis Induction by Pteropodine and Uncarine F
Pteropodine and uncarine F have been shown to induce apoptosis in human leukemia cells.[1] This process appears to be independent of Bcl-2 overexpression, suggesting a mechanism that can overcome this common resistance factor in cancer cells.[1][6] While the precise upstream signaling is not fully elucidated for these specific alkaloids, studies on Uncaria tomentosa extracts suggest a pathway involving activation of extrinsic and intrinsic apoptotic routes.[7][8]
Caption: Proposed apoptotic pathway for Pteropodine and Uncarine F.
Anti-inflammatory Mechanism via NF-κB Inhibition
Several alkaloids, including mitraphylline, are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][9] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and various interleukins.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxindole alkaloids (e.g., this compound, mitraphylline) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is required.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT; around 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescent assay is used to monitor the formation of amyloid fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Aβ1-42: Prepare a stock solution of synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like phosphate-buffered saline (PBS) to form oligomers or monomers.
-
Assay Setup: In a 96-well black plate, mix the Aβ1-42 solution with various concentrations of the oxindole alkaloids (e.g., this compound, mitraphylline) and a vehicle control.
-
Thioflavin T Addition: Add ThT to each well to a final concentration of approximately 10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours to monitor the kinetics of fibril formation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the alkaloid-treated samples to the vehicle control at the plateau phase of aggregation.
Conclusion
The available data indicates that oxindole alkaloids from Uncaria, including this compound, possess a range of promising biological activities. Pteropodine and uncarine F demonstrate potent pro-apoptotic effects in leukemia cells. Mitraphylline shows significant anti-inflammatory and antiproliferative activities against various cancer cell lines. This compound exhibits neuroprotective potential by inhibiting amyloid-beta aggregation more effectively than its stereoisomer, mitraphylline.
While direct comparative studies across a wide range of alkaloids and biological assays are still needed, this guide provides a foundational overview for researchers. The differential activities of these structurally similar alkaloids highlight the importance of isolating and studying individual compounds for targeted therapeutic development. Further research into the specific molecular targets and signaling pathways will be crucial in harnessing the full potential of these natural products.
References
- 1. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Uncaria tomentosa Extract on Apoptosis Triggered by Oxaliplatin Exposure on HT29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Isomitraphylline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of isomitraphylline, a key pentacyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance of different techniques, supported by experimental data from published studies, to aid in the selection of the most suitable method for your specific research needs.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of three distinct analytical methods used for the quantification of this compound and other related alkaloids. The data is compiled from validated methods published in peer-reviewed journals.
| Parameter | UPLC-MS/MS Method[1][2] | qNMR Method[3][4] | Spectrophotometric Method (for Total Alkaloids)[5][6] |
| Matrix | Mouse Blood | Uncaria rhynchophylla (Gou-Teng) | Uncaria tomentosa Barks |
| Linearity Range | 1-1000 ng/mL | 25-400 µg/mL | 0.40-20 µg/mL |
| Correlation Coefficient (r²) | 0.995 | Not explicitly stated for this compound alone | Not explicitly stated for this compound alone |
| Accuracy (% Recovery) | 86.5% - 110.4% | 97.1% - 104.4% | Statistically proven by comparison with a reference HPLC method |
| Precision (% RSD) | Intraday and Interday ≤15% | Intraday: <2.51%, Interday: 0.41-1.73% | <5% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.15 µg/mg |
| Limit of Quantification (LOQ) | Not explicitly stated | 25 µg/mL | 0.49 µg/mg |
| Analysis Time | 5.5 minutes (gradient elution) | ~14 minutes | Not specified |
| Specificity | High (based on mass transitions) | High (based on specific proton signals) | Lower (quantifies total alkaloids) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information presented in the referenced studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it suitable for complex biological matrices like blood.[1][2]
-
Sample Preparation: 20 µL of mouse blood was subjected to protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
Run Time: 5.5 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Midazolam.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method offers rapid quantification without the need for a specific reference standard for each analyte, relying on an internal standard for calibration.[3][4]
-
Sample Preparation: 3.0 mg of total alkaloids extracted from Uncaria rhynchophylla were dissolved in 0.5 mL of DMSO-d6 containing a known quantity of an internal standard.
-
NMR Analysis:
-
Spectrometer: 600 MHz NMR spectrometer.
-
Solvent: DMSO-d6.
-
Quantitative Signal: The highly deshielded NH proton signal between δH 10–11 was used for integration.
-
Acquisition Time: Approximately 14 minutes.
-
Spectrophotometric Method for Total Alkaloids
This method provides a simpler and more cost-effective approach for the quantification of total alkaloids, including this compound, in plant material.[5][6]
-
Sample Preparation:
-
Extraction with boiling methanol (3 x 10 mL, 15 min).
-
Clean-up using strong cation exchange solid-phase extraction (SCX-SPE).
-
-
Spectrophotometric Analysis:
-
The absorbance of the purified alkaloid fraction is measured at a specific wavelength (not specified in the abstract) to determine the total alkaloid content. The method was validated against an HPLC-UV/DAD method.
-
Workflow and Process Diagrams
The following diagrams illustrate the typical workflow for analytical method validation and the general process of sample analysis for this compound.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for this compound Analysis.
References
- 1. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Isomitraphylline and Pteropodine
In the landscape of natural product research for novel therapeutic agents, the pentacyclic oxindole alkaloids derived from Uncaria tomentosa, commonly known as Cat's Claw, have garnered significant attention for their diverse pharmacological activities. Among these, Isomitraphylline and Pteropodine stand out for their potential anti-inflammatory effects. This guide provides a detailed comparison of the anti-inflammatory properties of these two alkaloids, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.
Chemical Structures
This compound and Pteropodine are stereoisomers, differing in their three-dimensional arrangement of atoms. This structural nuance can lead to significant differences in their biological activities.
| Alkaloid | Chemical Structure |
| This compound |
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of this compound and Pteropodine are limited. However, by examining individual studies on each compound and related isomers like Mitraphylline (a stereoisomer of this compound), we can construct a comparative overview.
Table 1: In Vivo Anti-inflammatory Effects of Pteropodine
| Experimental Model | Dosage | Effect | Percentage Inhibition (%) | Reference |
| TPA-induced ear edema in mice | 0.010 mg/ear | Reduction of edema | 75.3 | [1] |
| 0.020 mg/ear | 74.2 | [1] | ||
| 0.040 mg/ear | 81.4 | [1] | ||
| Carrageenan-induced paw edema in rats | 10 mg/kg | Reduction of edema | 51 | [1] |
| 20 mg/kg | 66 | [1] | ||
| 40 mg/kg | 70 | [1] | ||
| Pleurisy assay in rats (pleural exudate volume) | 20 mg/kg | Reduction of exudate volume | 52 | [1] |
| Pleurisy assay in rats (neutrophil count) | 40 mg/kg | Reduction of neutrophil count | 36 | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Mitraphylline (Isomer of this compound)
| Experimental Model | Dosage | Effect | Percentage Inhibition (%) | Reference |
| LPS-induced cytokine release in mice | 30 mg/kg/day (oral) | Inhibition of IL-1α | ~50 | [2][3] |
| Inhibition of IL-1β | ~50 | [2][3] | ||
| Inhibition of IL-17 | ~50 | [2][3] | ||
| Inhibition of TNF-α | ~50 | [2][3] | ||
| Inhibition of IL-4 | ~40 | [2][3] |
Note on this compound: Specific in vivo anti-inflammatory data for this compound is scarce in the reviewed literature. One study investigating the antioxidant activity of Uncaria tomentosa leaf extract and its major alkaloids, Mitraphylline and this compound, in Caenorhabditis elegans found that the purified alkaloids did not exhibit antioxidant effects in this model. Interestingly, at a concentration of 10 μg/mL, this compound displayed a pro-oxidant effect, increasing reactive oxygen species (ROS) levels.[4] It is important to note that this is a single study in a specific model and may not directly translate to anti-inflammatory effects in mammalian systems. However, it highlights the need for further research to elucidate the specific properties of this compound.
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of these alkaloids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.
Some studies suggest that the anti-inflammatory and antioxidant properties of Uncaria tomentosa extracts are independent of their oxindole alkaloid content, indicating that other compounds within the plant may be responsible for these effects.[5] However, a hydroalcoholic extract with a higher concentration of oxindole alkaloids demonstrated greater inhibitory effects on NF-κB activity compared to an aqueous extract with lower alkaloid content.[5] One study indicated that an extract of Uncaria tomentosa containing Pteropodine and this compound, among other alkaloids, prevented the activation of the transcription factor NF-κB.[5]
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to facilitate replication and further investigation.
Table 3: Key Experimental Methodologies
| Experiment | Protocol |
| TPA-induced Ear Edema in Mice | Induction: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent to the inner and outer surfaces of the mouse ear to induce inflammation. Treatment: Test compounds (Pteropodine) are applied topically or administered systemically before or after TPA application. Measurement: The degree of edema is quantified by measuring the weight or thickness of a punch biopsy of the ear tissue after a specific time period. The percentage of inhibition is calculated by comparing the treated group to the control group.[1] |
| Carrageenan-induced Paw Edema in Rats | Induction: Sub-plantar injection of a carrageenan solution into the rat's hind paw to induce acute inflammation. Treatment: Test compounds (Pteropodine) are administered orally or intraperitoneally prior to carrageenan injection. Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume of the treated group with that of the control group.[1] |
| LPS-induced Cytokine Release in Mice | Induction: Intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response. Treatment: Test compounds (Mitraphylline) are administered orally for a specified number of days prior to LPS injection. Measurement: Blood samples are collected after a set time following LPS administration. The levels of various cytokines (e.g., IL-1α, IL-1β, IL-17, TNF-α, IL-4) in the serum are quantified using multiplex ELISA. The percentage of inhibition is determined by comparing cytokine levels in the treated group to the LPS-only control group.[2][3] |
| NF-κB Activation Assay (EMSA) | Cell Culture: A suitable cell line (e.g., Jurkat cells) is cultured and stimulated with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation. Treatment: Cells are pre-treated with the test compounds before stimulation. Nuclear Extract Preparation: Nuclear proteins are extracted from the cells. Binding Reaction: The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. Electrophoresis and Detection: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band indicates inhibition of NF-κB DNA binding.[6] |
Conclusion and Future Directions
The available evidence suggests that both Pteropodine and the isomeric group including this compound possess noteworthy anti-inflammatory properties. Pteropodine has demonstrated potent in vivo anti-inflammatory effects in various animal models. While direct evidence for this compound is less abundant, studies on its stereoisomer, Mitraphylline, indicate significant inhibition of pro-inflammatory cytokines.
A key area for future research is the direct, head-to-head comparison of the anti-inflammatory efficacy of this compound and Pteropodine in standardized in vitro and in vivo models. Elucidating the specific molecular targets and the precise mechanisms by which each of these alkaloids modulates inflammatory pathways, particularly their differential effects on the NF-κB signaling cascade, will be crucial for their potential development as therapeutic agents. Furthermore, the observation of a potential pro-oxidant effect of this compound in one study warrants further investigation to understand its context-dependent activities. A deeper understanding of the structure-activity relationships among these oxindole alkaloids will undoubtedly pave the way for the rational design of novel anti-inflammatory drugs.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isomitraphylline and Cancer Therapy: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and less toxic cancer therapies has led researchers to explore a vast array of natural compounds. Among these, isomitraphylline, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has garnered interest for its potential anti-cancer properties. This guide provides a comparative overview of the efficacy of this compound's stereoisomer, mitraphylline, against standard chemotherapeutic agents, supported by available preclinical data. Due to a lack of direct comparative studies on this compound, this analysis focuses on its closely related stereoisomer, mitraphylline, to provide the most relevant insights currently available.
Comparative Efficacy: Mitraphylline vs. Standard Cancer Drugs
Preclinical studies have evaluated the cytotoxic and antiproliferative effects of mitraphylline on various human cancer cell lines, often using the well-established chemotherapy drugs cyclophosphamide and vincristine as reference controls.[1][2][3][4] The results, summarized in the table below, suggest that mitraphylline exhibits significant anti-cancer activity, in some cases demonstrating higher potency than the standard drugs tested.
| Cell Line | Cancer Type | Test Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| MHH-ES-1 | Ewing's Sarcoma | Mitraphylline | 17.15 ± 0.82 | 30 | [1] |
| MT-3 | Breast Cancer | Mitraphylline | 11.80 ± 1.03 | 30 | [1] |
| SKN-BE(2) | Neuroblastoma | Mitraphylline | 12.3 | 30 | [3] |
| GAMG | Glioma | Mitraphylline | 20 | 48 | [3] |
| MHH-ES-1 | Ewing's Sarcoma | Cyclophosphamide | >40 | 30 | [1] |
| MT-3 | Breast Cancer | Cyclophosphamide | >40 | 30 | [1] |
| MHH-ES-1 | Ewing's Sarcoma | Vincristine | >40 | 30 | [1] |
| MT-3 | Breast Cancer | Vincristine | >40 | 30 | [1] |
Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The data for cyclophosphamide and vincristine in the MHH-ES-1 and MT-3 cell lines were reported as being higher than the highest tested concentration of mitraphylline (40 µM).[1]
Mechanisms of Action: A Comparative Overview
Mitraphylline
While the precise molecular targets of mitraphylline are still under investigation, studies on Uncaria alkaloids suggest that their anti-cancer effects may be attributed to the regulation of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.[5][6] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).
Cyclophosphamide
Cyclophosphamide is a DNA alkylating agent.[1][7] After metabolic activation in the liver, its active metabolites form cross-links with DNA, which ultimately inhibits DNA replication and triggers cell death.[1][3]
Vincristine
Vincristine belongs to the vinca alkaloid class of chemotherapy drugs.[2][4] Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division.[8][9][10] This leads to cell cycle arrest in the metaphase and subsequent cell death.
Caption: Comparative Mechanisms of Action.
Experimental Protocols
The following is a summary of the methodologies used in the key preclinical studies cited in this guide.
Cell Lines and Culture
-
Human Ewing's sarcoma (MHH-ES-1) and human breast cancer (MT-3) cell lines were used.[1][2]
-
Human glioma (GAMG) and human neuroblastoma (SKN-BE(2)) cell lines were also utilized in separate studies.[3]
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere at 37°C with 5% CO2.[2]
Cytotoxicity and Proliferation Assays
-
Drug Preparation: Mitraphylline, cyclophosphamide, and vincristine were dissolved in appropriate solvents (e.g., ethanol) to create stock solutions.[2]
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of the test compounds (typically ranging from 5 to 40 µM for mitraphylline) for specific durations (e.g., 30 or 48 hours).[1][3]
-
Viability Assessment: Cell viability was determined using colorimetric assays such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[1][2] The absorbance was measured using a microplate reader.
-
Cell Counting: In some experiments, viable cell numbers were determined using a Coulter counter.[1][2]
-
IC50 Determination: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.
Caption: General Experimental Workflow.
Conclusion
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 4. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Unraveling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Isomitraphylline and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of isomitraphylline, a pentacyclic oxindole alkaloid, and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of novel therapeutic agents.
This compound and its stereoisomer, mitraphylline, are natural compounds that have garnered significant interest for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. The subtle differences in their three-dimensional structures can lead to marked variations in their biological profiles, offering a compelling case study in stereospecificity and drug action.
Comparative Biological Activities
The biological activities of this compound and its analogs have been evaluated across various assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency and efficacy.
Neuroprotective and Anti-Amyloidogenic Effects
Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) plaques in the brain. The ability of this compound and its isomer to inhibit this aggregation and protect neuronal cells from its toxic effects is a key area of investigation.
Table 1: Comparison of Anti-Amyloidogenic and Neuroprotective Activities
| Compound | Aβ Aggregation Inhibition (%) at 50 µM[1][2] | Cell Viability (%) in Aβ-induced SH-SY5Y cells[1] |
| This compound | 60.32 ± 2.61 | 76.02 ± 4.89 (at 20 µM) |
| Mitraphylline | 43.17 ± 3.48 | 71.06 ± 4.56 (at 20 µM) |
This compound demonstrates a greater capacity to inhibit Aβ aggregation compared to mitraphylline[1][2]. This difference in activity is likely attributable to the stereochemistry at the C7 position, which influences the molecule's interaction with the Aβ peptide. Both compounds, however, show significant neuroprotective effects by improving the viability of neuronal cells exposed to Aβ toxicity[1].
Cytotoxic Effects
The potential of this compound and its analogs as anticancer agents has also been explored. Their ability to inhibit the proliferation of various cancer cell lines is a promising area of research.
Table 2: Comparison of Cytotoxic Activities (IC50 in µM)
| Compound | MHH-ES-1 (Ewing's Sarcoma)[3] | MT-3 (Breast Cancer)[3] | SKN-BE(2) (Neuroblastoma)[4] | GAMG (Glioma)[4] |
| Mitraphylline | 17.15 ± 0.82 | 11.80 ± 1.03 | 12.3 (at 30h) | 20 (at 48h) |
Note: Data for this compound cytotoxicity was not available in the reviewed literature.
Mitraphylline has demonstrated dose-dependent cytotoxic effects against several cancer cell lines[3][4]. The IC50 values indicate its potential as a lead compound for the development of novel anticancer therapies. Further studies are required to elucidate the cytotoxic potential of this compound and other synthetic analogs.
Structure-Activity Relationship Insights
While a broad library of synthetic this compound analogs with systematic structural modifications is not yet extensively documented in publicly available literature, preliminary SAR insights can be drawn from the comparison of this compound and mitraphylline, as well as from the broader class of oxindole alkaloids.
The key structural features influencing the biological activity of these compounds include:
-
Stereochemistry at the Spiro Center (C7): The orientation of the substituent at the C7 spiro center is crucial. The difference in Aβ aggregation inhibition between this compound and mitraphylline highlights the importance of this stereocenter in molecular recognition[1][2].
-
The Oxindole Core: This heterocyclic system is a common scaffold in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Modifications to the oxindole ring, such as substitutions on the aromatic portion or the nitrogen atom, are likely to modulate the activity[5][6][7][8].
-
The Pentacyclic Ring System: The overall rigidity and conformation of the pentacyclic structure influence how the molecule fits into the binding pockets of its biological targets.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound and its analogs in the context of neuroprotection.
Caption: Hypothetical neuroprotective mechanism of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to quantify the formation of amyloid fibrils.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Thioflavin T (ThT).
-
Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent like DMSO and then dilute to the desired concentration in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, mix the Aβ peptide solution with the test compound (this compound or its analogs) at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time intervals, add the ThT solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480-490 nm, respectively.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils.
-
-
Data Analysis:
-
Calculate the percentage inhibition of Aβ aggregation by the test compounds relative to a control (Aβ peptide without any inhibitor).
-
The following diagram outlines the workflow for the ThT assay.
Caption: Workflow of the Thioflavin T assay for Aβ aggregation.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound or its analogs) for a specified period (e.g., 24, 48, or 72 hours). For neuroprotection assays, co-incubate with a toxic agent like Aβ.
-
-
MTT Addition:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells. For cytotoxicity assays, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
The diagram below illustrates the key steps in the MTT assay.
Caption: Workflow of the MTT assay for cell viability.
Conclusion and Future Directions
The available data indicates that this compound and its stereoisomer mitraphylline are promising natural scaffolds for the development of therapeutic agents, particularly for neurodegenerative diseases and cancer. The observed differences in their biological activities underscore the critical role of stereochemistry in drug design.
To further advance the understanding of the structure-activity relationship of this compound, future research should focus on the following areas:
-
Synthesis of a Diverse Analog Library: A systematic synthesis of this compound analogs with modifications at various positions of the pentacyclic scaffold is crucial. This will allow for a more detailed and quantitative SAR analysis.
-
Broader Biological Screening: Evaluating the synthesized analogs against a wider range of biological targets and in various disease models will help to identify new therapeutic applications.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active analogs exert their biological effects will be essential for their translation into clinical candidates.
By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective drugs for a range of human diseases.
References
- 1. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore based drug design and synthesis of oxindole bearing hybrid as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Comparative Analysis of Isomitraphylline from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Isomitraphylline sourced from various plants. This document synthesizes quantitative data on the alkaloid's presence, details its biological activities with supporting experimental evidence, and elucidates its molecular interactions through signaling pathway diagrams.
This compound, a pentacyclic oxindole alkaloid, has garnered significant scientific interest for its potential therapeutic properties. Primarily found in plant species of the Uncaria and Mitragyna genera, the concentration and potential bioactivity of this compound can vary depending on the plant source and the specific part utilized. This guide offers a side-by-side look at this compound from different botanical origins to aid in research and development efforts.
Quantitative Analysis of this compound Content
The concentration of this compound differs notably across various plant species and their constituent parts. The following table summarizes the quantitative findings from several key studies, providing a comparative overview of this compound yields.
| Plant Source | Plant Part | This compound Content (mg/g of dry weight) | Analytical Method |
| Mitragyna speciosa (US-grown "Rifat") | Leaves | 0.943 ± 0.033 - 1.47 ± 0.18 | UHPLC-HRMS |
| Uncaria tomentosa | Young & Mature Leaves | Predominant POA (ratio POA:TOA ≈ 1:1, 3.2:3.1 mg/g) | HPLC-DAD |
| Uncaria tomentosa | Bark & Root | Predominant POA (ratio POA:TOA ≈ 6:1, 6.7:1.3 mg/g) | HPLC-DAD |
POA: Pentacyclic Oxindole Alkaloids; TOA: Tetracyclic Oxindole Alkaloids. The data for Uncaria tomentosa indicates the relative abundance of pentacyclic oxindole alkaloids, of which this compound is a major component[1].
Comparative Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, with neuroprotective and anti-inflammatory effects being the most prominently studied. While direct comparative studies of this compound from different plant sources are limited, research on the compound isolated from Uncaria species provides significant insights into its therapeutic potential.
Neuroprotective Effects
This compound isolated from Uncaria perrottetii has demonstrated significant neuroprotective capabilities in in-vitro models of Alzheimer's disease[2].
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the neurotoxic agent.
-
Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability in this compound-treated cells compared to untreated control cells.
Anti-inflammatory Activity
Extracts of Uncaria tomentosa, rich in pentacyclic oxindole alkaloids including this compound, have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. Specifically, these extracts have been observed to decrease the activation of NF-κB, a critical transcription factor in the inflammatory response. The stereoisomer of this compound, mitraphylline, has been shown to directly inhibit NF-κB[3].
Signaling Pathway Interactions
This compound's biological effects are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.
NF-κB Signaling Pathway Inhibition
This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
While direct evidence is still emerging, it is hypothesized that this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway could contribute to its observed neuroprotective effects.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound from different plant sources, particularly Uncaria tomentosa and Mitragyna speciosa, presents a promising area for further pharmacological research. The variability in its concentration across different species and plant parts underscores the importance of standardized extraction and quantification methods for consistent research outcomes. The demonstrated neuroprotective and potential anti-inflammatory activities, mediated through the inhibition of key signaling pathways like NF-κB, highlight its potential as a lead compound for the development of novel therapeutics. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound from diverse botanical origins.
References
Isomitraphylline In Vivo Antioxidant Capacity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antioxidant capacity of isomitraphylline against a well-established natural antioxidant, Epigallocatechin gallate (EGCG), and an aqueous leaf extract of Uncaria tomentosa, the plant from which this compound is often isolated. The data presented is primarily derived from studies utilizing the model organism Caenorhabditis elegans, a well-established system for evaluating oxidative stress and antioxidant effects in vivo.
Executive Summary
Current in vivo research using the C. elegans model indicates that purified this compound does not exhibit antioxidant activity and may even possess pro-oxidant properties at certain concentrations . In stark contrast, the aqueous leaf extract of Uncaria tomentosa demonstrates significant antioxidant effects, suggesting a synergistic action of its various constituents. The well-characterized antioxidant, EGCG, consistently shows protective effects against oxidative stress in the same model system, serving as a positive control for comparison. These findings underscore the importance of evaluating complex natural extracts alongside their isolated compounds in antioxidant research.
Comparative Data on In Vivo Antioxidant Effects
The following tables summarize the key quantitative data from in vivo studies in C. elegans, comparing the effects of this compound, Uncaria tomentosa aqueous leaf extract (ALE), and EGCG on markers of oxidative stress.
Table 1: Effect on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans
| Compound | Concentration | Change in ROS Levels vs. Control | Citation |
| This compound | 10 µg/mL | Increase of 22.6% ± 4.13 | [1] |
| Mitraphylline | 1, 2, and 10 µg/mL | No significant reduction | [1] |
| Uncaria tomentosa ALE | 40 µg/mL | Decrease of 25.58% ± 2.16 | [1] |
| EGCG | 50 µg/mL | Decrease of 43.36% ± 2.16 | [1] |
Table 2: Effect on Survival Rate of C. elegans Under Lethal Oxidative Stress (Juglone-Induced)
| Compound | Concentration | Survival Rate | Citation |
| This compound | 1 and 2 µg/mL | No significant increase in survival | [2] |
| Mitraphylline | 1 and 2 µg/mL | No significant increase in survival | [2] |
| Uncaria tomentosa ALE | 80 µg/mL | 53.91% ± 5.63 | [1] |
| EGCG | 50 µg/mL | 58.84% ± 6.34 | [1] |
| Juglone-Treated Control | 80 µmol | 30.59% ± 1.75 | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Measurement of Intracellular ROS in C. elegans
This protocol is adapted from the study by Azevedo et al. (2019)[1].
-
Organism: Wild-type C. elegans (N2 strain).
-
Synchronization: Age-synchronized worms at the L1 larval stage are cultured in S-media containing E. coli OP50 as a food source.
-
Treatment: Worms are treated with the test compounds (this compound, U. tomentosa ALE, EGCG) or vehicle control (DMSO) for a specified period.
-
ROS Detection: The cell-permeable dye 2′,7′-dichlorofluorescein diacetate (H2DCF-DA) is added to the worm culture. Inside the worms, cellular esterases convert H2DCF-DA to a non-fluorescent intermediate, which is then oxidized by intracellular ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity of DCF is measured using a microplate reader. The intensity is proportional to the level of intracellular ROS.
In Vivo Survival Assay Under Oxidative Stress in C. elegans
This protocol is also based on the work of Azevedo et al. (2019)[1].
-
Organism and Synchronization: As described in the ROS measurement protocol.
-
Pre-treatment: Synchronized L1 worms are pre-treated with the test compounds or vehicle control for a defined duration.
-
Induction of Oxidative Stress: The worms are then exposed to a lethal dose of a pro-oxidant agent, such as juglone (80 µmol).
-
Survival Assessment: After 24 hours of exposure to the pro-oxidant, the number of surviving and dead worms is counted. Worms that do not respond to a gentle touch with a platinum wire are considered dead.
-
Data Analysis: The survival rate is calculated as the percentage of surviving worms relative to the total number of worms at the beginning of the stress exposure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for evaluating antioxidant capacity in C. elegans and the key signaling pathways involved in the oxidative stress response.
Figure 1. Experimental workflow for in vivo antioxidant assessment in C. elegans.
Figure 2. Key signaling pathways in C. elegans oxidative stress response.
Conclusion
The available in vivo evidence from the C. elegans model does not support the use of isolated this compound as an antioxidant. In fact, it may have a pro-oxidant effect. The antioxidant capacity observed in Uncaria tomentosa extracts is likely due to a synergistic effect of multiple compounds within the extract, a phenomenon that is lost upon the isolation of individual alkaloids like this compound. For researchers and drug development professionals, this highlights the critical need for in vivo validation of antioxidant activity and suggests that whole plant extracts may, in some cases, be more effective than their purified constituents. Further research in other in vivo models is warranted to fully elucidate the biological activities of this compound.
References
Isomitraphylline: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the selective cytotoxic potential of Isomitraphylline. This guide provides a comparative overview of its effects on cancerous and non-cancerous cell lines, supported by available experimental data and detailed methodologies.
Introduction
This compound, a pentacyclic oxindole alkaloid, has garnered interest in the scientific community for its potential therapeutic properties. As a stereoisomer of Mitraphylline, both naturally occurring in plants of the Uncaria genus, it is crucial to delineate their individual biological activities. This guide focuses on the comparative cytotoxicity of this compound on normal versus cancer cells. However, a significant portion of the currently available research has focused on its stereoisomer, Mitraphylline. Therefore, this guide will present the existing data for Mitraphylline as a benchmark for comparison, highlighting the critical need for further investigation into this compound to fully elucidate its therapeutic potential and selectivity. The selective induction of cell death in cancer cells, while sparing normal cells, is a cornerstone of modern cancer therapy. This guide aims to provide a framework for evaluating the selective cytotoxicity of this compound and similar natural compounds.
Comparative Cytotoxicity: A Review of the Evidence
Direct comparative studies on the cytotoxicity of this compound on a panel of normal versus cancer cell lines are currently limited in the published literature. However, research on its stereoisomer, Mitraphylline, provides valuable insights into the potential cytotoxic effects of this class of compounds.
Studies have demonstrated that Mitraphylline exhibits cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] For instance, one study reported that this compound and Mitraphylline have cytotoxic and antiproliferative effects in various cancer cell lines, suggesting their potential as anticancer agents.[2] Another study focused on the neuroprotective effects of both alkaloids on the human neuroblastoma SH-SY5Y cell line, indicating a potential for therapeutic applications beyond cancer.[2]
Due to the limited direct comparative data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of its stereoisomer, Mitraphylline, against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potential.
Table 1: Cytotoxicity of Mitraphylline Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 hours | [3][4][5][6] |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 hours | [3][4][5][6] |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 hours | [7] |
| GAMG | Glioma | 20 | 48 hours | [7] |
Note: Data on the cytotoxicity of this compound and Mitraphylline against non-cancerous human cell lines are scarce, preventing a direct calculation of a selectivity index. The selectivity index (SI) is a critical parameter calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells. The absence of this data for this compound underscores a significant gap in the current research landscape.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the cytotoxic effects of compounds like this compound.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a control compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the general workflow of a cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis
The selective killing of cancer cells by therapeutic agents often involves the induction of apoptosis, or programmed cell death.[11][12] Apoptosis is a highly regulated process that plays a crucial role in tissue homeostasis by eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation.
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[13][14][15]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[1] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.
Activated initiator caspases (caspase-8 and -9) then cleave and activate effector caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The following diagram illustrates the key components of the intrinsic and extrinsic apoptosis pathways.
Further research is required to determine whether this compound induces apoptosis in cancer cells and to identify the specific signaling pathways involved.
Conclusion and Future Directions
The available evidence suggests that pentacyclic oxindole alkaloids, such as Mitraphylline, exhibit cytotoxic effects against a range of cancer cell lines. However, a critical knowledge gap exists regarding the comparative cytotoxicity of this compound on normal versus cancer cells. To establish its potential as a selective anticancer agent, future research should prioritize the following:
-
Direct Comparative Cytotoxicity Studies: Evaluating the IC50 values of this compound on a broad panel of human cancer cell lines alongside their corresponding normal counterparts (e.g., breast cancer cells vs. normal breast epithelial cells).
-
Calculation of Selectivity Index: Determining the selectivity index of this compound for various cancer cell types to quantify its therapeutic window.
-
Mechanistic Studies: Investigating the molecular mechanisms by which this compound induces cell death in cancer cells, with a focus on its effects on the apoptosis signaling pathway.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.
By addressing these research questions, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound and its suitability for further development as a novel anticancer drug.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ejgm.co.uk [ejgm.co.uk]
- 12. Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis - Wikipedia [en.wikipedia.org]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of Isomitraphylline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known biological activities of Isomitraphylline and explores the potential for its synergistic use with other compounds. While direct studies on the synergistic effects of this compound with other specific agents are currently limited, this document summarizes existing data on its individual bioactivities and offers a framework for future research into its combinatorial potential.
This compound, a pentacyclic oxindole alkaloid, has garnered interest for its neuroprotective, anti-inflammatory, and antioxidant properties.[1] Evidence from studies on extracts of Uncaria tomentosa, a plant rich in this compound, suggests that the observed antioxidant effects in vivo may arise from a synergistic interplay between the plant's various secondary metabolites, as this compound administered in isolation did not produce the same effects.[2] This finding opens the door to investigating the synergistic potential of this compound when combined with other therapeutic compounds.
Quantitative Data on the Biological Activities of this compound
The following tables summarize the key quantitative data from in vitro studies on the biological effects of this compound.
Table 1: Neuroprotective Effects of this compound
| Assay | Cell Line | Treatment | Concentration | Result |
| Inhibition of Amyloid-β (Aβ) Aggregation | - | This compound | 50 µM | 60.32% ± 2.61 inhibition[3] |
| Cell Viability (Aβ-induced toxicity) | SH-SY5Y | This compound | 10 µM | 65.32% ± 3.06 cell viability |
| This compound | 20 µM | 76.02% ± 4.89 cell viability | ||
| Reduction of Intracellular Reactive Oxygen Species (ROS) | SH-SY5Y | H₂O₂-induced stress + this compound | 10 µM | ROS levels decreased to 301.78% (compared to 329.06% in H₂O₂ only group) |
| H₂O₂-induced stress + this compound | 20 µM | ROS levels decreased to 238.92% (compared to 329.06% in H₂O₂ only group) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This assay quantifies the extent of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[1][4]
Materials:
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Amyloid-β (Aβ) peptide
-
Test compound (this compound)
-
0.2 µm syringe filter
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Preparation of ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark.
-
Preparation of ThT Working Solution: On the day of the experiment, dilute the ThT stock solution in phosphate buffer (e.g., 1 mL of stock into 50 mL of buffer).
-
Aβ Preparation: Prepare the Aβ peptide solution according to the manufacturer's instructions to induce aggregation.
-
Assay:
-
In a multi-well plate, combine the Aβ peptide solution with the ThT working solution.
-
Add different concentrations of this compound to the wells.
-
Include a control group with Aβ and ThT but without this compound.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of around 482 nm.[1]
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells containing this compound to the control wells.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the level of oxidative stress within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable, non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.[5]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium
-
H₂DCFDA
-
Hydrogen peroxide (H₂O₂) as an ROS inducer
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable multi-well plate until they reach the desired confluence.
-
Induction of Oxidative Stress: Treat the cells with H₂O₂ to induce the generation of intracellular ROS.
-
Treatment with this compound: Treat the cells with different concentrations of this compound.
-
Loading with H₂DCFDA:
-
Wash the cells with PBS.
-
Incubate the cells with H₂DCFDA working solution (typically 10-50 µM) in the dark at 37°C for 30 minutes.[5]
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]
-
-
Data Analysis: The reduction in fluorescence intensity in cells treated with this compound compared to cells treated with H₂O₂ alone indicates the compound's ability to reduce intracellular ROS levels.
Visualizing Experimental Design and Signaling Pathways
To guide future research, the following diagrams illustrate a hypothetical workflow for assessing synergy and a potential signaling pathway influenced by this compound.
Caption: Hypothetical workflow for assessing the synergistic effects of this compound.
Caption: Potential mechanism of this compound in reducing oxidative stress.
Future Directions for Synergy Research
The suggestive evidence from the Uncaria tomentosa extract study, combined with the known antioxidant and neuroprotective effects of this compound, provides a strong rationale for investigating its synergistic potential. Future studies could explore combinations of this compound with:
-
Other natural compounds: Co-administration with other phytochemicals that have complementary mechanisms of action.
-
Standard-of-care drugs: Investigating if this compound can enhance the efficacy or reduce the side effects of existing drugs for neurodegenerative diseases or inflammatory conditions.
By employing rigorous experimental designs, such as those outlined in this guide, researchers can systematically evaluate the synergistic potential of this compound and unlock new therapeutic strategies.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. cdn.hellobio.com [cdn.hellobio.com]
Unveiling the Binding Affinity of Isomitraphylline to Amyloid-Beta: A Comparative Analysis
For researchers and scientists at the forefront of neurodegenerative disease research and drug development, the quest for effective molecules that can modulate the aggregation of amyloid-beta (Aβ) peptides is a critical endeavor. Isomitraphylline, an oxindole alkaloid derived from the plant Uncaria tomentosa, has emerged as a compound of interest due to its demonstrated neuroprotective properties and its ability to interfere with Aβ aggregation, a key pathological hallmark of Alzheimer's disease.
This guide provides a comparative analysis of this compound's interaction with amyloid-beta, presenting available experimental data alongside that of other known Aβ-binding molecules. Detailed experimental protocols for key binding and aggregation assays are also provided to support researchers in their evaluation and future studies.
Comparative Binding Affinity Data
While direct binding affinity values such as the dissociation constant (Kd) for this compound with amyloid-beta monomers or oligomers are not yet widely published, its efficacy in inhibiting Aβ aggregation has been quantified. The following table summarizes the inhibitory activity of this compound and compares it with the binding affinities of other molecules known to interact with amyloid-beta. This allows for an indirect comparison of their potential efficacy in modulating a crucial aspect of Alzheimer's disease pathology.
| Compound | Target Protein | Assay Type | Quantitative Metric | Reference |
| This compound | Amyloid-Beta | Thioflavin T Assay | 60.32% ± 2.61% inhibition of Aβ aggregation at 50 µM | [1] |
| IAM1 (peptide) | Aβ42 | Not Specified | Kd in the micromolar range | [2] |
| (IAM1)2 (dimeric peptide) | Aβ42 | Not Specified | 7.4-fold higher affinity than IAM1 (Kd ~60 nM) | [2] |
| P84 (peptide aptamer) | Aβ42 | Not Specified | Kd in the nanomolar range | [2] |
| P131 (peptide aptamer) | Aβ42 | Not Specified | Kd in the nanomolar range | [2] |
| Resveratrol | Aβ40 & Aβ42 (monomers & fibrils) | Surface Plasmon Resonance (SPR) | Direct binding confirmed | [3] |
| EGCG | Aβ monomers & oligomers | Solution NMR | Higher affinity for oligomers than monomers | [3] |
| BAF1 | Aβ16–21 fibers | NMR Titration | Apparent Kd of 12 ± 7 µM | [4] |
| Orange-G | Aβ16–21 fibers | NMR Titration | Apparent Kd of 43 ± 21 µM | [4] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's binding properties, detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.
Principle: An increase in ThT fluorescence intensity over time is proportional to the extent of fibril formation. Inhibitors of aggregation will result in a lower fluorescence signal compared to a control without the inhibitor.
Protocol:
-
Preparation of Aβ Peptides: Lyophilized synthetic Aβ1-42 or Aβ1-40 peptides are reconstituted in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and then lyophilized again to remove the solvent. The resulting peptide film is stored at -80°C.
-
Assay Preparation: The Aβ peptide film is resuspended in a buffer such as phosphate-buffered saline (PBS) at a final concentration typically in the micromolar range (e.g., 10-50 µM).
-
Incubation: The Aβ solution is mixed with the test compound (e.g., this compound at various concentrations) and a stock solution of Thioflavin T (e.g., 10-20 µM final concentration).
-
Fluorescence Measurement: The mixture is placed in a 96-well plate and incubated at 37°C. Fluorescence is measured at regular intervals using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: The fluorescence intensity is plotted against time. The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control (Aβ alone).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization of Aβ: Monomeric or oligomeric Aβ peptides are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: The test compound (analyte, e.g., this compound) is injected at various concentrations over the sensor surface. The association and dissociation phases are monitored.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Principle: A solution of the ligand is titrated into a solution of the protein. The heat released or absorbed upon binding is measured by the calorimeter.
Protocol:
-
Sample Preparation: The protein (e.g., Aβ monomers or oligomers) and the ligand (e.g., this compound) are prepared in the same buffer to minimize heats of dilution.
-
Titration: The ligand solution in the syringe is injected in small aliquots into the protein solution in the sample cell at a constant temperature.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Molecular Landscape
To provide a clearer understanding of the experimental workflow and the biological context of this compound's potential mechanism of action, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis: Isomitraphylline in Neuroinflammation and Oxidative Stress
A Comparative Guide for Researchers and Drug Development Professionals
Isomitraphylline, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory responses. This guide provides a comparative analysis of the gene expression changes modulated by this compound, juxtaposed with the well-characterized effects of Resveratrol, a natural polyphenol known for its potent anti-inflammatory and antioxidant properties. Due to the nascent stage of research on this compound, this comparison leverages data from studies on related oxindole alkaloids and Uncaria tomentosa extracts to infer its likely mechanisms, while highlighting areas for future investigation.
Executive Summary
This compound and Resveratrol both exhibit promise in mitigating cellular stress and inflammation, key drivers of various pathologies. Their mechanisms appear to converge on the modulation of central signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While Resveratrol's impact on gene expression is extensively documented, this compound's profile is emerging, primarily through indirect evidence. This guide synthesizes the current understanding of both compounds to provide a framework for further research and development.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the known and inferred effects of this compound and the established effects of Resveratrol on key genes involved in inflammation and neuroprotection.
Table 1: Modulation of Key Genes by this compound (Inferred) and Resveratrol
| Target Gene | Gene Function | Effect of this compound (Inferred) | Effect of Resveratrol |
| Inflammation-Related Genes | |||
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | Down-regulation | Down-regulation[1][2][3][4] |
| IL-1β (Interleukin-1 beta) | Pro-inflammatory cytokine | Down-regulation | Down-regulation[2][3][4] |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Down-regulation | Down-regulation[2] |
| COX-2 (Cyclooxygenase-2) | Pro-inflammatory enzyme | Down-regulation | Down-regulation[2][3] |
| iNOS (Inducible Nitric Oxide Synthase) | Pro-inflammatory enzyme | Down-regulation | Down-regulation[2][3] |
| Neuroprotection-Related Genes | |||
| SIRT1 (Sirtuin 1) | Deacetylase involved in cell defense | Up-regulation (potential) | Up-regulation[4][5] |
| NFE2L2 (Nrf2) | Transcription factor for antioxidant response | Up-regulation (potential) | Up-regulation[5][6] |
| SOD2 (Superoxide Dismutase 2) | Antioxidant enzyme | Up-regulation (potential) | Up-regulation[5][6] |
| CAT (Catalase) | Antioxidant enzyme | Up-regulation (potential) | Up-regulation[5] |
| Bcl-2 (B-cell lymphoma 2) | Anti-apoptotic protein | Up-regulation (potential) | Up-regulation[6][7] |
| Bax (Bcl-2-associated X protein) | Pro-apoptotic protein | Down-regulation (potential) | Down-regulation[7] |
Signaling Pathway Modulation
The anti-inflammatory and neuroprotective effects of both this compound and Resveratrol are largely attributed to their influence on the NF-κB and MAPK signaling cascades.
This compound's Putative Signaling Pathway
Based on studies of related oxindole alkaloids like Rhynchophylline and extracts of Uncaria tomentosa, this compound is hypothesized to inhibit pro-inflammatory signaling.[8][9][10] The activation of receptors by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines typically triggers a cascade that leads to the activation of MAPK and IKK complexes. This results in the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p50/p65 dimer to translocate to the nucleus and induce the expression of inflammatory genes. This compound is thought to interfere with the phosphorylation of IκBα and MAPKs, thereby suppressing this inflammatory cascade.
Caption: Putative mechanism of this compound in suppressing neuroinflammation.
Experimental Protocols
To facilitate further research, a detailed protocol for a comparative gene expression analysis is provided below. This protocol outlines a robust methodology to directly compare the effects of this compound with a control or an alternative compound like Resveratrol.
Gene Expression Analysis Workflow
Caption: A typical workflow for comparative transcriptomic analysis.
Detailed Methodology
-
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells or murine BV-2 microglial cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
For inflammatory conditions, cells can be pre-treated with this compound (e.g., 10, 20 µM) or Resveratrol (e.g., 20, 50 µM) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a further 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
The integrity of the RNA is evaluated using an Agilent 2100 Bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.
-
-
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.
-
The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are subjected to quality control using tools like FastQC.
-
Reads are aligned to the human or mouse reference genome using an aligner such as STAR.
-
Gene expression levels are quantified using tools like HTSeq or Salmon.
-
Differential gene expression analysis between treatment groups is performed using packages like DESeq2 or edgeR in R.
-
Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify significantly modulated biological processes and pathways.
-
-
Validation by qRT-PCR:
-
A subset of differentially expressed genes identified from the RNA-seq data is validated using quantitative real-time PCR (qRT-PCR).
-
cDNA is synthesized from the same RNA samples used for sequencing.
-
qRT-PCR is performed using gene-specific primers and a suitable master mix (e.g., SYBR Green).
-
Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH or ACTB), and the relative expression is calculated using the 2-ΔΔCt method.
-
Conclusion and Future Directions
The available evidence, though indirect for this compound, suggests that it shares common mechanisms with Resveratrol in modulating inflammatory and oxidative stress-related gene expression. Both compounds appear to exert their effects through the inhibition of the NF-κB and MAPK signaling pathways. However, the precise gene targets and the full extent of this compound's effects on the transcriptome remain to be elucidated.
Future research should focus on conducting comprehensive, direct comparative gene expression studies, such as RNA-sequencing, to map the transcriptional landscape modulated by this compound. Such studies will be crucial in validating its inferred mechanisms, identifying novel therapeutic targets, and providing a solid foundation for its potential development as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. The experimental protocol outlined in this guide provides a roadmap for undertaking such vital investigations.
References
- 1. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A genomics approach identifies selective effects of trans-resveratrol in cerebral cortex neuron and glia gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol activates MAPK/ERK pathway to regulate oestrogen metabolism in type I endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isomitraphylline: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Isomitraphylline, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as acutely toxic and fatal if swallowed.[1] Therefore, strict adherence to the following disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations.[1] The following steps provide a general framework for proper disposal:
-
Do Not Dispose Down the Drain: Due to its toxicity, this compound should never be disposed of down the sink or in general waste.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol [1] |
| Boiling Point | 555.185°C at 760 mmHg[2] |
| Density | 1.335 g/cm³[2] |
| Flash Point | 289.566°C[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isomitraphylline
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isomitraphylline. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an oxindole alkaloid with significant biological activity, including neuroprotective properties.[1][2] However, it is also classified as a hazardous substance, primarily exhibiting acute oral toxicity.[3][4]
Key Safety and Hazard Information
A summary of the pertinent hazard classifications and precautionary statements for this compound is provided below. This information is compiled from multiple safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statements (abbreviated) |
| Acute Toxicity, Oral | H300: Fatal if swallowed.[3] / H301: Toxic if swallowed.[4] | P264: Wash thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3][4] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][4] P330: Rinse mouth.[3][4] |
| Serious Eye Damage | H318: Causes serious eye damage.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[4] | P261: Avoid breathing dust.[4] P272: Contaminated work clothing should not be allowed out of the workplace.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[4] / H361: Suspected of damaging fertility or the unborn child.[5] | P201: Obtain special instructions before use.[4] P202: Do not handle until all safety precautions have been read and understood.[4] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[4] | P273: Avoid release to the environment.[4] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The required PPE varies depending on the specific handling procedure.
| Activity | Required PPE | Notes |
| Weighing and Preparing Solutions | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- FFP3 or N95 Respirator | All operations involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6][7] |
| Handling Dilute Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Work should be conducted with care to avoid splashes and aerosol generation.[6] |
| Cell Culture and in vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard aseptic techniques should be followed in a biological safety cabinet.[6] |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | Use caution when handling contaminated waste to prevent secondary exposure.[6] |
Standard Operating Procedure for Handling this compound
A systematic workflow is crucial to minimize exposure risk and ensure experimental integrity.
Caption: Workflow for handling this compound.
Chemical Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
Waste Collection:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container.[6][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.[6]
-
Sharps: Dispose of all contaminated sharps (e.g., needles, scalpels) in a puncture-resistant sharps container.[6]
Final Disposal: All waste must be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]
Caption: Chemical waste disposal workflow.
Emergency Response Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.[10] Seek medical attention if symptoms occur.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[10][11] Remove contact lenses if present and easy to do.[11] Immediate medical attention is required.[11]
-
Ingestion: If swallowed, rinse mouth with water.[3][11] Immediately call a poison control center or doctor for treatment advice.[3][11] Do NOT induce vomiting unless directed by medical personnel.[10]
-
Inhalation: Remove the individual to fresh air.[10][11] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[10]
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills or if you are unsure how to proceed, contact your institution's EHS department.
Caption: Emergency response decision tree.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Neuroprotective potential of the oxindole alkaloids this compound and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. canbipharm.com [canbipharm.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
